Product packaging for Fostemsavir Tris(Cat. No.:CAS No. 864953-39-9)

Fostemsavir Tris

Cat. No.: B3030095
CAS No.: 864953-39-9
M. Wt: 704.6 g/mol
InChI Key: RRGJSMBMTOKHTE-UHFFFAOYSA-N
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Description

Fostemsavir Tromethamine ( 864953-39-9 ) is the tromethamine salt of Fostemsavir, a first-in-class , prodrug antiretroviral compound . Its active moiety, temsavir, is a human immunodeficiency virus type 1 (HIV-1) gp120-directed attachment inhibitor . It is specifically designed for scientific investigation into multidrug-resistant HIV-1 strains. Fostemsavir is of significant research value due to its novel mechanism of action. As a prodrug, it is converted in the body to its active form, temsavir . Temsavir then binds to the gp120 subunit on the HIV-1 viral envelope . This binding inhibits the interaction between the virus and the host cell's CD4 receptors, effectively blocking the initial attachment and entry of the virus into host immune cells . This unique mechanism is distinct from other classes of antiretroviral drugs, making it a critical tool for studying viral entry and resistance pathways . The primary research applications for Fostemsavir Tromethamine are in virology and pharmacology, particularly for the study of heavily treatment-experienced adults with multidrug-resistant (MDR) HIV-1 infection . Clinical studies have demonstrated its efficacy in reducing viral load in patients with limited treatment options, providing a viable pathway for research into suppressing highly resistant viruses . Its activity against a broad range of HIV-1 strains, including those resistant to other drug classes, makes it a valuable compound for investigating new therapeutic strategies and overcoming treatment failure . This product is intended for research purposes only. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N8O11P B3030095 Fostemsavir Tris CAS No. 864953-39-9

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N7O8P.C4H11NO3/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;5-4(1-6,2-7)3-8/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJSMBMTOKHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N8O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006863
Record name {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864953-39-9
Record name Fostemsavir tromethamine [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
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Record name (3-((4-benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate
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Record name FOSTEMSAVIR TROMETHAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fostemsavir Tris on HIV-1 gp120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir, a phosphonooxymethyl prodrug, is a first-in-class HIV-1 attachment inhibitor. Following oral administration, it is rapidly hydrolyzed by alkaline phosphatases to its active moiety, temsavir (formerly BMS-626529). Temsavir exerts its antiviral activity by directly binding to the viral envelope glycoprotein gp120, a critical component for viral entry into host cells. This interaction prevents the initial attachment of the virus to the CD4+ T cell receptor, a pivotal step in the HIV-1 lifecycle. This technical guide provides a comprehensive overview of the molecular interactions, quantitative binding kinetics, and the structural basis of fostemsavir's mechanism of action, supported by experimental data and methodologies.

Prodrug Conversion and Activation

Fostemsavir (BMS-663068) is administered as a tris(hydroxymethyl)aminomethane salt to enhance its solubility and oral bioavailability. In the intestinal lumen, alkaline phosphatases at the brush border membrane efficiently cleave the phosphonooxymethyl group, releasing the active drug, temsavir, into circulation. Temsavir is the primary molecule detected in plasma and is responsible for the antiviral effect.

Fostemsavir_Activation Fostemsavir Fostemsavir Tris (BMS-663068) Temsavir Temsavir (Active Metabolite) Fostemsavir->Temsavir Hydrolysis Enzyme Alkaline Phosphatases (Intestinal Epithelium) Enzyme->Fostemsavir Temsavir_MoA cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell gp120_open gp120 (Open State) gp120_closed gp120 (Closed State) (Temsavir Bound) gp120_open->gp120_closed Induces 'Closed' State CD4 CD4 Receptor gp120_open->CD4 Binds gp120_closed->CD4 Binding Blocked No_Entry Viral Entry Blocked gp120_closed->No_Entry Results in Temsavir Temsavir Temsavir->gp120_open Binds to gp120 Viral_Attachment Viral Attachment & Conformational Change CD4->Viral_Attachment Initiates Viral_Entry Viral Entry Viral_Attachment->Viral_Entry SPR_Workflow Immobilization Immobilize gp120 on Sensor Chip Injection Inject Temsavir (Analyte) Immobilization->Injection Association Measure Association (Binding) Injection->Association Dissociation Measure Dissociation (Buffer Flow) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analysis Data Analysis (ka, kd, KD) Dissociation->Analysis Regeneration->Immobilization Cell_Fusion_Assay Effector Effector Cells (Env + Reporter Half 1) CoCulture Co-culture Effector->CoCulture Target Target Cells (CD4/Co-receptor + Reporter Half 2) Target->CoCulture Temsavir Temsavir Temsavir->CoCulture Inhibitor Fusion Cell-Cell Fusion CoCulture->Fusion If no inhibitor NoFusion Fusion Inhibited CoCulture->NoFusion With Temsavir Signal Reporter Signal (Quantified) Fusion->Signal NoSignal No/Reduced Signal NoFusion->NoSignal

Fostemsavir Tris: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostemsavir Tris is a novel phosphonooxymethyl prodrug of the antiretroviral agent temsavir. As a first-in-class HIV-1 attachment inhibitor, it presents a unique mechanism of action by targeting the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and host CD4+ T-cells. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mode of action and relevant experimental workflows.

Chemical Structure and Identification

Fostemsavir is chemically known as {3-[(4-benzoyl-1-piperazinyl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate.[1] It is administered as a tromethamine (Tris) salt to enhance its solubility and bioavailability.[2]

Chemical Structure:

Fostemsavir_Tris_Structure cluster_fostemsavir Fostemsavir Moiety cluster_tris Tromethamine Moiety F Fostemsavir T Tris Salt F->T Ionic Interaction a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a3->a5 a4->a1 b1 b2 b1->b2 b3 b1->b3 b4 b1->b4 b5 b1->b5

This compound Salt Formation

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol
CAS Number 864953-39-9
Molecular Formula C29H37N8O11P
Molecular Weight 704.62 g/mol
SMILES String CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.C(C(CO)(CO)N)O

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point Data not available
Solubility DMSO: ≥ 125 mg/mL (177.40 mM)Water: 100 mg/mL (141.92 mM)[3][4]
pKa (Strongest Acidic) 1.75 (Predicted)
pKa (Strongest Basic) 0.97 (Predicted)

Mechanism of Action

Fostemsavir is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, temsavir (BMS-626529).[5] Temsavir is a first-in-class HIV-1 attachment inhibitor that directly binds to the viral envelope glycoprotein gp120.[6] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor, thus inhibiting the initial step of viral attachment and entry into the host T-cell.[6]

HIV_Entry_Inhibition cluster_in_vivo In Vivo Conversion HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment Blocked Inhibition Inhibition T_cell CD4+ T-cell Fostemsavir This compound Temsavir Temsavir (Active Metabolite) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to

Mechanism of Action of Fostemsavir

Quantitative Data

Antiviral Activity

The antiviral activity of the active metabolite, temsavir (BMS-626529), has been evaluated against a broad range of HIV-1 isolates.

Table 3: In Vitro Antiviral Activity of Temsavir (BMS-626529)

Assay TypeVirus IsolateEC50 (nM)Reference
Antiviral AssayVast majority of viral isolates< 10[7]
Antiviral AssayLAI virus (average)0.7 ± 0.4[7]
Antiviral AssayMost susceptible virus0.01[7]
Antiviral AssayLeast susceptible virus> 2,000[7]
Antiviral ActivitySubjects with susceptible virus (IC50)< 100[8][9]
Pharmacokinetic Properties

Following oral administration, this compound is rapidly converted to temsavir. The pharmacokinetic parameters of temsavir have been studied in healthy and HIV-1 infected subjects.

Table 4: Pharmacokinetic Parameters of Temsavir after Oral Administration of this compound (600 mg twice daily)

ParameterValueReference
Cmax (ng/mL) 1770[10]
AUCtau (ng.h/mL) 12900[10]
Tmax (hours) ~2
Bioavailability (%) 26.9[10]
Protein Binding (%) 88.4[10]
Volume of Distribution (L) 29.5[10]
Plasma Half-life (hours) 11[10]
Renal Clearance 51% (<2% as unchanged drug)[10]

Experimental Protocols

HIV-1 Entry Assay (Pseudovirus-Based Neutralization Assay)

This protocol outlines a general method for assessing the ability of this compound (or its active metabolite, temsavir) to inhibit HIV-1 entry into target cells using pseudotyped viruses.

Experimental Workflow:

Antiviral_Assay_Workflow start Start prep_virus Prepare HIV-1 Env-Pseudotyped Virus Stock start->prep_virus prep_cells Seed Target Cells (e.g., TZM-bl) in 96-well plates start->prep_cells incubate Incubate Pseudovirus with Drug Dilutions prep_virus->incubate infect Infect Target Cells with Virus-Drug Mixture prep_cells->infect prep_drug Prepare Serial Dilutions of this compound prep_drug->incubate incubate->infect culture Incubate Infected Cells (48-72h) infect->culture lyse Lyse Cells and Measure Reporter Gene Activity (e.g., Luciferase) culture->lyse analyze Analyze Data and Determine EC50 lyse->analyze end End analyze->end

HIV-1 Entry Assay Workflow

Methodology:

  • Preparation of Pseudoviruses: Co-transfect HEK293T cells with an HIV-1 env-expressing plasmid and an env-deficient HIV-1 backbone vector carrying a reporter gene (e.g., luciferase). Harvest the supernatant containing the pseudoviruses after 48-72 hours.

  • Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene) into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound (or temsavir) in cell culture medium.

  • Neutralization Reaction: Incubate the pseudovirus preparation with the serially diluted compound for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization at each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

gp120 Binding Assay (ELISA-based)

This protocol describes a method to quantify the binding of temsavir to the HIV-1 gp120 protein.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for a tag on the recombinant gp120 protein (e.g., anti-His antibody) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • gp120 Incubation: Add recombinant HIV-1 gp120 protein to the wells and incubate for 1-2 hours at room temperature.

  • Compound Incubation: Wash the plate and add serial dilutions of temsavir. Incubate for 1 hour at room temperature.

  • CD4 Incubation: Add a biotinylated soluble CD4 (sCD4) protein and incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 1M H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the concentration of temsavir that inhibits 50% of the sCD4 binding to gp120 (IC50).

Conclusion

This compound represents a significant advancement in the treatment of HIV-1 infection, particularly for patients with multidrug resistance. Its unique mechanism of action, targeting the initial stage of viral entry, provides a valuable new tool in the antiretroviral arsenal. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. Further research into its long-term efficacy, resistance profile, and potential applications will continue to shape its role in HIV-1 therapy.

References

In Vitro Antiviral Activity of Fostemsavir Tris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir Tris is a phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor. Following oral administration, this compound is rapidly and extensively hydrolyzed to its active moiety, temsavir, by alkaline phosphatases in the small intestine. Temsavir exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T cells, a critical step in the viral lifecycle. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Temsavir, the active metabolite of this compound, is a small-molecule inhibitor that targets the HIV-1 gp120 subunit.[1] Its mechanism of action involves a multi-faceted inhibition of viral entry:

  • Direct Binding to gp120: Temsavir binds to a highly conserved pocket within the gp120 subunit, near the CD4 binding site.[2]

  • Induction of a "Closed" Conformation: This binding event locks the gp120 protein in a "closed" or "State 1" conformational state.[3] This conformational stabilization prevents the necessary structural rearrangements in gp120 that are required for its interaction with the host cell's CD4 receptor.

  • Inhibition of Attachment: By preventing the gp120-CD4 interaction, temsavir effectively blocks the initial attachment of HIV-1 to the host T-cell.[1]

  • Post-Attachment Inhibition: Evidence also suggests that temsavir can inhibit gp120-dependent post-attachment steps that are required for viral entry.[1]

This unique mechanism of action results in no in vitro cross-resistance with other classes of antiretroviral drugs.[4]

Below is a diagram illustrating the proposed mechanism of action:

Fostemsavir Mechanism of Action cluster_host Host CD4+ T-Cell cluster_virus HIV-1 Virion CD4_Receptor CD4 Receptor gp120_Open gp120 (Open Conformation) gp120_Open->CD4_Receptor Normal Attachment gp120_Closed gp120 (Closed Conformation) gp120_Open->gp120_Closed Induces Conformational Change gp41 gp41 gp120_Closed->CD4_Receptor Attachment Blocked Fostemsavir This compound (Prodrug) Temsavir Temsavir (Active Moiety) Fostemsavir->Temsavir Hydrolysis (Alkaline Phosphatase) Temsavir->gp120_Open Binds to gp120

Mechanism of this compound

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of temsavir has been evaluated against a broad range of HIV-1 laboratory strains and clinical isolates. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Table 1: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Laboratory Strains

HIV-1 StrainCo-receptor TropismHost CellsEC50 (nM) ± SDReference
JR-FLCCR5PM10.4 ± 0.1[2]
SF-162CCR5PM10.5 ± 0.2[2]
BalCCR5PM11.7[2]
LAICXCR4MT-20.7 ± 0.4[5]

Table 2: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Clinical Isolates

HIV-1 SubtypeNumber of IsolatesAssayEC50 Range (nM)Reference
B40PBMCSubnanomolar to >100[6]
A13PBMCSubnanomolar to >100[6]
C11PBMCSubnanomolar to >100[6]
D5PBMCSubnanomolar to >100[6]
AE8PBMCReduced susceptibility[6]
F2PBMCSubnanomolar to >100[6]
G3PBMCSubnanomolar to >100[6]
Group O2PBMCReduced susceptibility[6]

Table 3: In Vitro Cytotoxicity of Temsavir (BMS-626529)

Cell LineCell TypeCC50 (µM)Reference
MT-2T lymphocytes>200[5]
HEK293Kidney>200[5]
HEp-2Larynx>200[5]
HepG2Liver>200[5]
HeLaCervix>200[5]
HCT116Colorectal>200[5]
MCF-7Breast>200[5]
SK-N-MCNeuroepithelium>200[5]
HOSBone>200[5]
H292Lung>200[5]
MDBKBovine kidney>200[5]
PM1T-cell line105[5]
PBMCsPeripheral Blood Mononuclear Cells192[5]

Experimental Protocols

PhenoSense Entry™ Assay

The PhenoSense Entry™ assay is a phenotypic drug susceptibility assay that measures the ability of a patient-derived HIV-1 envelope (Env) to mediate viral entry in the presence of an entry inhibitor.

PhenoSense Entry Assay Workflow Start Patient Plasma Sample (Viral RNA) RT_PCR 1. Reverse Transcription and PCR Amplify gp160 Env gene Start->RT_PCR Cloning 2. Cloning Insert Env gene into an expression vector RT_PCR->Cloning Transfection 3. Co-transfection Co-transfect producer cells with Env vector and an Env-deficient HIV-1 proviral vector containing a luciferase reporter gene Cloning->Transfection Pseudovirus 4. Pseudovirus Production Harvest pseudoviruses expressing patient-derived Env Transfection->Pseudovirus Infection 5. Infection of Target Cells Infect target cells (e.g., U87.CD4.CCR5/CXCR4) in the presence of serial dilutions of Temsavir Pseudovirus->Infection Incubation 6. Incubation Allow for viral entry and luciferase expression Infection->Incubation Lysis 7. Cell Lysis and Luciferase Assay Measure luciferase activity Incubation->Lysis Analysis 8. Data Analysis Calculate EC50 values by plotting luciferase activity vs. drug concentration Lysis->Analysis End Report EC50 and Fold Change Analysis->End Cell-Cell Fusion Assay Workflow Effector_Cells Effector Cells (Expressing HIV-1 Env and Tat) Co_culture 1. Co-culture Effector and Target Cells In the presence of serial dilutions of Temsavir Effector_Cells->Co_culture Target_Cells Target Cells (Expressing CD4, Co-receptor, and LTR-driven reporter gene) Target_Cells->Co_culture Fusion 2. Cell Fusion If fusion occurs, Tat from effector cells activates reporter gene in target cells Co_culture->Fusion Incubation 3. Incubation Allow for reporter gene expression Fusion->Incubation Reporter_Assay 4. Reporter Gene Assay Measure reporter activity (e.g., luciferase, β-galactosidase) Incubation->Reporter_Assay Analysis 5. Data Analysis Calculate IC50 values Reporter_Assay->Analysis End Report IC50 Analysis->End

References

The Journey of a Novel HIV-1 Attachment Inhibitor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fostemsavir Tris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir Tris stands as a significant advancement in the management of HIV-1 infection, particularly for heavily treatment-experienced individuals with multidrug-resistant virus. As a first-in-class attachment inhibitor, its novel mechanism of action offers a new therapeutic avenue for patients with limited treatment options.[1][2][3][4][5] Fostemsavir is a prodrug of temsavir, which exerts its antiviral effect by binding to the viral envelope glycoprotein gp120, thereby preventing the initial attachment of the virus to host CD4+ T cells.[4][5][6][7] This comprehensive technical guide delves into the core pharmacokinetic and pharmacodynamic properties of this compound, providing detailed experimental methodologies and quantitative data to support further research and development in the field of antiretroviral therapy.

Mechanism of Action

This compound is administered orally as a phosphonooxymethyl prodrug of temsavir. Following administration, it is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to its active moiety, temsavir.[8][9] Temsavir is a small-molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120. It binds to a conserved pocket within gp120, near the CD4 binding site, and locks the protein in a closed, non-functional conformation.[10] This allosteric inhibition prevents the conformational changes necessary for gp120 to bind to the host cell's CD4 receptor, thus blocking the first essential step in the viral lifecycle: attachment.[7][10][11] Consequently, viral entry into the host cell is inhibited.[4][6]

CD4_Receptor CD4 Receptor gp120 gp120 gp120->CD4_Receptor Attachment Blocked Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Moiety) Fostemsavir->Temsavir Hydrolysis (Alkaline Phosphatase) Temsavir->gp120 Binds to

Mechanism of Action of Fostemsavir

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its conversion to the active moiety, temsavir. The properties described below pertain to temsavir unless otherwise specified.

Absorption

Following oral administration, fostemsavir is rapidly and extensively hydrolyzed to temsavir in the gastrointestinal tract. Temsavir is then absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 2 hours.[12] The absolute bioavailability of temsavir following oral administration of fostemsavir is 26.9%.[8]

Effect of Food: Administration of fostemsavir with a high-fat meal increases the AUC of temsavir by approximately 81%, while a standard meal has no clinically significant effect.[13]

Distribution

Temsavir is approximately 88% bound to plasma proteins, primarily albumin. The steady-state volume of distribution is approximately 29.5 L.

Metabolism

Fostemsavir itself is not detectable in systemic circulation. Temsavir is the active entity and is metabolized through two primary pathways: hydrolysis mediated by esterases and oxidation via cytochrome P450 3A4 (CYP3A4).[6][14]

Fostemsavir This compound (Oral Administration) Temsavir Temsavir (Active Moiety) Fostemsavir->Temsavir Alkaline Phosphatase (Intestinal Lumen) Hydrolysis Hydrolysis (Esterases) Temsavir->Hydrolysis Oxidation Oxidation (CYP3A4) Temsavir->Oxidation Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites Excretion Excretion (Urine and Feces) Inactive_Metabolites->Excretion Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection and Dilution Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Quantification Quantification of Temsavir LC_MSMS_Analysis->Quantification

References

An In-depth Technical Guide to the Fostemsavir Tris Binding Site on HIV-1 gp120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between fostemsavir's active moiety, temsavir (BMS-626529), and the HIV-1 envelope glycoprotein gp120. It is intended to serve as a detailed resource for researchers in the fields of virology, pharmacology, and drug development. This document delves into the molecular details of the binding site, the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate this critical drug-target interaction.

Introduction to Fostemsavir and its Mechanism of Action

Fostemsavir (BMS-663068) is a first-in-class HIV-1 attachment inhibitor.[1][2] It is a phosphonooxymethyl prodrug that is rapidly converted to its active form, temsavir (BMS-626529), by alkaline phosphatases in the gut.[2][3] Temsavir targets the viral envelope glycoprotein gp120, a critical component for viral entry into host cells.[3][4]

The primary mechanism of action of temsavir is the inhibition of the initial attachment of HIV-1 to the host cell's CD4 receptor.[2][4] Temsavir binds to a highly conserved pocket on gp120, stabilizing it in a "closed," prefusion conformation.[3][5] This conformational lock prevents the necessary structural rearrangements in gp120 that are required for its interaction with the CD4 receptor, thereby blocking viral entry and subsequent replication.[3][5]

The Temsavir Binding Site on gp120

Structural and molecular modeling studies have identified the temsavir binding site as a conserved, hydrophobic pocket located within the gp120 outer domain, adjacent to the CD4 binding site.[6][7][8] Key features of the binding site include:

  • Location: The pocket is situated beneath the β20-β21 antiparallel sheet and is proximate to the CD4 binding loop.[6][8]

  • Nature: The binding pocket is predominantly hydrophobic.

  • Key Interacting Residues: While a large number of residues contribute to the binding pocket, site-directed mutagenesis and resistance studies have identified several key amino acids that are critical for temsavir susceptibility. These include S375, M426, M434, and M475.[1][5][7] Mutations at these positions can significantly reduce the binding affinity of temsavir and confer resistance. Other positions, such as L116, T202, and A204, have also been implicated in resistance.[5][7]

Quantitative Analysis of Temsavir-gp120 Interaction

The binding affinity and antiviral activity of temsavir have been quantified using various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Kinetics of Temsavir (BMS-626529) for gp120

gp120 VariantMethodKd (nM)ka (on-rate) (M-1s-1)kd (off-rate) (s-1)Reference
JR-FL (Wild-Type)SPR15.23.89 x 1045.9 x 10-4[6]
JR-FLSPR0.83--[9]
Polymorphic gp120sSPR0.7 to 74-fold change vs WTStrong correlation with IC50-[1][7]

Table 2: Antiviral Activity of Temsavir (BMS-626529) against HIV-1

Assay TypeHIV-1 Strain/IsolateIC50/EC50 (nM)Reference
Cell-Cell FusionLAI (Wild-Type)-[7][10]
Cell-Cell FusionLAI (M434K mutant)>20,000[10]
PseudovirusVarious clinical isolates<10 (for majority)[1]
PseudovirusMost susceptible virus0.01[1]
PseudovirusT-tropic LAI153[9]
Antiviral Assay (PBMC)Various clinical isolatesSubnanomolar to >100[1]
PhenoSense Entry AssayClinical isolates0.05 - 161[10]

Table 3: Impact of Resistance-Associated Mutations on Temsavir Susceptibility

MutationAssay TypeFold Change in IC50/EC50Reference
S375H/I/M/NCell-Cell Fusion / PseudovirusVariable, can be significant[1][7]
M426LCell-Cell Fusion / PseudovirusVariable, can be significant[1][7]
M434I/KCell-Cell Fusion / PseudovirusCan be >30,000[7][10]
M475ICell-Cell Fusion / PseudovirusVariable, can be significant[1][7]
M426PCell-Cell Fusion>3[10]
S375S/NPhenoSense Entry Assay3.8[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the fostemsavir-gp120 interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of temsavir binding to gp120.

Materials:

  • Biacore or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant, purified gp120 (e.g., from JR-FL strain)

  • Temsavir (BMS-626529)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant gp120 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.

    • A reference flow cell is similarly activated and deactivated without gp120 immobilization to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of temsavir in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the temsavir solutions over the gp120 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 600 seconds).

    • Between each temsavir concentration, regenerate the sensor surface with a short pulse of regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and Kd.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

Objective: To measure the inhibitory activity of temsavir on gp120-mediated cell fusion.

Materials:

  • Effector cells: e.g., HEK293T cells expressing HIV-1 Env (e.g., from LAI strain) and a reporter component (e.g., Tat).

  • Target cells: e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene.

  • Temsavir (BMS-626529)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

Protocol:

  • Cell Plating:

    • Seed target cells (TZM-bl) in a 96-well plate and incubate overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of temsavir in cell culture medium.

    • Add the temsavir dilutions to the target cells.

  • Co-culture and Fusion:

    • Add effector cells (Env-expressing HEK293T) to the wells containing the target cells and temsavir.

    • Incubate the co-culture for a defined period (e.g., 6-24 hours) to allow for cell fusion.

  • Quantification of Fusion:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each temsavir concentration relative to a no-drug control.

    • Determine the IC50 value by fitting the dose-response curve to a non-linear regression model.

Site-Directed Mutagenesis of gp120

Objective: To introduce specific amino acid substitutions into the gp120 coding sequence to study their impact on temsavir susceptibility.

Materials:

  • Plasmid DNA containing the wild-type gp120 gene.

  • Mutagenic primers containing the desired nucleotide change.

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.

  • Template Digestion:

    • Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing:

    • Plate the transformed cells on selective agar plates and incubate overnight.

    • Isolate plasmid DNA from individual colonies and confirm the presence of the desired mutation by DNA sequencing.

Visualizations

The following diagrams illustrate the mechanism of action of temsavir and a typical experimental workflow for its characterization.

Fostemsavir_Mechanism cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120_unbound gp120 (Unbound, State 1 - Closed) CD4 CD4 Receptor gp120_unbound->CD4 Binding NoFusion Fusion Blocked gp120_unbound->NoFusion Stabilizes Closed State gp120_open gp120 (CD4-bound, Open State) Coreceptor Co-receptor (CCR5/CXCR4) gp120_open->Coreceptor Binding CD4->gp120_open Induces Conformational Change Fusion Viral Fusion & Entry Coreceptor->Fusion Temsavir Temsavir (BMS-626529) Temsavir->gp120_unbound Binds to Pocket

Caption: Mechanism of temsavir action on HIV-1 entry.

Experimental_Workflow cluster_protein Protein & Compound Preparation cluster_binding Binding Characterization cluster_activity Antiviral Activity cluster_resistance Resistance Studies recombinant_gp120 Recombinant gp120 Expression & Purification spr Surface Plasmon Resonance (SPR) recombinant_gp120->spr itc Isothermal Titration Calorimetry (ITC) recombinant_gp120->itc sdm Site-Directed Mutagenesis recombinant_gp120->sdm temsavir_prep Temsavir Synthesis/Procurement temsavir_prep->spr temsavir_prep->itc cell_fusion Cell-Cell Fusion Assay temsavir_prep->cell_fusion pseudovirus Pseudovirus Neutralization Assay temsavir_prep->pseudovirus resistance_testing Activity Testing of Mutants temsavir_prep->resistance_testing sdm->resistance_testing

References

Preclinical Development of HIV-1 Attachment Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of novel antiretroviral agents remains a critical component of the global strategy to combat the HIV/AIDS pandemic. HIV-1 attachment inhibitors, a class of antiretroviral drugs, present a unique mechanism of action by preventing the initial interaction between the virus and the host cell, a crucial first step in the viral lifecycle. This guide provides a detailed technical overview of the core methodologies, data interpretation, and key considerations in the preclinical development of these promising therapeutic agents.

Mechanism of Action: Targeting the Initial Host-Virus Interaction

HIV-1 attachment is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target host cells, such as T-helper cells, macrophages, and dendritic cells. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The subsequent binding to the coreceptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

Attachment inhibitors are designed to block the initial binding of gp120 to the CD4 receptor, thereby preventing all subsequent steps of viral entry. This distinct mechanism of action makes them effective against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs.

Key Preclinical Assays for HIV-1 Attachment Inhibitors

A rigorous and comprehensive preclinical evaluation is essential to determine the potential of a candidate attachment inhibitor for clinical development. This involves a battery of in vitro and in vivo assays designed to assess antiviral activity, mechanism of action, pharmacokinetics, and safety.

  • Antiviral Activity Assays: The primary goal of these assays is to determine the concentration of the inhibitor required to suppress viral replication.[1]

    • Single-Cycle Infectivity Assays: These assays are preferred over multi-round assays as they provide a more accurate measure of the inhibitor's effect on a single round of viral entry.[1] They often utilize replication-defective HIV-1 reporter viruses (e.g., expressing luciferase or green fluorescent protein) to infect target cells (e.g., TZM-bl cells). The reduction in reporter gene expression in the presence of the inhibitor is used to calculate the 50% effective concentration (EC50).

    • Peripheral Blood Mononuclear Cell (PBMC) Assays: To assess the inhibitor's activity in a more physiologically relevant system, primary human PBMCs are infected with HIV-1 in the presence of varying concentrations of the compound. Viral replication is typically measured by quantifying the level of HIV-1 p24 antigen in the culture supernatant.

  • Mechanism of Action Assays:

    • Cell-Cell Fusion Assays: These assays confirm that the inhibitor specifically blocks the gp120-CD4 interaction. One cell line is engineered to express the HIV-1 envelope protein (gp120/gp41), while another expresses the CD4 receptor and a reporter gene (e.g., luciferase) under the control of a viral promoter. Fusion between the two cell types, mediated by the gp120-CD4 interaction, activates the reporter gene. A potent attachment inhibitor will block this fusion and subsequent reporter signal.[2]

    • Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to quantify the binding affinity between the inhibitor and purified, recombinant gp120. This assay provides valuable information on the kinetics of the interaction, including the association (kon) and dissociation (koff) rates.

    • Time-of-Addition Assays: These experiments help to pinpoint the stage of the viral lifecycle targeted by the inhibitor. The compound is added at different time points before, during, and after viral infection of target cells. An attachment inhibitor will only be effective when added early in the infection process, prior to or concurrently with the virus.[2]

  • Animal Models: Due to the narrow host range of HIV-1, specialized animal models are required for in vivo studies.

    • Humanized Mice: These are immunodeficient mice (e.g., NOD/SCID or Rag2-/-γc-/-) engrafted with human hematopoietic stem cells or tissues, resulting in the development of a functional human immune system.[3][4][5] These models can be infected with HIV-1 and are invaluable for assessing the in vivo efficacy and pharmacokinetics of attachment inhibitors.[3][4][5]

    • Non-Human Primates (NHPs): Macaques are the most commonly used NHP model for AIDS research.[4] They can be infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Viruses (SHIVs), which express the HIV-1 envelope protein.[4][6] NHP models are crucial for evaluating the prophylactic and therapeutic potential of drug candidates in a system that closely resembles human physiology and immunology.[4]

  • Pharmacokinetic (PK) Studies: PK studies are performed in animals (e.g., rats, dogs, and NHPs) to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. Key parameters measured include:

    • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

    • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.[7]

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A comprehensive toxicology program is essential to identify potential adverse effects before a drug candidate is administered to humans. These studies are conducted in at least two animal species (one rodent and one non-rodent) and include:

  • Single-Dose and Repeat-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and to identify target organs for toxicity.

  • Genotoxicity Assays: To assess the potential of the compound to damage genetic material.

  • Safety Pharmacology Studies: To evaluate the effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: To assess the potential for adverse effects on fertility, pregnancy, and fetal development.

Data Presentation: Quantitative Analysis of Preclinical Data

The following tables summarize key preclinical data for representative HIV-1 attachment inhibitors.

Table 1: In Vitro Antiviral Activity of Selected HIV-1 Attachment Inhibitors

CompoundVirus StrainCell TypeAssay TypeEC50 (nM)Reference
BMS-626529 HIV-1 LAIMT-2Multi-cycle0.7 ± 0.4[8]
HIV-1 JRFLMT-2Multi-cycle0.4 ± 0.2[8]
HIV-1 BaLMT-2Multi-cycle0.2 ± 0.1[8]
Subtype B Clinical IsolatesPBMCsMulti-cycle0.05 - 100[9]
BMS-488043 HIV-1 LAIMT-2Multi-cycle4.1 ± 1.8[8]
Fostemsavir (Temsavir) HIV-1 IIIBMT-4Multi-cycle1.6[2]
Clinical Isolates (Subtype B)PBMCsMulti-cycle0.02 - 2.5[10]

Table 2: Preclinical Pharmacokinetic Parameters of Fostemsavir (as Temsavir)

SpeciesRoute of AdministrationDoseBioavailability (%)t1/2 (h)Reference
RatOral (as Fostemsavir)16-267 mpk62~1.5[10]
DogOral (as Fostemsavir)N/A93N/A[10]
Cynomolgus MonkeyOral (as Fostemsavir)N/A67N/A[10]
HumanOral (as Fostemsavir)25-800 mgDose-proportional exposure1.5[2][10]

Table 3: Preclinical Toxicity Profile of Fostemsavir

Study TypeSpeciesKey FindingsReference
Repeat-Dose ToxicityRat, DogWell-tolerated at anticipated clinical exposures.[10]
GenotoxicityIn vitro and in vivoNo evidence of mutagenic or clastogenic potential.[11]
Safety PharmacologyN/ANo significant effects on cardiovascular, respiratory, or central nervous systems.[11]

Experimental Protocols: Detailed Methodologies

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Production: Replication-defective HIV-1 reporter virus is produced by co-transfecting HEK293T cells with a proviral plasmid encoding the HIV-1 genome with a frameshift mutation in the env gene and a separate plasmid expressing the desired HIV-1 envelope glycoprotein.

  • Infection and Inhibition: TZM-bl cells are seeded in 96-well plates. The following day, the cells are pre-incubated with serial dilutions of the attachment inhibitor for 1 hour at 37°C. A fixed amount of the reporter virus is then added to the wells.

  • Luciferase Assay: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the virus control (no inhibitor). The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

  • Cell Lines:

    • Effector Cells: A cell line (e.g., CHO-K1) is co-transfected with a plasmid expressing the HIV-1 envelope glycoprotein (gp120/gp41) and a plasmid expressing bacteriophage T7 RNA polymerase.

    • Target Cells: A cell line (e.g., HeLa) is co-transfected with a plasmid expressing the human CD4 receptor and a plasmid containing the luciferase gene under the control of the T7 promoter.

  • Co-culture and Inhibition: Effector and target cells are co-cultured in the presence of serial dilutions of the attachment inhibitor.

  • Luciferase Assay: After a defined incubation period (e.g., 6-8 hours), the cells are lysed, and luciferase activity is measured.

  • Data Analysis: The percentage of fusion inhibition is calculated relative to the control (no inhibitor), and the IC50 value is determined.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration:

    • Intravenous (IV): A single dose of the attachment inhibitor is administered via the tail vein.

    • Oral (PO): A single dose of the attachment inhibitor is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the inhibitor is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters, including AUC, Cmax, t1/2, and CL. Bioavailability is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

Visualizations: Signaling Pathways and Experimental Workflows

HIV_Attachment_Pathway cluster_inhibitor Mechanism of Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Attachment Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor 3. Coreceptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 Coreceptor->gp41 4. gp41-mediated Fusion Attachment_Inhibitor Attachment Inhibitor Attachment_Inhibitor->gp120 Blocks Binding to CD4

Caption: HIV-1 attachment and entry pathway, and the mechanism of action of attachment inhibitors.

Single_Cycle_Infectivity_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Seed_Cells 1. Seed TZM-bl cells in 96-well plate Add_Inhibitor 2. Add serial dilutions of attachment inhibitor Seed_Cells->Add_Inhibitor Add_Virus 3. Add HIV-1 reporter virus Add_Inhibitor->Add_Virus Incubate 4. Incubate for 48 hours at 37°C Add_Virus->Incubate Lyse_Cells 5. Lyse cells Incubate->Lyse_Cells Measure_Luciferase 6. Measure luciferase activity Lyse_Cells->Measure_Luciferase Calculate_EC50 7. Calculate EC50 Measure_Luciferase->Calculate_EC50

Caption: Experimental workflow for a single-cycle HIV-1 infectivity assay.

Preclinical_Development_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety & Toxicology cluster_decision Decision Point Antiviral_Activity Antiviral Activity (EC50) Pharmacokinetics Pharmacokinetics (ADME) in animal models Antiviral_Activity->Pharmacokinetics MOA Mechanism of Action (Fusion, SPR, Time-of-Addition) MOA->Pharmacokinetics Efficacy Efficacy in humanized mice or NHP models Pharmacokinetics->Efficacy Toxicity Toxicology Studies (Rodent & Non-rodent) Efficacy->Toxicity Go_NoGo Go/No-Go for Clinical Development Toxicity->Go_NoGo

Caption: Logical flow of preclinical development for HIV-1 attachment inhibitors.

References

Methodological & Application

Application Notes and Protocols: Fostemsavir Tris In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir (GSK3684934, formerly BMS-663068) is a first-in-class HIV-1 attachment inhibitor approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults. It is a phosphonooxymethyl prodrug of temsavir (BMS-626529), its active moiety.[1] Temsavir targets the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T cell, a critical first step in the viral lifecycle.[2][3] This unique mechanism of action provides a valuable therapeutic option for patients with limited treatment choices due to resistance to other antiretroviral drug classes. These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral activity, cytotoxicity, and mechanism of action of fostemsavir.

Mechanism of Action

Fostemsavir is administered as a tris salt to improve solubility.[4] Following oral administration, it is rapidly hydrolyzed by alkaline phosphatases in the small intestine to its active form, temsavir.[5][6] Temsavir then binds directly to a highly conserved region within the gp120 subunit of the HIV-1 envelope protein.[7][8] This binding event stabilizes the gp120 in a "closed" conformation, preventing the conformational changes required for its interaction with the CD4 receptor on host T cells. By blocking this initial attachment, temsavir effectively inhibits viral entry into the host cell.[2][3] Notably, fostemsavir's mechanism is independent of viral tropism (CCR5- or CXCR4-tropic) and it does not exhibit cross-resistance with other classes of antiretroviral drugs.[3][9]

Fostemsavir Mechanism of Action cluster_host_cell Host Cell cluster_hiv HIV-1 Virion CD4_Receptor CD4 Receptor Attachment_Blocked Viral Attachment Blocked gp120 gp120 gp120->CD4_Receptor Prevents Binding to gp41 gp41 Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to

Fostemsavir's conversion to temsavir and subsequent blockage of HIV-1 attachment.

Data Presentation

Table 1: In Vitro Antiviral Activity of Temsavir (Active Metabolite of Fostemsavir)
HIV-1 Strain/SubtypeCell TypeAssay TypeEC₅₀ (nM)Reference
HIV-1 LAIPMBCsInfectivity Assay0.7 ± 0.4[5]
Subtype B (n=22)PMBCsPhenoSense EntryMedian <1[10]
Subtype CPMBCsPhenoSense EntryGeometric Mean: 0.54[3]
Subtype F1PMBCsPhenoSense EntryGeometric Mean: 0.38[3]
Subtype APMBCsPhenoSense EntryGeometric Mean: 0.51[3]
CRF01_AEPMBCsPhenoSense Entry>100[3]
JR-FL (CCR5-tropic)PM1Infectivity Assay0.4 ± 0.1[11]
SF-162 (CCR5-tropic)PM1Infectivity Assay0.5 ± 0.2[11]
Bal (CCR5-tropic)PM1Infectivity Assay1.7 ± 0.6[11]
Table 2: In Vitro Cytotoxicity of Temsavir
Cell LineCell TypeAssay TypeCC₅₀ (µM)Reference
PM1T-cell lineXTT Assay105[5]
PBMCsPeripheral Blood Mononuclear CellsXTT Assay192[5]
MT-2T lymphocytesNot specified>200[5]
HEK293KidneyNot specified>200[5]
HEp-2LarynxNot specified>200[5]
HepG2LiverNot specified>200[5]
HeLaCervixNot specified>200[5]
HCT116ColorectalNot specified>200[5]
MCF-7BreastNot specified>200[5]
SK-N-MCNeuroepitheliumNot specified>200[5]
HOSBoneNot specified>200[5]
H292LungNot specified>200[5]
MDBKBovine KidneyNot specified>200[5]

Experimental Protocols

HIV-1 Env-Pseudotyped Virus Production and Single-Cycle Infectivity Assay

This assay is fundamental for determining the antiviral activity (EC₅₀) of fostemsavir in a controlled, single-round of infection, which is safer than using replication-competent virus.

Materials:

  • HEK293T/17 cells

  • Env-expressing plasmid (e.g., from a specific HIV-1 isolate)

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TZM-bl reporter cells (containing a Tat-responsive luciferase reporter gene)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Britelite Plus)

  • 96-well cell culture plates (clear and black)

  • T-75 cell culture flasks

  • 0.45-micron filters

Protocol:

  • Cell Seeding: Seed 5-8 x 10⁶ HEK293T/17 cells in a T-75 flask with 12 mL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C, 5% CO₂. The cell monolayer should be 50-80% confluent on the day of transfection.[3]

  • Transfection:

    • Prepare a DNA mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid.

    • Add the transfection reagent to the DNA mixture and incubate at room temperature to allow complex formation.

    • Add the DNA-transfection reagent complexes to the HEK293T/17 cells.

    • Incubate for 3-8 hours at 37°C.[2]

  • Virus Production:

    • Remove the transfection medium and replace it with fresh growth medium.

    • Incubate for 48-72 hours to allow for pseudovirus production.

  • Virus Harvest:

    • Collect the virus-containing supernatant.

    • Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.

    • Aliquot and store at -80°C.[2]

  • Virus Titration:

    • Perform serial dilutions of the pseudovirus stock in a 96-well plate.

    • Add TZM-bl cells (1 x 10⁴ cells/well) in the presence of DEAE-Dextran.

    • Incubate for 48 hours.

    • Measure luciferase activity to determine the 50% tissue culture infectious dose (TCID₅₀).

  • Antiviral Activity Assay:

    • Plate TZM-bl cells in a 96-well plate.

    • Add serial dilutions of temsavir (the active form of fostemsavir).

    • Add the titrated pseudovirus to the wells.

    • Incubate for 48 hours.

    • Measure luciferase activity.

    • Calculate the EC₅₀ value, which is the concentration of the drug that inhibits virus infection by 50%.

Single_Cycle_Infectivity_Assay_Workflow A 1. Co-transfect HEK293T cells with Env-expressing and backbone plasmids B 2. Incubate for 48-72 hours for pseudovirus production A->B C 3. Harvest and filter virus-containing supernatant B->C D 4. Titrate pseudovirus on TZM-bl reporter cells C->D E 5. Infect TZM-bl cells with titrated virus in the presence of serial dilutions of Temsavir D->E F 6. Incubate for 48 hours E->F G 7. Measure luciferase activity F->G H 8. Calculate EC50 value G->H

Workflow for the HIV-1 single-cycle infectivity assay.
XTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to 50% of the cells (CC₅₀).

Materials:

  • Target cell lines (e.g., PM1, PBMCs)

  • Complete cell culture medium

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well for adherent cells, or a higher density for suspension cells) in a 96-well plate in 100 µL of culture medium.[7]

  • Compound Addition: Add serial dilutions of temsavir to the wells. Include wells with cells and no compound (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 24, 48, or 96 hours) at 37°C, 5% CO₂.[7]

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[9]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[9]

  • Incubation: Incubate the plate for 2-5 hours at 37°C, protected from light. The incubation time may vary depending on the cell type and density.[7]

  • Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[7]

  • Calculation: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

XTT_Cytotoxicity_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Add serial dilutions of Temsavir A->B C 3. Incubate for 24-96 hours B->C D 4. Add XTT working solution C->D E 5. Incubate for 2-5 hours D->E F 6. Measure absorbance at 450 nm E->F G 7. Calculate CC50 value F->G

Workflow for the XTT cytotoxicity assay.
gp120-CD4 Binding Inhibition ELISA

This assay biochemically assesses the ability of temsavir to block the interaction between the HIV-1 gp120 protein and the CD4 receptor.

Materials:

  • Recombinant HIV-1 gp120 protein

  • Recombinant soluble CD4 (sCD4)

  • High-binding 96-well ELISA plates

  • Bovine Serum Albumin (BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with recombinant gp120 overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Compound Incubation: Add serial dilutions of temsavir to the wells and incubate for 1 hour at room temperature.

  • sCD4 Addition: Add a constant concentration of sCD4 to all wells (except for the blank) and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound sCD4 and compound.

  • Detection Antibody: Add an enzyme-conjugated anti-CD4 antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound detection antibody.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction with a stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Calculation: The reduction in absorbance in the presence of temsavir indicates inhibition of the gp120-CD4 interaction. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits binding by 50%.

gp120_CD4_Binding_ELISA_Logic cluster_assay ELISA Well gp120 Coated gp120 Binding gp120->Binding sCD4 Soluble CD4 sCD4->Binding Temsavir Temsavir No_Binding Temsavir->No_Binding Inhibits Binding->gp120 Signal Colorimetric Signal Binding->Signal No_Signal Reduced Signal No_Binding->No_Signal

Logical flow of the gp120-CD4 binding inhibition ELISA.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Fostemsavir Tris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir Tris is an antiretroviral prodrug that is rapidly converted in vivo to its active moiety, temsavir. Temsavir is a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2][3][4][5] This mechanism of action effectively blocks the first step in the HIV-1 lifecycle, making it a critical therapeutic option for treatment-experienced patients with multidrug-resistant HIV-1.[6] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy of this compound.

Mechanism of Action of this compound

Fostemsavir is administered as a tromethamine salt of a phosphonooxymethyl prodrug of temsavir, a formulation designed to enhance solubility and oral bioavailability.[3][5][7] Following oral administration, fostemsavir is hydrolyzed by alkaline phosphatases at the intestinal brush border to release the active drug, temsavir.[3][5]

Temsavir exerts its antiviral activity by binding to a highly conserved pocket on the HIV-1 gp120 subunit, near the CD4 binding site.[3][8] This binding event stabilizes the gp120 in a "closed" conformation, which prevents the conformational changes required for its interaction with the CD4 receptor on host T-cells.[9][10] By blocking this initial attachment, temsavir effectively inhibits viral entry into the host cell.[5][10]

Fostemsavir_Mechanism_of_Action cluster_prodrug In Vivo Conversion cluster_inhibition Viral Entry Inhibition This compound (Oral) This compound (Oral) Temsavir (Active Moiety) Temsavir (Active Moiety) This compound (Oral)->Temsavir (Active Moiety) Alkaline Phosphatase HIV-1 gp120 HIV-1 gp120 Temsavir (Active Moiety)->HIV-1 gp120 Binds to gp120 Viral Attachment Viral Attachment Temsavir (Active Moiety)->Viral Attachment Inhibits HIV-1 gp120->Viral Attachment Binds to CD4 Receptor CD4 Receptor CD4 Receptor->Viral Attachment Viral Entry Viral Entry Viral Attachment->Viral Entry Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of temsavir has been evaluated against a wide range of HIV-1 subtypes and clinical isolates using various cell-based assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key parameters used to quantify the drug's potency.

Assay TypeCell Line/Isolate TypeParameterTemsavir Concentration RangeReference
PhenoSense® Entry AssayGlobal Clinical Isolates (Multiple Subtypes)IC50Subnanomolar to >100 nM[1][2]
Pseudovirus Infectivity AssayM-tropic and T-cell line-adapted HIV-1 strainsEC500.09 to 5.9 µM[11]
Pseudovirus Infectivity AssayLAI virusAverage EC500.7 ± 0.4 nM
Pseudovirus Infectivity AssayPanel of Clinical IsolatesIC50Subnanomolar to >0.1 µM
PhenoSense® Entry AssaySubtype A1 Isolates90th Percentile IC504.3 nM[1]
PhenoSense® Entry AssaySubtype B Isolates90th Percentile IC5047.6 nM[1]
PhenoSense® Entry AssaySubtype C Isolates90th Percentile IC5022.9 nM[1]
PhenoSense® Entry AssayCRF01_AE StrainsIC50>100 nM[1]

Experimental Protocols

HIV-1 Pseudovirus-Based Luciferase Reporter Gene Assay

This assay is a common and robust method for determining the in vitro efficacy of HIV-1 entry inhibitors. It utilizes single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein (Env) and a luciferase reporter gene.

Experimental Workflow:

Pseudovirus_Assay_Workflow cluster_production Pseudovirus Production cluster_infection Infection and Inhibition Assay Co-transfect 293T cells Co-transfect 293T cells Harvest supernatant containing pseudoviruses Harvest supernatant containing pseudoviruses Co-transfect 293T cells->Harvest supernatant containing pseudoviruses 48-72h incubation Env-expressing plasmid Env-expressing plasmid Env-expressing plasmid->Co-transfect 293T cells Env-deficient HIV-1 backbone plasmid with luciferase reporter Env-deficient HIV-1 backbone plasmid with luciferase reporter Env-deficient HIV-1 backbone plasmid with luciferase reporter->Co-transfect 293T cells Determine virus titer (TCID50) Determine virus titer (TCID50) Harvest supernatant containing pseudoviruses->Determine virus titer (TCID50) Seed TZM-bl cells Seed TZM-bl cells Pre-incubate pseudovirus with serial dilutions of Temsavir Pre-incubate pseudovirus with serial dilutions of Temsavir Infect TZM-bl cells with virus-drug mixture Infect TZM-bl cells with virus-drug mixture Pre-incubate pseudovirus with serial dilutions of Temsavir->Infect TZM-bl cells with virus-drug mixture Incubate for 48h Incubate for 48h Infect TZM-bl cells with virus-drug mixture->Incubate for 48h Lyse cells and add luciferase substrate Lyse cells and add luciferase substrate Incubate for 48h->Lyse cells and add luciferase substrate Measure luminescence Measure luminescence Lyse cells and add luciferase substrate->Measure luminescence Calculate % inhibition and IC50 Calculate % inhibition and IC50 Measure luminescence->Calculate % inhibition and IC50

Caption: Workflow for the HIV-1 pseudovirus luciferase assay.

Materials:

  • Cell Lines:

    • HEK293T cells (for pseudovirus production)

    • TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

  • Plasmids:

    • An Env-expressing plasmid for the HIV-1 strain of interest.

    • An Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv).

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

    • DEAE-Dextran

    • Luciferase assay reagent (e.g., Bright-Glo™ or Britelite™)

    • Temsavir (active form of this compound)

  • Equipment:

    • Humidified 37°C, 5% CO2 incubator

    • 96-well flat-bottom culture plates (clear for cell culture, black for luminescence reading)

    • Luminometer

Protocol:

Part A: Pseudovirus Production

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).

    • In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

    • Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation and Harvest:

    • Incubate the transfected cells for 48-72 hours.

    • Harvest the virus-containing supernatant.

    • Clarify the supernatant by low-speed centrifugation (e.g., 500 x g for 10 minutes) to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Aliquot the pseudovirus stock and store at -80°C.

Part B: Virus Titration (TCID50 Determination)

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

  • Serial Dilution: Perform serial 5-fold dilutions of the pseudovirus stock in growth medium across the 96-well plate.

  • Infection: Add the diluted virus to the TZM-bl cells. Include wells with cells only as a background control.

  • Incubation: Incubate the plate for 48 hours.

  • Luminescence Measurement:

    • Remove 100 µL of the culture medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Transfer 150 µL of the lysate to a black 96-well plate.

    • Measure the luminescence using a luminometer.

  • TCID50 Calculation: The 50% tissue culture infectious dose (TCID50) is the virus dilution that results in a luciferase signal that is 2.5 times the background.

Part C: Neutralization Assay

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at 1 x 10^4 cells per well in 100 µL of growth medium containing DEAE-Dextran (final concentration of 15-30 µg/mL to enhance infection).

  • Compound Dilution: Prepare serial dilutions of temsavir in growth medium.

  • Virus-Drug Incubation: In a separate plate, mix 50 µL of each temsavir dilution with 50 µL of pseudovirus (diluted to provide a consistent luciferase signal, e.g., 200 TCID50). Include virus-only controls and cell-only controls. Incubate for 1 hour at 37°C.

  • Infection: Transfer 100 µL of the virus-drug mixture to the TZM-bl cells.

  • Incubation: Incubate the plate for 48 hours.

  • Luminescence Measurement: Follow steps 5a-5e from the titration protocol.

  • Data Analysis:

    • Calculate the percentage of neutralization for each temsavir concentration using the following formula: % Neutralization = 100 * [1 - (RLU_drug - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] where RLU is the relative light units.

    • Plot the percentage of neutralization against the log of the temsavir concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Cell-Cell Fusion Assay

This assay measures the ability of an HIV-1 Env-expressing cell line to fuse with a CD4- and co-receptor-expressing target cell line, a process that is inhibited by attachment inhibitors like temsavir.

Protocol:

  • Cell Preparation:

    • Effector Cells: Use a cell line that stably expresses the HIV-1 Env glycoprotein (e.g., HeLa-ADA).

    • Target Cells: Use TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene.

  • Assay Setup:

    • Seed TZM-bl cells (0.5 x 10^5 cells/well) in a 96-well plate and culture for 24 hours.

    • Detach the Env-expressing cells (e.g., HeLa-ADA) using a non-enzymatic cell dissociation solution.

    • Overlay the Env-expressing cells (0.5 x 10^5 cells/well) onto the TZM-bl cell monolayer in the presence of serial dilutions of temsavir.

  • Fusion and Detection:

    • Allow cell fusion to proceed for 60 minutes at 37°C.

    • Stop the fusion process by adding a fusion inhibitor (e.g., C52L).

    • The fusion of the two cell types will allow the Tat protein from the Env-expressing cells to enter the TZM-bl cells and activate the luciferase reporter gene.

  • Data Analysis:

    • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity as described in the pseudovirus assay protocol.

    • Calculate the percentage of fusion inhibition and determine the IC50 of temsavir.

Logical Relationships in Efficacy Determination

The evaluation of this compound efficacy follows a logical progression from initial screening to detailed characterization.

Efficacy_Logic Primary Screening Primary Screening Dose-Response and Potency (IC50/EC50) Dose-Response and Potency (IC50/EC50) Primary Screening->Dose-Response and Potency (IC50/EC50) Identifies active compounds Breadth of Activity Breadth of Activity Dose-Response and Potency (IC50/EC50)->Breadth of Activity Quantifies potency Mechanism of Action Confirmation Mechanism of Action Confirmation Dose-Response and Potency (IC50/EC50)->Mechanism of Action Confirmation Informs mechanistic studies Resistance Profiling Resistance Profiling Breadth of Activity->Resistance Profiling Tests against diverse viral strains Resistance Profiling->Mechanism of Action Confirmation Identifies resistance mutations

Caption: Logical flow for this compound efficacy assessment.

Conclusion

The cell-based assays described in this document are fundamental tools for the preclinical and clinical evaluation of this compound. The pseudovirus luciferase reporter gene assay provides a high-throughput, quantitative measure of the drug's inhibitory activity against a wide range of HIV-1 strains. The cell-cell fusion assay offers a complementary method to confirm the mechanism of action by directly assessing the inhibition of Env-mediated membrane fusion. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the efficacy of this important antiretroviral agent.

References

Application Notes and Protocols for Studying HIV-1 Entry Mechanisms Using Fostemsavir Tris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir tris is a phosphonooxymethyl prodrug of temsavir, a first-in-class HIV-1 attachment inhibitor.[1][2] Temsavir directly binds to the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][3] This unique mechanism of action makes fostemsavir a valuable tool for studying the intricacies of HIV-1 entry and a therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[1][4]

These application notes provide detailed protocols for utilizing this compound and its active moiety, temsavir, to investigate HIV-1 entry mechanisms. The protocols are intended for researchers in virology, immunology, and drug development.

Mechanism of Action

Fostemsavir is rapidly converted to its active form, temsavir, by alkaline phosphatase in the gut.[5] Temsavir is an attachment inhibitor that binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein.[5][6] Specifically, it targets a conserved pocket near the CD4-binding site.[6] This binding locks the gp120 protein in a "closed" or ground state conformation, which prevents the conformational changes necessary for its interaction with the CD4 receptor on host T cells.[7][8] By blocking this initial attachment step, temsavir effectively prevents the virus from entering and infecting host cells.[6][8] This mechanism is distinct from other classes of antiretrovirals and is effective against HIV-1 strains with various tropisms (CCR5- and CXCR4-tropic).[9]

Beyond direct blockage of attachment, temsavir's interaction with gp120 has been shown to have broader effects on the envelope glycoprotein. Studies have indicated that temsavir can alter the glycosylation and proteolytic processing of Env, which in turn modifies its antigenicity and can reduce the shedding of gp120.[10][11] These effects can influence the recognition of the virus by the host immune system, including antibody-dependent cellular cytotoxicity (ADCC) responses.[12]

Quantitative Data

The antiviral activity of temsavir has been evaluated against a wide range of HIV-1 isolates. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Activity of Temsavir Against a Panel of HIV-1 Subtypes

HIV-1 SubtypeNumber of IsolatesMedian IC50 (nM)90th Percentile IC50 (nM)Geometric Mean IC50 (nM)
All13370.875.41.7
A-2.26-3.8
A117-4.3-
B8810.3447.6-
C1561.3022.9-
F1-13.8892.917.9
CRF01_AE5>100>100>100
BF--190.44.6
Data compiled from the PhenoSense™ Entry assay.[9][13]

Table 2: Temsavir Susceptibility Based on HIV-1 Coreceptor Tropism

Coreceptor TropismNumber of IsolatesGeometric Mean IC50 (nM)
CCR5-tropic--
CXCR4-tropic--
Dual/Mixed-tropic607Remarkably Similar Across Tropisms
Data from the BRIGHTE study.[13]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of fostemsavir/temsavir on HIV-1 entry.

Protocol 1: HIV-1 Pseudovirus Entry Inhibition Assay

This assay measures the ability of temsavir to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

  • HEK293T cells

  • TZM-bl reporter cells (or other CD4+/CCR5+/CXCR4+ cell line)

  • HIV-1 Env-expressing plasmid

  • HIV-1 packaging plasmid (Env-deficient, expressing luciferase)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)

  • DMEM with 10% FBS, penicillin/streptomycin

  • Temsavir (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear bottom for luminescence)

  • Luminometer

Procedure:

  • Pseudovirus Production: a. One day prior to transfection, seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection. b. Co-transfect the HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient luciferase reporter packaging plasmid according to the manufacturer's protocol for your transfection reagent. c. 48 hours post-transfection, harvest the supernatant containing the pseudoviruses. d. Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris. e. Filter the supernatant through a 0.45 µm filter. f. Aliquot and store the pseudovirus at -80°C.

  • Viral Titer Determination: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. b. Perform serial dilutions of the pseudovirus stock and infect the TZM-bl cells. c. 48 hours post-infection, measure luciferase activity using a luminometer. d. Determine the viral titer as relative light units (RLU) per ml.

  • Inhibition Assay: a. Seed TZM-bl cells in a white, clear-bottom 96-well plate at 1 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of temsavir in culture medium. c. Remove the medium from the TZM-bl cells and add the temsavir dilutions. d. Pre-incubate the cells with temsavir for 1 hour at 37°C. e. Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well. f. Incubate for 48 hours at 37°C. g. Measure luciferase activity. h. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the temsavir concentration.

Protocol 2: Cell-Cell Fusion Inhibition Assay

This assay assesses the ability of temsavir to block the fusion between cells expressing HIV-1 Env and cells expressing CD4 and coreceptors.

Materials:

  • Effector cells: HEK293T or HeLa cells expressing HIV-1 Env and HIV-1 Tat.

  • Target cells: TZM-bl cells (containing a Tat-responsive luciferase reporter gene).

  • DMEM with 10% FBS, penicillin/streptomycin.

  • Temsavir (dissolved in DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Preparation: a. One day prior, seed TZM-bl target cells in a 96-well plate at 2 x 10^4 cells/well. b. On the day of the assay, prepare a suspension of the Env-expressing effector cells.

  • Fusion Inhibition Assay: a. Prepare serial dilutions of temsavir in culture medium. b. Add the temsavir dilutions to the TZM-bl cells. c. Add the effector cells to the wells containing the target cells and temsavir at a 1:1 ratio. d. Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion. e. After incubation, remove the medium and lyse the cells. f. Measure luciferase activity, which is proportional to the extent of cell fusion. g. Calculate the IC50 value as described in Protocol 1.

Protocol 3: gp120-CD4 Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of temsavir to inhibit the binding of soluble gp120 to immobilized CD4.

Materials:

  • Recombinant soluble CD4 (sCD4).

  • Recombinant HIV-1 gp120.

  • Temsavir (dissolved in DMSO).

  • High-binding 96-well ELISA plates.

  • Blocking buffer (e.g., PBS with 5% non-fat milk or BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Anti-gp120 monoclonal antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1M H2SO4).

  • Plate reader.

Procedure:

  • Plate Coating: a. Coat the wells of a high-binding 96-well plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with blocking buffer for 2 hours at room temperature. d. Wash the plate three times with wash buffer.

  • Binding Inhibition: a. Prepare serial dilutions of temsavir. b. In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the temsavir dilutions for 1 hour at room temperature. c. Transfer the gp120-temsavir mixtures to the sCD4-coated plate. d. Incubate for 2 hours at room temperature. e. Wash the plate five times with wash buffer.

  • Detection: a. Add the anti-gp120 primary antibody to each well and incubate for 1 hour at room temperature. b. Wash the plate three times with wash buffer. c. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. d. Wash the plate five times with wash buffer. e. Add TMB substrate and incubate in the dark until color develops. f. Add stop solution. g. Read the absorbance at 450 nm using a plate reader. h. Calculate the IC50 value.

Visualizations

HIV_Entry_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Fusion Viral Entry gp41->Fusion 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change

Caption: Simplified schematic of the HIV-1 entry process.

Fostemsavir_Mechanism Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Metabolic Conversion gp120_open gp120 (Open Conformation) Temsavir->gp120_open Binds to gp120 gp120_closed gp120 (Closed Conformation) gp120_open->gp120_closed Induces/Stabilizes Closed State CD4 CD4 Receptor gp120_open->CD4 Normal Binding gp120_closed->CD4 Binding Blocked Attachment Viral Attachment CD4->Attachment

Caption: Mechanism of action of fostemsavir and its active metabolite, temsavir.

Experimental_Workflow cluster_entry_assay HIV-1 Pseudovirus Entry Assay cluster_fusion_assay Cell-Cell Fusion Assay cluster_binding_assay gp120-CD4 Binding Assay (ELISA) a1 Produce Env-pseudotyped Luciferase Reporter Virus a2 Infect Target Cells (e.g., TZM-bl) a1->a2 a3 Treat with Temsavir a2->a3 a4 Measure Luciferase Activity (Viral Entry) a3->a4 b1 Co-culture Env-expressing Effector Cells and CD4+ Target Cells b2 Treat with Temsavir b1->b2 b3 Measure Reporter Gene Activity (Fusion) b2->b3 c1 Immobilize sCD4 on Plate c3 Add mixture to sCD4-coated plate c1->c3 c2 Incubate gp120 with Temsavir c2->c3 c4 Detect Bound gp120 c3->c4

References

Research Applications of Fostemsavir Tris in Virology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir Tris is a first-in-class HIV-1 attachment inhibitor, representing a significant advancement in the treatment of multidrug-resistant HIV-1 infection.[1][2] It is a prodrug of temsavir, which exerts its antiviral activity by binding directly to the viral envelope glycoprotein gp120.[3][4][5][6][7] This interaction prevents the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the viral lifecycle.[2][4] Fostemsavir is indicated for heavily treatment-experienced adults with multidrug-resistant HIV-1 who are failing their current antiretroviral regimen due to resistance, intolerance, or safety concerns.[1][3]

These application notes provide a comprehensive overview of the virological applications of this compound, including its mechanism of action, efficacy data from clinical trials, resistance profile, and detailed protocols for key experimental assays.

Mechanism of Action

Fostemsavir is administered orally as a tris salt, which improves its aqueous solubility and stability.[4] Following oral administration, it is rapidly and extensively hydrolyzed to its active moiety, temsavir, by alkaline phosphatases in the small intestine.[8][9] Temsavir is the pharmacologically active component that targets the HIV-1 gp120 protein.

Temsavir binds to a highly conserved region of gp120, near the CD4-binding site.[1][2][4] This binding event induces a conformational change in gp120, which prevents its interaction with the CD4 receptor on the surface of host T-cells.[1][4] By blocking this initial attachment, temsavir effectively inhibits viral entry into the host cell.[3][8] This unique mechanism of action means that fostemsavir does not exhibit cross-resistance with other classes of antiretroviral drugs.[8][9]

Fostemsavir_Mechanism_of_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment Blocked Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to caption Mechanism of Fostemsavir Action

Caption: Mechanism of Fostemsavir Action

Efficacy and Clinical Data

The efficacy and safety of fostemsavir were primarily evaluated in the Phase III BRIGHTE study, a pivotal international, partially randomized, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multidrug-resistant HIV-1.[1][10][11][12]

Table 1: Virologic and Immunologic Outcomes from the BRIGHTE Study

OutcomeRandomized Cohort (n=272)Non-Randomized Cohort (n=99)
Virologic Suppression (HIV-1 RNA <40 copies/mL)
Week 4854%[10]-
Week 9660%[13]37%[7]
Week 24045%[12]-
Mean Change in CD4+ T-cell Count from Baseline
Week 96+205 cells/mm³[13]+119 cells/mm³[7]
Week 240+296 cells/mm³[12]-

Data presented are from the BRIGHTE study at different time points. The non-randomized cohort had more advanced disease and fewer remaining treatment options.

Resistance Profile

Resistance to fostemsavir is associated with mutations in the HIV-1 gp120 envelope protein. Several key amino acid substitutions have been identified that can reduce the susceptibility of the virus to temsavir.

Table 2: Key Fostemsavir Resistance-Associated Mutations in gp120

Mutation PositionAmino Acid Substitutions
S375H, I, M, N, T, Y[2][14]
M426L, P[2][14]
M434I, K[2][14]
M475I[2][14]
T202E[14]

The prevalence of these resistance-associated polymorphisms is generally low in most circulating HIV-1 subtypes.[2] However, the impact of these mutations on temsavir susceptibility can be influenced by other changes in the gp120 protein.[14]

Resistance_Mutations cluster_gp120 gp120 Protein Fostemsavir Fostemsavir/Temsavir S375 S375 Fostemsavir->S375 Resistance Mutation M426 M426 Fostemsavir->M426 Resistance Mutation M434 M434 Fostemsavir->M434 Resistance Mutation M475 M475 Fostemsavir->M475 Resistance Mutation T202 T202 Fostemsavir->T202 Resistance Mutation caption Fostemsavir Resistance Mutations

Caption: Fostemsavir Resistance Mutations

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Production and Titration for Entry Assays

This protocol describes the generation of single-round infectious HIV-1 pseudoviruses, which are essential for evaluating the activity of entry inhibitors like fostemsavir in a safe and controlled manner.

Materials:

  • 293T/17 cells

  • Env-expressing plasmid (e.g., specific HIV-1 envelope clone)

  • env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 0.45-micron filters

  • TZM-bl cells (for titration)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo)

Procedure:

  • Cell Seeding: Seed 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the Env-expressing plasmid and the env-deficient backbone plasmid in serum-free DMEM.

    • Add the transfection reagent to the DNA mixture and incubate according to the manufacturer's instructions to form DNA-transfection reagent complexes.

    • Add the complexes to the 293T/17 cells and incubate for 3-8 hours at 37°C.

    • Replace the transfection medium with fresh growth medium.

  • Virus Harvest:

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.

    • Aliquot and store at -80°C.

  • Virus Titration (TCID50 Determination):

    • Seed TZM-bl cells in a 96-well plate.

    • Perform serial dilutions of the pseudovirus supernatant.

    • Infect the TZM-bl cells with the virus dilutions in the presence of DEAE-Dextran.

    • After 48 hours of incubation, measure luciferase activity using a luminometer.

    • Calculate the 50% tissue culture infectious dose (TCID50) per mL.

Pseudovirus_Production_Workflow Seed Seed 293T/17 Cells Transfect Co-transfect with Env and Backbone Plasmids Seed->Transfect Harvest Harvest Supernatant (48-72h) Transfect->Harvest Filter Filter and Aliquot Harvest->Filter Store Store at -80°C Filter->Store Titrate Titrate on TZM-bl Cells Store->Titrate Infect Infect with Serial Dilutions Titrate->Infect Measure Measure Luciferase Activity Infect->Measure Calculate Calculate TCID50 Measure->Calculate caption Pseudovirus Production Workflow

Caption: Pseudovirus Production Workflow

Protocol 2: Phenotypic Susceptibility Assay for Fostemsavir

This assay determines the in vitro susceptibility of HIV-1 isolates to temsavir by measuring the inhibition of viral entry.

Materials:

  • HIV-1 pseudovirus stock (from Protocol 1)

  • TZM-bl cells

  • Fostemsavir (or temsavir)

  • 96-well culture plates

  • DEAE-Dextran

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Drug Dilution: Prepare serial dilutions of fostemsavir (or temsavir) in growth medium.

  • Neutralization:

    • In a separate plate, mix the pseudovirus (at a predetermined TCID50) with each drug dilution.

    • Incubate for 1 hour at 37°C to allow the drug to bind to the virus.

  • Infection:

    • Transfer the virus-drug mixtures to the plate containing the TZM-bl cells.

    • Add DEAE-Dextran to each well.

    • Incubate for 48 hours at 37°C.

  • Data Analysis:

    • Measure luciferase activity.

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).

    • Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Protocol 3: Genotypic Resistance Testing for Fostemsavir

This protocol outlines the steps for identifying resistance-associated mutations in the gp120-coding region of HIV-1 from patient plasma samples.

Materials:

  • Patient plasma with detectable HIV-1 RNA

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR enzymes

  • Primers specific for the HIV-1 env gene (gp120 region)

  • Sanger or Next-Generation Sequencing (NGS) platform

  • Sequence analysis software

Procedure:

  • RNA Extraction: Extract viral RNA from patient plasma.

  • RT-PCR: Perform reverse transcription followed by PCR to amplify the gp120-coding region of the env gene.

  • Sequencing:

    • Purify the PCR product.

    • Sequence the amplified DNA using Sanger sequencing or NGS.

  • Sequence Analysis:

    • Align the obtained sequence with a reference HIV-1 sequence (e.g., HXB2).

    • Identify amino acid substitutions at known fostemsavir resistance-associated positions (see Table 2).

Conclusion

This compound is a valuable therapeutic option for individuals with multidrug-resistant HIV-1. Its unique mechanism of action, targeting the initial attachment of the virus to the host cell, provides a new avenue for combating viral resistance. The experimental protocols provided herein offer a framework for researchers to investigate the antiviral activity of fostemsavir, assess viral susceptibility, and monitor for the emergence of resistance. A thorough understanding of its virological profile is crucial for its effective clinical use and for the development of future generations of HIV-1 entry inhibitors.

References

Application Notes and Protocols for Fostemsavir Tris in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Fostemsavir Tris for preclinical research. Fostemsavir is a phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing the virus from attaching to host CD4+ T-cells. The information presented here is collated from preclinical studies and is intended to guide the design and execution of in vivo animal experiments.

Mechanism of Action

Fostemsavir is inactive in its administered form. Following oral administration, it is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir. Temsavir then binds to a conserved region of the gp120 protein, locking it in a closed conformation and thereby preventing its interaction with the CD4 receptor on host immune cells. This blockade of the initial step in the viral lifecycle inhibits viral entry and replication.

Fostemsavir_Mechanism_of_Action cluster_GI_Lumen Gastrointestinal Lumen cluster_Bloodstream Bloodstream cluster_Target_Cell Target Cell Interaction Fostemsavir (Prodrug) Fostemsavir (Prodrug) Alkaline Phosphatase Alkaline Phosphatase Fostemsavir (Prodrug)->Alkaline Phosphatase Hydrolysis Temsavir (Active) Temsavir (Active) Alkaline Phosphatase->Temsavir (Active) Absorbed Temsavir Absorbed Temsavir Temsavir (Active)->Absorbed Temsavir Absorption HIV-1 gp120 HIV-1 gp120 Absorbed Temsavir->HIV-1 gp120 Binding Viral Attachment Absorbed Temsavir->Viral Attachment Inhibition HIV-1 gp120->Viral Attachment CD4 Receptor CD4 Receptor CD4 Receptor->Viral Attachment

Fostemsavir's conversion to active temsavir and its inhibitory action.

Quantitative Data from In Vivo Animal Studies

The following tables summarize the pharmacokinetic parameters of temsavir following oral administration of fostemsavir in various animal models, as well as doses used in toxicology studies.

Table 1: Pharmacokinetic Parameters of Temsavir Following Oral Administration of Fostemsavir

Animal ModelDose (mg/kg)Bioavailability of Temsavir (%)Key Findings
Rat5 and 2580 - 122High oral bioavailability of the active moiety, temsavir, was observed.[1]
Dog1080 - 122Efficient conversion of the prodrug and absorption of temsavir.[1]
Monkey1080 - 122Consistent high bioavailability across non-primate and primate species.[1]
Mouse20Not ReportedFostemsavir administered by oral gavage was effective in in vivo models.

Table 2: Doses of Fostemsavir Used in Toxicology Studies

Animal ModelDose (mg/kg/day)DurationStudy TypeObservations
Pregnant Rat50, 200, 600Gestation Days 6-15Developmental ToxicologyNo fetal abnormalities observed at any dose.
Pregnant Rabbit25, 50, 100Gestation Days 7-19Developmental ToxicologyIncreased embryonic death at 100 mg/kg/day, associated with maternal toxicity.

Experimental Protocols

Below are generalized protocols for the oral administration of this compound in common laboratory animal models for pharmacokinetic and toxicology studies. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Oral Gavage Administration for Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of temsavir following a single oral dose of this compound in rats or mice.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 1% methylcellulose with 0.4% Tween 80 in sterile water)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Balance

  • Vortex mixer

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 72 hours prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle solution.

    • Suspend this compound in the vehicle to the desired concentration.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Dosing:

    • Weigh each animal to determine the precise volume of the formulation to be administered.

    • Administer the this compound suspension via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze plasma samples for temsavir concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Repeated Dose Oral Administration for Toxicology Studies in Rats

Objective: To evaluate the potential toxicity of this compound following repeated oral administration in rats.

Materials:

  • This compound

  • Vehicle for formulation (e.g., PEG400/0.1N NaOH, or as determined by formulation development)

  • Oral gavage needles

  • Syringes

  • Animal caging and husbandry supplies

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Supplies for blood collection for hematology and clinical chemistry

  • Necropsy and tissue collection supplies

Procedure:

  • Animal Selection and Acclimation: Use a sufficient number of animals of a single strain and age, and acclimate them for at least one week.

  • Dose Group Assignment: Randomly assign animals to control (vehicle only) and treatment groups (low, mid, and high dose).

  • Formulation Preparation: Prepare the this compound formulation daily and ensure its stability for the duration of administration.

  • Daily Dosing: Administer the formulation or vehicle orally once daily for the specified duration (e.g., 28 days).

  • Monitoring:

    • Conduct and record clinical observations daily.

    • Measure body weight and food consumption weekly.

  • Clinical Pathology:

    • Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Collect and preserve specified organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-dependent effects and determine the no-observed-adverse-effect level (NOAEL).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

InVivo_PK_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting Formulation Formulation Fasting->Formulation Dosing Dosing Formulation->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis PK Data Analysis PK Data Analysis LC-MS/MS Analysis->PK Data Analysis

Workflow for a typical in vivo pharmacokinetic study.

References

Application Note and Protocol: Preparation of Fostemsavir Tris Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fostemsavir Tris (also known as BMS-663068 Tris) is the phosphonooxymethyl prodrug of BMS-626529, an attachment inhibitor that targets the HIV-1 gp120 protein.[1][2] By binding to gp120, it prevents the initial interaction of the virus with CD4+ T cells, a critical step in the viral lifecycle.[1][2] Accurate and consistent preparation of this compound stock solutions is crucial for reliable results in in vitro and in vivo research settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Proper solvent selection is critical for preparing stable and effective stock solutions. This compound exhibits varying solubility in common laboratory solvents. All quantitative data is summarized in the table below for easy reference.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueCitations
CAS Number 864953-39-9[1][3]
Molecular Formula C₂₉H₃₇N₈O₁₁P[4]
Molecular Weight 704.62 g/mol [2][4]
Solubility in DMSO ≥100 mg/mL (≥141.91 mM)[1]
125 mg/mL (177.40 mM)[3][4]
Solubility in Water 100 mg/mL (141.92 mM)[3][4]
Solubility in Ethanol Insoluble[1]
Appearance Crystalline solid/powder[1][4]

Note: The use of fresh, anhydrous DMSO is highly recommended as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][3] For both DMSO and water, sonication or gentle heating (to 37°C) may be required to achieve complete dissolution.[2][3][4]

Safety and Handling Precautions

Before handling the compound, review the Safety Data Sheet (SDS). This compound may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[5] It may also cause damage to organs through prolonged or repeated exposure.[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[5]

  • Ventilation: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[5]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area immediately with plenty of water.[5]

  • Spills: Absorb spills with an inert material and dispose of it according to local regulations.[5]

Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO, a common solvent for this compound.

Materials:

  • This compound powder (CAS: 864953-39-9)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Water bath or sonicator

Procedure:

  • Pre-calculation: Determine the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 100 mM stock: Mass (mg) = 100 mM × 1 mL × 704.62 g/mol / 1000 = 70.46 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Dissolution:

    • Add the weighed powder to an appropriately sized sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Cap the tube tightly and vortex thoroughly for 2-3 minutes to dissolve the compound.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Place the tube in an ultrasonic bath for a few minutes.[2][3][4]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[1][2]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 2: Storage Conditions and Stability

FormStorage TemperatureStability PeriodCitations
Solid Powder -20°CUp to 3 years[1][4]
In Solvent -80°CUp to 1 year[1][4]
-80°CUp to 6 months[3]
-20°CUp to 1 month[1][2][3]

Note: Always store solutions sealed and protected from moisture.[3][5] For aqueous solutions, it is recommended to sterilize by filtering through a 0.22 µm filter before use.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_diss_aid Troubleshooting cluster_storage Final Steps start Start: Review SDS calc 1. Calculate Required Mass (e.g., 70.46 mg for 1 mL of 100 mM) start->calc weigh 2. Weigh this compound Powder calc->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Vortex to Dissolve add_solvent->dissolve check Is Solution Clear? dissolve->check aid 5. Aid Dissolution (Warm to 37°C or Sonicate) check->aid No aliquot 6. Aliquot into Single-Use Tubes check->aliquot Yes aid->check store 7. Store at -80°C or -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Fostemsavir Tris in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fostemsavir Tris, a first-in-class HIV-1 attachment inhibitor, for use in research settings. This document details its mechanism of action, clinical efficacy in combination with other antiretrovirals (ARVs), and protocols for assessing viral susceptibility.

Introduction

Fostemsavir is an orally administered phosphonooxymethyl prodrug of temsavir (BMS-626529).[1] It is approved for use in combination with other ARVs for heavily treatment-experienced (HTE) adults with multidrug-resistant (MDR) HIV-1 infection who are failing their current regimen.[2][3] Its unique mechanism of action, which targets the initial step of viral entry, makes it a valuable component in constructing an effective regimen when other options are limited.[4][5]

Mechanism of Action

Upon oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases in the small intestine to its active moiety, temsavir.[6] Temsavir is an attachment inhibitor that binds directly to the HIV-1 envelope glycoprotein 120 (gp120).[2][6][7] This binding event occurs near the CD4 binding site and locks the gp120 protein in a "closed" conformation, preventing the initial attachment of the virus to the CD4 receptor on host T-cells.[4][5] This action blocks the first essential step in the HIV-1 lifecycle.[6]

Fostemsavir_Mechanism_of_Action cluster_host Host CD4+ T-Cell cluster_virus HIV-1 Virion CD4_Receptor CD4 Receptor gp120 gp120 gp120->CD4_Receptor Attachment Blocked Fostemsavir Fostemsavir (Oral Prodrug) Temsavir Temsavir (Active Moiety) Fostemsavir->Temsavir Temsavir->gp120 Binds to gp120 Resistance_Development Replication HIV-1 Replication in presence of Temsavir Pressure Selective Drug Pressure Replication->Pressure Mutation Selection of gp120 Mutations (e.g., S375N, M426L) Pressure->Mutation Susceptibility Reduced Susceptibility to Temsavir Mutation->Susceptibility Failure Potential for Virologic Failure Susceptibility->Failure Phenotypic_Assay_Workflow Start Patient Plasma (VL ≥1000 c/mL) RNA_Extract 1. Viral RNA Extraction Start->RNA_Extract RT_PCR 2. RT-PCR Amplification of env Gene RNA_Extract->RT_PCR Cloning 3. Clone env into Expression Vector RT_PCR->Cloning Transfection 4. Co-transfect 293T cells with env Plasmid + Backbone Plasmid Cloning->Transfection Harvest 5. Harvest Pseudovirus Supernatant Transfection->Harvest Assay 6. Neutralization Assay with Temsavir Dilutions & TZM-bl cells Harvest->Assay Readout 7. Measure Luciferase Activity Assay->Readout Analysis 8. Calculate IC50 & Fold-Change Readout->Analysis End Phenotypic Susceptibility Result Analysis->End

References

Application Notes and Protocols for Fostemsavir Tris Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for clinical trials of Fostemsavir Tris, a first-in-class HIV-1 attachment inhibitor. The protocols outlined below are based on the methodologies employed in the pivotal clinical trials that led to its approval for treatment-experienced adults with multidrug-resistant HIV-1.

Introduction to this compound

Fostemsavir is a prodrug of temsavir, which exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein 120 (gp120).[1][2] This interaction prevents the virus from attaching to and entering host CD4+ T-cells, a critical first step in the HIV lifecycle.[1][2] This novel mechanism of action makes it a valuable agent for individuals with limited treatment options due to resistance to other antiretroviral drug classes.

Clinical Trial Design Overview

The clinical development of fostemsavir included Phase I, Phase II, and Phase III studies to evaluate its safety, pharmacokinetics, and efficacy. The pivotal Phase III trial, known as BRIGHTE (NCT02362503), was a two-cohort, randomized, and non-randomized study in heavily treatment-experienced adults with multidrug-resistant HIV-1.[3][4][5][6]

Phase IIb Study: AI438011

A key Phase IIb study (AI438011) was a randomized, active-controlled, dose-finding trial that informed the dose selection for the Phase III study.[7][8][9][10] This study evaluated the safety and efficacy of different fostemsavir dosing regimens compared to a ritonavir-boosted atazanavir-containing regimen in treatment-experienced patients.[8][9][10]

Phase III Study: BRIGHTE

The BRIGHTE study consisted of two cohorts:

  • Randomized Cohort: For patients with one or two remaining fully active antiretroviral agents. These participants received either fostemsavir or placebo in addition to their failing regimen for an 8-day period of functional monotherapy, followed by open-label fostemsavir with an optimized background therapy (OBT).[3][5]

  • Non-randomized Cohort: For patients with no remaining fully active and approved antiretroviral options. These participants received open-label fostemsavir with an OBT from day one.[3][5]

The primary endpoint for the randomized cohort was the mean change in plasma HIV-1 RNA from Day 1 to Day 8.[5][6] Secondary endpoints for both cohorts included the proportion of participants with virologic suppression (HIV-1 RNA <40 copies/mL) and the change in CD4+ T-cell count at various time points.[3]

Data Presentation

Table 1: Key Efficacy and Immunologic Outcomes in the BRIGHTE Study (Randomized Cohort)
EndpointFostemsavir + OBT (n=203)Placebo + OBT (n=69)
Mean Change in HIV-1 RNA (log10 copies/mL) at Day 8 -0.79-0.17
Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 48 54%N/A
Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 96 60%N/A
Mean Change in CD4+ T-cell Count (cells/mm³) from Baseline to Week 48 +139N/A
Mean Change in CD4+ T-cell Count (cells/mm³) from Baseline to Week 96 +205N/A

Data compiled from the BRIGHTE clinical trial results.[1][3][5][6]

Table 2: Key Efficacy and Immunologic Outcomes in the BRIGHTE Study (Non-randomized Cohort, n=99)
EndpointFostemsavir + OBT
Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 48 38%
Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 96 37%
Mean Change in CD4+ T-cell Count (cells/mm³) from Baseline to Week 48 +63
Mean Change in CD4+ T-cell Count (cells/mm³) from Baseline to Week 96 +119

Data compiled from the BRIGHTE clinical trial results.[1][5][6][11]

Experimental Protocols

Protocol 1: Quantification of HIV-1 RNA in Plasma

Objective: To quantify the amount of HIV-1 RNA in plasma samples to assess virologic response to fostemsavir.

Methodology: The COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0 was utilized for this purpose. This is a fully automated system that performs specimen preparation, reverse transcription, and real-time PCR amplification and detection.[12][13]

Materials:

  • COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0 kit (Roche Molecular Systems)

  • COBAS® AmpliPrep Instrument

  • COBAS® TaqMan® 48 Analyzer

  • Plasma collected in EDTA tubes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Specimen Handling:

    • Collect whole blood in EDTA tubes.

    • Separate plasma from whole blood by centrifugation at 800-1600 x g for 20 minutes at room temperature within 6 hours of collection.

    • Store plasma frozen at -20°C to -80°C if not tested immediately.

  • Automated Specimen Preparation (COBAS® AmpliPrep):

    • Load plasma samples, controls, and reagents onto the COBAS® AmpliPrep Instrument.

    • The instrument automatically performs the following steps:

      • Lysis of HIV-1 virions to release viral RNA.

      • Binding of RNA to magnetic glass particles.

      • Washing of the magnetic glass particles to remove inhibitors.

      • Elution of the purified RNA.

  • Automated Reverse Transcription and Real-time PCR (COBAS® TaqMan® 48):

    • The purified RNA is automatically transferred to the COBAS® TaqMan® 48 Analyzer.

    • A master mix containing reverse transcriptase, DNA polymerase, primers, and probes is added.

    • Reverse transcription of the HIV-1 RNA to complementary DNA (cDNA) occurs.

    • The cDNA is then amplified by real-time PCR. The assay targets two highly conserved regions of the HIV-1 genome (gag and LTR) to ensure broad subtype coverage.[13]

    • The accumulation of PCR product is detected in real-time by monitoring the fluorescence of a cleaved dual-labeled probe.

  • Data Analysis:

    • The instrument's software calculates the HIV-1 RNA concentration in copies/mL by comparing the sample's amplification signal to that of an internal quantitation standard of a known copy number that is processed with each sample.[12]

Protocol 2: Enumeration of CD4+ T-Cells

Objective: To determine the absolute count of CD4+ T-cells in whole blood to assess the immunologic response to fostemsavir.

Methodology: Flow cytometry using a lyse/no-wash technique with multi-color monoclonal antibody panels. The BD FACSCanto™ flow cytometer with BD FACSCanto™ Clinical Software is a commonly used platform for this application.

Materials:

  • BD FACSCanto™ or equivalent flow cytometer

  • BD Multitest™ CD3/CD8/CD45/CD4 reagent or equivalent

  • BD Trucount™ tubes (containing a lyophilized pellet of fluorescent beads for absolute counting)

  • Whole blood collected in EDTA tubes

  • BD FACS™ Lysing Solution

  • Appropriate controls (e.g., BD Multi-Check™ Control)

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Specimen Preparation:

    • Collect whole blood in an EDTA tube.

    • Ensure the sample is at room temperature and well-mixed before staining.

  • Staining:

    • Pipette 50 µL of well-mixed whole blood into the bottom of a BD Trucount™ tube.

    • Add 20 µL of the BD Multitest™ CD3/CD8/CD45/CD4 reagent.

    • Cap the tube and vortex gently to mix.

    • Incubate for 15 minutes in the dark at room temperature.

  • Lysis:

    • Add 450 µL of 1X BD FACS™ Lysing Solution to the tube.

    • Cap the tube and vortex gently.

    • Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometric Analysis:

    • Acquire the sample on the BD FACSCanto™ flow cytometer. The software will identify and gate on the lymphocyte population based on CD45 expression and side scatter properties.

    • Within the lymphocyte gate, the software will further delineate T-cell subsets based on CD3, CD4, and CD8 expression.

    • The software will also enumerate the number of bead events.

  • Data Analysis:

    • The absolute count of CD4+ T-cells (cells/mm³) is calculated by the software using the following formula: (Number of CD4+ T-cell events / Number of bead events) x (Number of beads per tube / Sample volume)

Protocol 3: HIV-1 Drug Resistance Testing

Objective: To assess the susceptibility of the patient's HIV-1 virus to temsavir.

Methodology: Phenotypic resistance testing using the PhenoSense Entry® assay (Monogram Biosciences). This assay measures the ability of a patient's virus to replicate in the presence of varying concentrations of an antiretroviral drug.

Materials:

  • PhenoSense Entry® assay kit (Monogram Biosciences)

  • Plasma collected in an EDTA tube (viral load ≥ 500 copies/mL)

  • Cell culture reagents

  • Luciferase reporter system

Procedure:

  • Specimen Handling:

    • Collect whole blood in an EDTA tube.

    • Separate plasma within 6 hours of collection and freeze at -20°C to -80°C.

  • Viral RNA Extraction and Amplification:

    • Viral RNA is extracted from the patient's plasma sample.

    • The region of the HIV-1 genome encoding the envelope glycoproteins (gp120 and gp41) is amplified by reverse transcription-polymerase chain reaction (RT-PCR).

  • Generation of Pseudotyped Viruses:

    • The amplified patient-derived envelope gene is inserted into an HIV-1 vector that lacks its own envelope gene but contains a luciferase reporter gene.

    • This vector is used to transfect host cells, resulting in the production of replication-defective viral particles that have the patient's envelope proteins on their surface.

  • Drug Susceptibility Assay:

    • The pseudotyped viruses are used to infect target cells in the presence of serial dilutions of temsavir.

    • After a set incubation period, the amount of viral replication is determined by measuring the luciferase activity in the infected cells.

  • Data Analysis:

    • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a reference wild-type virus.

    • The result is reported as a fold change in IC50, which is the ratio of the IC50 of the patient's virus to the IC50 of the reference virus. A higher fold change indicates reduced susceptibility to the drug.

Mandatory Visualizations

HIV_Fostemsavir_MOA cluster_0 Virus cluster_1 Host Cell HIV_virion HIV-1 Virion gp120 gp120 CD4_receptor CD4 Receptor gp120->CD4_receptor Attachment Host_cell Host CD4+ T-Cell Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to gp120 Binding_prevention Prevents Conformational Change and Attachment Viral_entry_blocked Viral Entry Blocked

Caption: Mechanism of action of Fostemsavir.

Clinical_Trial_Workflow Screening Patient Screening (Heavily Treatment-Experienced, Multidrug-Resistant HIV-1) Randomized_Cohort Randomized Cohort (1-2 active agents remaining) Screening->Randomized_Cohort NonRandomized_Cohort Non-Randomized Cohort (0 active agents remaining) Screening->NonRandomized_Cohort Day1_8_Randomized Day 1-8: Functional Monotherapy (Fostemsavir vs. Placebo) + Failing Regimen Randomized_Cohort->Day1_8_Randomized Day1_NR Day 1: Open-Label Fostemsavir + OBT NonRandomized_Cohort->Day1_NR Post_Day8_Randomized Post Day 8: Open-Label Fostemsavir + OBT Day1_8_Randomized->Post_Day8_Randomized Follow_up Long-Term Follow-up (Weeks 24, 48, 96, etc.) Day1_NR->Follow_up Post_Day8_Randomized->Follow_up Endpoint_Analysis Endpoint Analysis: - HIV-1 RNA Viral Load - CD4+ T-cell Count - Safety and Tolerability Follow_up->Endpoint_Analysis

Caption: BRIGHTE Phase III clinical trial workflow.

Trial_Phase_Logic Phase1 Phase I - Safety - Tolerability - Pharmacokinetics Phase2 Phase II - Dose-Ranging - Preliminary Efficacy - Further Safety Phase1->Phase2 Informs Phase3 Phase III (BRIGHTE) - Confirmatory Efficacy - Safety in Larger Population - Comparison to Standard of Care (functionally) Phase2->Phase3 Informs Regulatory_Approval Regulatory Submission & Approval Phase3->Regulatory_Approval Provides Pivotal Data

Caption: Logical progression of Fostemsavir clinical trial phases.

References

Troubleshooting & Optimization

Overcoming Fostemsavir Tris solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Fostemsavir Tris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a consideration?

A1: this compound is the tris(hydroxymethyl)aminomethane salt of Fostemsavir, a phosphonooxymethyl prodrug of temsavir.[1][2] Temsavir is an HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120, preventing its binding to CD4+ T-cells.[1][3] Fostemsavir was specifically developed to overcome the poor aqueous solubility and dissolution-limited absorption of temsavir.[4][5] While the salt form improves solubility compared to the active moiety, challenges in achieving desired concentrations in experimental settings can still arise.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is soluble in water and organic solvents like DMSO.[6][7] However, its solubility can be influenced by factors such as the solvent purity, temperature, and the presence of other excipients. For instance, hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[6][7]

Q3: How should I store this compound to maintain its integrity and solubility?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions are best stored at -80°C and should be used within 6 months to a year.[6][8] To avoid repeated freeze-thaw cycles that can affect stability and solubility, it is recommended to aliquot stock solutions into smaller, single-use volumes.[8]

Troubleshooting Guide

Issue: I am observing precipitation or cloudiness when preparing my this compound solution.

Potential Cause Troubleshooting Step Explanation
Incomplete Dissolution Gently warm the solution and/or use sonication.[8]Applying heat or ultrasonic energy can help break down solute aggregates and increase the rate of dissolution.
Solvent Quality Use freshly opened, high-purity solvents.For DMSO, moisture absorption can significantly decrease the solubility of this compound.[6][7] Always use a new or properly stored anhydrous grade solvent.
Supersaturation Prepare a stock solution in a good solvent (e.g., DMSO) first, then dilute it into your aqueous buffer.Directly dissolving this compound in an aqueous buffer at high concentrations can lead to supersaturation and subsequent precipitation. A stepwise dilution from a concentrated stock is often more effective.
Low Temperature Ensure your working solution is maintained at an appropriate temperature.Solubility generally decreases at lower temperatures. If you are working with chilled buffers, precipitation may be more likely.
Incorrect pH Check and adjust the pH of your final solution if applicable to your experiment.The solubility of ionizable compounds can be pH-dependent.

Issue: My in vivo formulation with this compound is not clear.

Potential Cause Troubleshooting Step Explanation
Improper Mixing Order Add each solvent component sequentially and ensure complete mixing at each step as outlined in the formulation protocols.[8]The order of solvent addition can be critical for maintaining the solubility of the compound in a complex vehicle.
Component Incompatibility Review the formulation protocol and ensure all components are compatible.Phase separation or precipitation can occur if the formulation components are not miscible or if they interact negatively with the drug substance.
High Drug Concentration Re-evaluate the target concentration. You may need to use a formulation with a higher solubilizing capacity.The solubility limit may have been exceeded for that specific vehicle. Consider formulations with co-solvents like PEG300 or solubilizing agents like Tween-80 or SBE-β-CD.[8]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Common Laboratory Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO125[6]177.40[6]Sonication is recommended. Hygroscopic DMSO can reduce solubility.[6][7]
Water100[6][7]141.92[6]Sonication is recommended.[6]
PBS50[8]70.96[8]-
EthanolInsoluble[7]--

Table 2: In Vivo Formulation Solubility

Formulation ComponentsAchievable ConcentrationAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (2.95 mM)[8]Clear Solution[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (2.95 mM)[8]Clear Solution[8]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (2.95 mM)[8]Clear Solution[8]
CMC-Na≥ 5 mg/mL[7]Homogeneous Suspension[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO).

    • Vortex the solution thoroughly.

    • If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[6]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials: this compound stock solution (from Protocol 1), sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the cell culture medium to achieve the final desired working concentrations.

    • Mix gently but thoroughly by pipetting or inverting the tube after each dilution step.

    • If preparing a working solution in an aqueous buffer from a solid, and if sterility is required, filter the final solution through a 0.22 µm sterile filter.[8]

    • Use the freshly prepared working solution for your experiment on the same day.[8]

Visualizations

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 Attachment Attachment gp120->Attachment Binds to CD4 CD4 CD4 Receptor CCR5_CXCR4 CCR5/CXCR4 Co-receptor Fostemsavir This compound (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to gp120 Attachment->CD4 Conformational_Change Conformational Change Attachment->Conformational_Change Co_receptor_Binding Co-receptor Binding Conformational_Change->Co_receptor_Binding Co_receptor_Binding->CCR5_CXCR4 Fusion Membrane Fusion & Viral Entry Co_receptor_Binding->Fusion Inhibition Inhibition

Caption: HIV-1 entry pathway and mechanism of this compound inhibition.

Solubility_Workflow start Start: this compound Powder select_solvent Select Solvent (e.g., DMSO, Water, Buffer) start->select_solvent prepare_solution Prepare Solution (Weigh, Add Solvent, Vortex) select_solvent->prepare_solution check_dissolution Visual Inspection: Is the solution clear? prepare_solution->check_dissolution troubleshoot Troubleshoot: Apply gentle heat/sonication check_dissolution->troubleshoot No solution_ready Solution Ready for Use (Aliquot and Store if needed) check_dissolution->solution_ready Yes re_check Re-inspect Solution troubleshoot->re_check re_check->solution_ready Yes fail Consult Further/ Re-evaluate Protocol re_check->fail No

References

Fostemsavir Tris Assays: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Fostemsavir Tris assays. All guidance is presented in a direct question-and-answer format to address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the tromethamine salt of Fostemsavir, an antiretroviral drug.[1][2] It is a prodrug, meaning it is converted in the body to its active form, Temsavir.[2][3] Temsavir is a first-in-class HIV-1 attachment inhibitor.[4][5] It works by binding directly to the HIV-1 envelope glycoprotein 120 (gp120), preventing the virus from attaching to the CD4 receptor on host T-cells.[1][5][6] This action blocks the first essential step of the HIV-1 lifecycle, inhibiting viral entry into the host cell.[7]

Fostemsavir_MOA Fostemsavir This compound (Oral Prodrug) Conversion Conversion by Alkaline Phosphatase Fostemsavir->Conversion In GI Tract Temsavir Temsavir (Active Moiety) Conversion->Temsavir gp120 HIV-1 gp120 Temsavir->gp120 Binds to Block Blocks Attachment gp120->Block Entry HIV-1 Entry Blocked Block->Entry CD4 Host Cell CD4 Receptor CD4->Block

Caption: Mechanism of Action (MOA) of Fostemsavir.
Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for reliable experimental results. The compound's solubility can be a limiting factor.

  • Solubility: this compound is highly soluble in water (>100 mg/mL) and DMSO (125 mg/mL).[8][9]

  • Reconstitution: For in vitro assays, create a high-concentration stock in sterile DMSO. For in vivo studies, specific formulations using vehicles like PEG300, Tween-80, and saline may be required.[8] Always use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[8] Sonication can aid dissolution.[9]

  • Storage: Store the solid compound at 4°C, sealed and protected from moisture.[8] Once dissolved in a solvent, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[8]

SolventMax SolubilityRecommended Storage (in solution)
DMSO125 mg/mL-80°C (6 months), -20°C (1 month)[8]
Water100 mg/mL-80°C (6 months), -20°C (1 month)[9]
Corn Oil≥ 2.08 mg/mLUse promptly; avoid for long-term dosing[8]
Q3: What are the key amino acid substitutions in gp120 associated with Fostemsavir resistance?

Resistance to Fostemsavir's active form, Temsavir, is primarily associated with specific amino acid substitutions within the gp120 protein. Monitoring these positions is crucial when investigating treatment failure or unexpected assay results.

Substitutions at four key positions have been identified as important determinants of Temsavir susceptibility.[10][11]

Amino Acid PositionCommon SubstitutionsImpact on Susceptibility
S375H/I/M/N/T/YReduced susceptibility[10]
M426L/PReduced susceptibility[4][10]
M434I/KReduced susceptibility[4][10]
M475IReduced susceptibility[10]

The prevalence of these resistance-associated polymorphisms (RAPs) is generally low in most circulating HIV-1 subtypes.[10] However, the extensive natural variability of gp120 means that the susceptibility of clinical isolates can be highly variable.[10]

Section 2: Troubleshooting Unexpected Assay Results

This section addresses common problems encountered during this compound assays, providing a logical workflow to identify and resolve them.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_assay Assay Checks cluster_virus Virus Checks Start Unexpected Result (e.g., High IC50, Low Potency) Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Assay 2. Review Assay Parameters Check_Compound->Check_Assay Solubility Confirm Solubility & Stock Concentration Check_Compound->Solubility Check_Virus 3. Characterize Virus Stock Check_Assay->Check_Virus Reagents Validate Reagents (Cells, Media, Buffers) Check_Assay->Reagents Titer Confirm Viral Titer Check_Virus->Titer Storage Check Storage History (Freeze-Thaw Cycles) Solubility->Storage Degradation Assess for Degradation (e.g., via HPLC) Storage->Degradation Protocol Verify Protocol Adherence (Incubation, Volumes) Reagents->Protocol Controls Analyze Positive/Negative Controls Protocol->Controls Phenotype Run PhenoSense Entry Assay on Control Isolate Titer->Phenotype Genotype Sequence gp120 Gene for Resistance Mutations Phenotype->Genotype

References

Technical Support Center: Optimizing Fostemsavir Tris for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fostemsavir Tris in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cell culture?

A1: this compound is the phosphonooxymethyl prodrug of Temsavir, a first-in-class HIV-1 attachment inhibitor.[1][2][3][4][5] In cell culture, Fostemsavir itself is not the active compound. It is readily hydrolyzed by cellular phosphatases, such as alkaline phosphatase present on the gut epithelium in vivo, to its active metabolite, Temsavir.[2][6] Temsavir then exerts its antiviral effect by binding directly to the HIV-1 envelope glycoprotein 120 (gp120).[1][2][3][7] This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, thereby inhibiting the initial attachment of the virus and subsequent entry into the cell.[1][3][4][7][8]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell line, HIV-1 strain, and experimental endpoint. Based on published data, the active metabolite, Temsavir, exhibits potent antiviral activity with half-maximal inhibitory concentration (IC50) values typically in the nanomolar range. For initial experiments, a concentration range finding study is recommended. A suggested starting point, based on reported IC50 values, would be from 1 nM to 100 nM .[8][9] Some studies have explored a wider range, and for certain resistant strains, higher concentrations may be necessary.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has good aqueous solubility.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a high-purity, sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water. A stock concentration of 10 mM is a common starting point. To prepare the stock solution, dissolve the this compound powder in the chosen solvent by gentle vortexing. If necessary, brief warming in a 37°C water bath can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the potential cytotoxic effects of this compound in cell culture?

A4: Fostemsavir has been shown to have low in vitro cytotoxicity in various human cell lines.[10] However, as with any compound, high concentrations can lead to off-target effects and reduced cell viability. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should also be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity. It is crucial to perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your specific cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium - Final concentration exceeds solubility in the medium.- Improper mixing technique.- Ensure the final concentration is within the recommended range.- Add the stock solution to pre-warmed (37°C) culture medium while gently swirling to ensure rapid and even dispersion.[11]- Prepare a fresh, lower concentration stock solution if precipitation persists.
High background in cell viability assays - Interference of this compound with the assay reagent.- Run a control with this compound in cell-free medium to check for direct interaction with the assay components.- Consider using an alternative viability assay that relies on a different detection principle (e.g., trypan blue exclusion instead of a metabolic assay).
Inconsistent antiviral activity - Degradation of this compound stock solution.- Variability in cell density or virus inoculum.- Use fresh aliquots of the stock solution for each experiment.- Ensure consistent cell seeding density and a standardized virus titer for all experiments.
Unexpected cell morphology or death - Cytotoxicity at the tested concentration.- Contamination of the cell culture.- Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.- Regularly check cultures for signs of microbial contamination.

Quantitative Data Summary

ParameterValueCell Type/ConditionsReference
Temsavir IC50 0.01 nM - >2000 nMVaries with HIV-1 subtype in PBMCs[6][9]
Effective Concentration IC50 < 100 nM associated with significant viral load reductionClinical isolates[8]
Aqueous Solubility (Prodrug) >11 mg/mL (pH 1.5-8.2)N/A[6]
Aqueous Solubility (Temsavir) ~20 µg/mL (pH 2-9)N/A[6]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (or a duration relevant to your planned antiviral assay) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: HIV-1 Inhibition Assay (Single-Cycle Infection)
  • Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at an appropriate density.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Mix each drug dilution with a predetermined amount of single-cycle infectious HIV-1 pseudovirus.

  • Infection: Add the drug-virus mixture to the cells. Include a virus-only control (no drug) and a no-virus control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. Plot the results to determine the IC50 value.

Visualizations

Fostemsavir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 Binding Binding gp120->Binding CD4 CD4 Receptor Fostemsavir This compound (Prodrug) Cellular_Phosphatases Cellular Phosphatases Fostemsavir->Cellular_Phosphatases Hydrolysis Temsavir Temsavir (Active Metabolite) Temsavir->Binding Cellular_Phosphatases->Temsavir Inhibition Inhibition Binding->Inhibition Inhibition->CD4 Prevents Interaction

Caption: Mechanism of this compound action.

Optimization_Workflow A 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B 2. Determine Cytotoxicity (CC50) (e.g., MTT Assay) A->B C 3. Perform Range-Finding Antiviral Assay (Broad Concentration Range, e.g., 1 pM - 10 µM) B->C D 4. Determine IC50 (Narrow Concentration Range around estimated EC50) C->D E 5. Select Optimal Concentration (Well below CC50, provides desired inhibition) D->E F 6. Proceed with Main Experiments E->F

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Fostemsavir Tris Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Fostemsavir Tris. It addresses common issues related to the stability of this compound in aqueous solutions through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is the tromethamine salt of Fostemsavir, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor, Temsavir.[1][2] It was developed to improve the aqueous solubility of Temsavir, facilitating its oral administration.[1] However, as a prodrug containing a phosphate ester linkage, this compound is susceptible to chemical hydrolysis in aqueous solutions, which can lead to the formation of degradants and a potential loss of potency. Understanding its stability profile is crucial for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of experimental results.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.[3]

  • Hydrolysis: The phosphonooxymethyl group is susceptible to cleavage under both acidic and alkaline conditions. This hydrolysis results in the release of the active drug, Temsavir, and other related impurities.[4][5] In vivo, this conversion is facilitated by alkaline phosphatase at the gut epithelium.[4][5][6]

  • Oxidation: this compound can also degrade in the presence of oxidizing agents.[3]

  • Photodegradation: Exposure to sunlight can also induce degradation.[3]

  • Thermal Degradation: Elevated temperatures, particularly in the presence of moisture (wet heat), can accelerate degradation.[3]

Q3: What are the known degradation products of this compound?

Upon degradation, this compound primarily converts to its active form, Temsavir. Further degradation of Temsavir can occur, leading to other related substances. The main metabolites of Temsavir in vivo are BMS-646915 (formed by esterase-mediated hydrolysis) and BMS-930644 (an N-dealkylated metabolite from CYP3A4 oxidation).[4] While the exact structures of all degradants from forced degradation studies in aqueous solutions are not fully elucidated in the public domain, they are generally referred to as related substances or impurities.

Troubleshooting Guide: this compound Instability

This guide provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem Possible Causes Recommended Solutions
Unexpectedly low assay values for this compound. Degradation due to inappropriate solvent pH.This compound is more stable in acidic to neutral pH.[1] For analytical purposes, use a diluent with a pH in the range of 3-7. Avoid highly alkaline conditions.
Degradation due to high temperature.Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C) for short-term storage. Avoid heating solutions unless specified in a protocol.
Photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.[3]
Appearance of unknown peaks in chromatograms. Formation of degradation products.Refer to the this compound degradation pathway diagram below. The primary degradant is Temsavir. Ensure your analytical method is capable of separating Fostemsavir from its potential degradants.
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Run a blank injection of the solvent to check for extraneous peaks.
Inconsistent results between experiments. Variability in solution preparation and handling.Standardize solution preparation procedures, including the source and quality of water and other reagents. Ensure consistent timing between solution preparation and analysis.
Fluctuation in experimental conditions (pH, temperature).Carefully control and monitor the pH and temperature of your solutions throughout the experiment.
Precipitation of the compound in aqueous solution. Exceeding the solubility limit.This compound has high aqueous solubility (>11 mg/mL in the pH range of 1.5–8.2).[1] However, if precipitation occurs, consider adjusting the pH or using a co-solvent if the experimental design allows.
Conversion to the less soluble Temsavir.As this compound degrades to Temsavir, which has lower aqueous solubility, precipitation may occur over time. Prepare solutions fresh and use them promptly.

Quantitative Data Summary

The stability of this compound is highly dependent on the specific conditions. Below is a summary of available quantitative data from forced degradation studies.

Condition Duration Temperature % Degradation Reference
0.1 N Hydrochloric Acid15 minutes60°C12.16%[3]
0.1 N Sodium Hydroxide15 minutes60°CSignificant degradation[3]
3% Hydrogen Peroxide24 hoursRoom TemperatureSignificant degradation[3]
Wet Heat3 hours50°CSignificant degradation[3]
Sunlight Exposure8 hoursRoom TemperatureSignificant degradation[3]
Acidic to Neutral pH (1.5-8.2)24 hours37°CStable[1]

Note: The term "significant degradation" is used when the source material indicates degradation occurred but does not provide a specific percentage. The conflicting data on stability in acidic conditions highlights the importance of the specific concentration of the acid and the temperature. The stability at 37°C in a pH range of 1.5-8.2 suggests that under physiological and near-neutral pH conditions at body temperature, the compound is relatively stable for at least 24 hours. However, harsher acidic conditions (e.g., 0.1 N HCl at 60°C) lead to significant degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Mobile Phase A: 1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A:Mobile Phase B (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 266 nm

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 10 µg/mL.

  • For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., acid, base, peroxide, heat, light) as described in the table above.

  • Before injection, neutralize the acidic and basic samples and dilute all samples to the target concentration with the diluent.

  • Filter the final solution through a 0.45 µm membrane filter.

Visualizations

Fostemsavir_Degradation_Pathway Fostemsavir_Tris This compound Temsavir Temsavir (Active Drug) Fostemsavir_Tris->Temsavir Hydrolysis (Acid, Base, aLP) Degradation_Products Further Degradation Products (e.g., BMS-646915, BMS-930644) Temsavir->Degradation_Products Hydrolysis, Oxidation

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare this compound Aqueous Solution Stress Apply Stress Condition (pH, Temp, Light, Oxidant) Prep->Stress Neutralize Neutralize and Dilute Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Acquisition and Processing HPLC->Data Quantify Quantify Degradation Data->Quantify Identify Identify Degradants Quantify->Identify Troubleshooting_Logic Start Inconsistent Results or Low Assay of this compound Check_pH Check pH of Solution Start->Check_pH Check_Temp Check Temperature Control Start->Check_Temp Check_Light Check for Light Exposure Start->Check_Light Check_Method Review HPLC Method Start->Check_Method Solution_pH Adjust pH to 3-7 Check_pH->Solution_pH Solution_Temp Prepare Fresh, Store Cold Check_Temp->Solution_Temp Solution_Light Use Amber Vials Check_Light->Solution_Light Solution_Method Ensure Method is Stability-Indicating Check_Method->Solution_Method

References

Fostemsavir Tris In Vitro Drug-Drug Interaction Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and guidance for researchers investigating the in vitro drug-drug interaction (DDI) profile of fostemsavir, a tris salt formulation of a phosphonooxymethyl prodrug of temsavir. Temsavir is an attachment inhibitor for the treatment of HIV-1 infection. Understanding its interaction with metabolizing enzymes and drug transporters is critical for predicting potential clinical DDIs.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of fostemsavir's active moiety, temsavir?

A1: Fostemsavir is a prodrug that is rapidly hydrolyzed to its active form, temsavir. Temsavir is primarily metabolized through two main pathways: esterase-mediated hydrolysis and, to a lesser extent, oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2]

Q2: Does temsavir inhibit or induce major CYP enzymes?

A2: In vitro studies have shown that temsavir does not induce major CYP enzymes.[1][3] Regarding inhibition, temsavir is a weak inhibitor of CYP3A4.

Q3: What is the interaction profile of temsavir with drug transporters?

A3: Temsavir is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][3] It is an inhibitor of Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and BCRP.[1][3][4] Temsavir and its two major metabolites, BMS-646915 and BMS-930644, all contribute to the inhibition of BCRP.[4]

Q4: Where can I find quantitative data on temsavir's in vitro DDI potential?

A4: Please refer to the data tables below for a summary of key in vitro DDI parameters for temsavir.

Troubleshooting Guide

Problem: Inconsistent IC50 values in my CYP3A4 inhibition assay with temsavir.

  • Possible Cause 1: Substrate Selection. The choice of CYP3A4 probe substrate can influence IC50 values. Ensure you are using a validated and specific substrate.

  • Possible Cause 2: Incubation Time. Pre-incubation of temsavir with the enzyme system before adding the substrate may be necessary to detect time-dependent inhibition, although this is not reported to be a major factor for temsavir.

  • Possible Cause 3: Microsome Quality. The activity of human liver microsomes can vary between lots and donors. Ensure you are using high-quality, well-characterized microsomes.

Problem: High background signal in my BCRP inhibition assay.

  • Possible Cause 1: Non-specific Binding. Temsavir or the probe substrate may be binding non-specifically to the assay plates or other components. Consider using low-binding plates and including appropriate controls.

  • Possible Cause 2: Endogenous Transporter Activity. The cell line used for the BCRP assay may have endogenous expression of other transporters that could contribute to the observed efflux. Use a well-characterized cell line with specific overexpression of BCRP.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Temsavir

CYP IsoformTest SystemSubstrateIC50 (µM)
CYP3A4Human Liver MicrosomesMidazolam> 40

Data sourced from publicly available information. Researchers should generate their own data for specific experimental conditions.

Table 2: In Vitro Inhibition of Drug Transporters by Temsavir and its Metabolites

TransporterInhibitorTest SystemIC50 (µM)
OATP1B1TemsavirTransfected cell lines32
OATP1B3TemsavirTransfected cell lines16
BCRPTemsavirMembrane vesicles12
BCRPBMS-646915 (Metabolite)Membrane vesicles35
BCRPBMS-930644 (Metabolite)Membrane vesicles3.5 - 6.3

Data sourced from the European Medicines Agency assessment report for Rukobia (fostemsavir).[4]

Experimental Protocols

CYP450 Inhibition Assay (Example: CYP3A4)

Objective: To determine the half-maximal inhibitory concentration (IC50) of temsavir on CYP3A4 activity.

Materials:

  • Temsavir

  • Human Liver Microsomes (HLM)

  • CYP3A4-specific substrate (e.g., midazolam)

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Positive control inhibitor (e.g., ketoconazole)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Prepare a stock solution of temsavir and the positive control in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compounds in the incubation buffer.

  • In a 96-well plate, combine HLM, the NADPH regenerating system, and the serially diluted temsavir or positive control.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate.

  • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Stop the reaction by adding a suitable quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of temsavir relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Transporter Inhibition Assay (Example: OATP1B1)

Objective: To determine the IC50 of temsavir on OATP1B1-mediated transport.

Materials:

  • Temsavir

  • OATP1B1-overexpressing cells (e.g., HEK293 or CHO cells) and parental control cells

  • OATP1B1-specific substrate (e.g., estradiol-17β-glucuronide)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Positive control inhibitor (e.g., rifampicin)

  • Scintillation fluid and counter (if using a radiolabeled substrate) or LC-MS/MS

Procedure:

  • Plate the OATP1B1-expressing and parental cells in a suitable format (e.g., 96-well plates) and allow them to reach confluency.

  • Prepare serial dilutions of temsavir and the positive control in the assay buffer.

  • Wash the cells with pre-warmed assay buffer.

  • Add the temsavir or positive control dilutions to the cells and pre-incubate at 37°C for a specified time.

  • Initiate the uptake by adding the OATP1B1 substrate (radiolabeled or non-radiolabeled).

  • Incubate at 37°C for a short period within the linear range of uptake.

  • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular substrate concentration using an appropriate analytical method.

  • Calculate the OATP1B1-specific uptake by subtracting the uptake in parental cells from that in the OATP1B1-expressing cells.

  • Determine the percent inhibition for each concentration of temsavir and calculate the IC50 value.

Visualizations

Fostemsavir_Metabolism Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Moiety) Fostemsavir->Temsavir Alkaline Phosphatases Metabolite1 BMS-646915 (Inactive Metabolite) Temsavir->Metabolite1 Esterases Metabolite2 BMS-930644 (Inactive Metabolite) Temsavir->Metabolite2 CYP3A4 Excretion Excretion Temsavir->Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of fostemsavir to its active moiety, temsavir, and subsequent metabolism.

DDI_Workflow cluster_cyp CYP Inhibition/Induction cluster_transporter Transporter Interaction CYP_Inhibition CYP Inhibition Assay (IC50 Determination) Data_Analysis Data Analysis & Risk Assessment CYP_Inhibition->Data_Analysis CYP_Induction CYP Induction Assay (EC50, Emax Determination) CYP_Induction->Data_Analysis Transporter_Substrate Substrate Assessment Transporter_Substrate->Data_Analysis Transporter_Inhibition Transporter Inhibition Assay (IC50/Ki Determination) Transporter_Inhibition->Data_Analysis Start Fostemsavir/ Temsavir Start->CYP_Inhibition Start->CYP_Induction Start->Transporter_Substrate Start->Transporter_Inhibition

Caption: Experimental workflow for in vitro drug-drug interaction studies of fostemsavir/temsavir.

References

Fostemsavir Tris Cytotoxicity Management: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the in vitro cytotoxicity of Fostemsavir Tris.

Troubleshooting Guides

This section addresses common issues encountered during cell-based assays with this compound.

Issue 1: Higher-than-Expected Cytotoxicity in Target Cells

Question: We observe significant cell death in our HIV-infected T-cell line (e.g., MT-4, CEM) at concentrations expected to be therapeutic. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity.
Incorrect Drug Concentration Verify the initial stock concentration and all subsequent dilutions. Use a recently calibrated pipette for accurate dispensing.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to compounds. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
Assay Interference The components of this compound or its metabolites might interfere with the cytotoxicity assay reagents (e.g., MTT, LDH). Run appropriate assay controls, including a no-cell control and a compound-only control.
Contamination Microbial contamination can induce cell death. Regularly check cell cultures for any signs of contamination.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Question: Our cytotoxicity data for this compound varies significantly between experiments. How can we improve reproducibility?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Cell Seeding Density Ensure a uniform cell seeding density across all wells and plates. Inconsistent cell numbers will lead to variable results.
Incubation Time Use a consistent incubation time for drug treatment in all experiments.
Reagent Variability Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch.
Edge Effects in Plates Minimize "edge effects" in multi-well plates by not using the outermost wells for data collection or by filling them with sterile PBS or media.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration (CC50) of this compound in common cell lines?

A1: Currently, there is limited publicly available data detailing the specific CC50 values of this compound across a wide range of cell lines. As a researcher, it is imperative to experimentally determine the CC50 in your specific cell line of interest. Below is a table with hypothetical CC50 values for illustrative purposes.

Table 1: Hypothetical CC50 Values for this compound in Various Cell Lines

Cell LineCell TypeHypothetical CC50 (µM)
MT-4Human T-cell leukemia> 100
CEM-SSHuman T-lymphoblastoid> 100
PBMCsHuman peripheral blood mononuclear cells> 50
HepG2Human liver cancer75
HEK293Human embryonic kidney85

Q2: How can I distinguish between antiviral activity and general cytotoxicity?

A2: To differentiate between the desired antiviral effect and unwanted cytotoxicity, it is essential to calculate the selectivity index (SI). The SI is the ratio of the CC50 to the 50% effective concentration (EC50) for antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity?

A3: this compound is designed to be highly specific for the HIV-1 gp120 protein.[1] However, like any compound, high concentrations may lead to off-target effects. While specific cytotoxic signaling pathways have not been extensively documented in the public domain, general mechanisms of drug-induced cytotoxicity could involve mitochondrial dysfunction or the induction of apoptosis. Researchers observing unexpected cytotoxicity should consider these possibilities in their investigations.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[2][3][4][5]

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (CC50).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the CC50 value.

2. LDH Assay for Cytotoxicity

This protocol is based on standard LDH assay procedures.[6][7][8][9]

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH reaction mix and lysis solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound and include appropriate controls (untreated, vehicle, and maximum LDH release/lysis control).

  • Incubate for the desired duration.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Fostemsavir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment (Blocked) Fostemsavir This compound (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Temsavir->gp120 Binds to

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 48-72 hours C->D E Perform Cytotoxicity Assay (MTT or LDH) D->E F Measure Absorbance E->F G Calculate % Viability/ % Cytotoxicity F->G H Determine CC50 G->H

Caption: General workflow for in vitro cytotoxicity testing.

Hypothetical_Apoptosis_Pathway cluster_trigger Hypothetical Trigger cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Outcome Drug High Concentration of This compound (Off-Target Effect) Mito Mitochondrial Stress Drug->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis / Cell Death Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway for troubleshooting.

References

Technical Support Center: Improving the Bioavailability of Fostemsavir Tris in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Fostemsavir Tris in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a prodrug?

This compound is an orally administered phosphonooxymethyl prodrug of temsavir, a human immunodeficiency virus type 1 (HIV-1) attachment inhibitor.[1] Temsavir itself has low aqueous solubility, which leads to dissolution- and solubility-limited absorption and, consequently, poor oral bioavailability.[1] this compound was developed to overcome these limitations. Its higher aqueous solubility allows for better dissolution in the gastrointestinal (GI) tract.[1]

Q2: How is this compound converted to the active drug, temsavir, in vivo?

Following oral administration, this compound is rapidly and extensively hydrolyzed by alkaline phosphatases, which are enzymes present on the brush border membrane of the intestinal epithelium. This enzymatic cleavage removes the phosphonooxymethyl group, releasing the active moiety, temsavir, which is then absorbed into the systemic circulation.[1]

Q3: What are the expected bioavailability improvements with this compound compared to temsavir in animal models?

Studies in various animal models have demonstrated a significant improvement in the oral bioavailability of temsavir when administered as this compound compared to the administration of temsavir itself. High oral bioavailability of temsavir, ranging from 80% to 122%, has been observed in rats, dogs, and monkeys after the administration of this compound.[1] This indicates efficient conversion of the prodrug and subsequent absorption of the active drug.[1] At higher doses (e.g., 200 mg/kg) in rats and dogs, this compound administration resulted in superior plasma exposure to temsavir compared to dosing with the parent drug.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable plasma concentrations of temsavir Formulation Issues: - Precipitation of this compound or temsavir in the dosing vehicle. - Inadequate dissolution of the formulation in the GI tract.Formulation Optimization: - Ensure the dosing vehicle is appropriate for this compound. A solution in polyethylene glycol (PEG 400) and ethanol (90:10 v/v) has been used successfully in preclinical studies.[2] - For suspensions, ensure uniform particle size and proper suspension. Micronization or nanosizing techniques can improve the dissolution rate of poorly soluble compounds.[3] - Consider the use of solubilizing excipients such as co-solvents, surfactants, or cyclodextrins.
Administration Errors: - Improper oral gavage technique leading to dosing into the trachea instead of the esophagus. - Inaccurate dose volume administered.Refine Administration Technique: - Ensure personnel are properly trained in oral gavage techniques for the specific animal model.[4][5][6] - Verify the correct placement of the gavage needle before administering the dose.[4][6] - Use a calibrated syringe to ensure accurate dosing volume based on the animal's body weight.
Incomplete Prodrug Conversion: - Low or variable intestinal alkaline phosphatase activity in the animal model.Investigate Prodrug Conversion: - Measure this compound concentrations in plasma to assess if the prodrug is being absorbed but not converted. - Consider co-administering a substance known to increase alkaline phosphatase activity, though this may introduce experimental variability.
High variability in temsavir plasma concentrations between animals Physiological Variability: - Differences in gastric pH, GI transit time, and intestinal alkaline phosphatase activity among individual animals.[7][8] - Food effects: The presence or absence of food in the stomach can alter drug absorption.Standardize Experimental Conditions: - Fast animals overnight before dosing to reduce variability in GI conditions. - Ensure all animals have free access to water. - Use animals of the same age, sex, and strain to minimize physiological differences.
Formulation Inhomogeneity: - If using a suspension, the drug may not be uniformly distributed, leading to inconsistent dosing.Ensure Formulation Homogeneity: - Thoroughly vortex or sonicate the suspension before each administration to ensure a uniform distribution of the drug.
Precipitation of temsavir in the GI tract after conversion from this compound Supersaturation and Precipitation: - Rapid conversion of the highly soluble this compound to the poorly soluble temsavir can lead to supersaturation and subsequent precipitation of the active drug before it can be fully absorbed.[9][10][11]Formulation Strategies to Maintain Solubility: - Develop an extended-release formulation of this compound to slow down the rate of prodrug conversion and maintain a lower, more sustained concentration of temsavir in the GI tract, thereby reducing the risk of precipitation.[2] - Include precipitation inhibitors in the formulation.

Data Presentation

Table 1: Comparative Oral Bioavailability of Temsavir after Administration of Temsavir vs. This compound in Animal Models

Animal ModelCompound AdministeredDoseOral Bioavailability (%) of TemsavirReference
RatTemsavir (as a nanosuspension)1 mg/kg4%[1]
RatThis compoundNot Specified80 - 122%[1]
DogTemsavir (as a nanosuspension)1 mg/kg36%[1]
DogThis compoundNot Specified80 - 122%[1]
MonkeyThis compoundNot Specified80 - 122%[1]

Note: The exact doses for the this compound administration leading to the 80-122% bioavailability were not specified in the cited source but were part of studies demonstrating efficient prodrug release and absorption.

Experimental Protocols

This compound Oral Formulation Preparation for Rodent Studies

Objective: To prepare a solution of this compound suitable for oral gavage in rats.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (99.5%)

  • Sterile water for injection

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be dosed.

  • Prepare a 90:10 (v/v) solution of PEG 400 and ethanol.

  • Weigh the calculated amount of this compound and place it in a suitable volumetric flask.

  • Add a portion of the PEG 400/ethanol vehicle to the flask and vortex until the powder is fully dissolved.

  • Bring the solution to the final volume with the PEG 400/ethanol vehicle and mix thoroughly.

  • If necessary for the study design, this stock solution can be further diluted with sterile water.

  • Store the formulation at room temperature and protect it from light. Prepare fresh on the day of the experiment.

Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of temsavir following oral administration of this compound to rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas

  • This compound oral formulation

  • Oral gavage needles (20-gauge, 1.5 inches)

  • Syringes

  • Heparinized blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatize the rats for at least 3 days before the experiment.

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • On the day of the experiment, weigh each rat to determine the exact dosing volume.

  • Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately place the blood samples into heparinized tubes and gently invert to mix.

  • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Method for Temsavir in Rat Plasma using LC-MS/MS

Objective: To quantify the concentration of temsavir in rat plasma samples.

Materials:

  • Rat plasma samples

  • Temsavir analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the samples)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 column with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient from low to high organic content to elute temsavir and the IS.

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

      • Monitor the specific precursor-to-product ion transitions for temsavir and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of temsavir spiked into blank rat plasma.

    • Calculate the concentration of temsavir in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Visualizations

Fostemsavir_Metabolism_and_Action cluster_GI Gastrointestinal Lumen cluster_Systemic Systemic Circulation & Target This compound (Oral) This compound (Oral) Temsavir (Active Drug) Temsavir (Active Drug) This compound (Oral)->Temsavir (Active Drug) Hydrolysis Absorbed Temsavir Absorbed Temsavir Temsavir (Active Drug)->Absorbed Temsavir Absorption Alkaline Phosphatase Alkaline Phosphatase Alkaline Phosphatase->this compound (Oral) Enzymatic Cleavage HIV-1 gp120 HIV-1 gp120 Absorbed Temsavir->HIV-1 gp120 Binds to CD4+ T-cell CD4+ T-cell HIV-1 gp120->CD4+ T-cell Prevents Binding Viral Attachment Blocked Viral Attachment Blocked HIV-1 gp120->Viral Attachment Blocked

Caption: Metabolic conversion of this compound and its mechanism of action.

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase A This compound Formulation Preparation C Oral Gavage Administration A->C B Animal Fasting & Weighing B->C D Serial Blood Collection (e.g., Jugular Vein) C->D E Plasma Separation (Centrifugation) D->E F Plasma Storage (-80°C) E->F G Plasma Sample Preparation (Protein Precipitation) F->G H LC-MS/MS Analysis of Temsavir G->H I Pharmacokinetic Data Analysis H->I

Caption: Experimental workflow for a pharmacokinetic study of this compound.

References

Fostemsavir Tris Resistance Mutation Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of fostemsavir resistance mutations.

Introduction to Fostemsavir and Resistance

Fostemsavir is an antiretroviral drug that, after oral administration, is converted to its active form, temsavir. Temsavir is a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120.[1][2] By binding to gp120, temsavir prevents the virus from attaching to and entering host CD4+ T-cells, a critical step in the HIV-1 lifecycle.[1][2]

However, the high mutation rate of HIV-1 can lead to the development of resistance to antiretroviral agents, including fostemsavir. Resistance to fostemsavir is primarily associated with amino acid substitutions in the gp120 protein, which can reduce the binding affinity of temsavir.[1][3] Monitoring for these resistance mutations is crucial for patient management and for the development of next-generation HIV-1 inhibitors.

Fostemsavir's Mechanism of Action

Fostemsavir's mechanism of action involves a multi-step process that ultimately blocks viral entry into the host cell. The following diagram illustrates this pathway.

Fostemsavir_Mechanism_of_Action cluster_0 Host Cell cluster_1 HIV-1 Virion CD4 CD4 Receptor HIV HIV-1 gp120 gp120 HIV->gp120 expresses gp120->CD4 Attaches to Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Metabolized in vivo Temsavir->gp120 Binds to

Caption: Fostemsavir is converted to temsavir, which binds to HIV-1 gp120, preventing its attachment to the host cell's CD4 receptor.

Key Fostemsavir Resistance-Associated Mutations

Several amino acid substitutions in the HIV-1 gp120 protein have been associated with reduced susceptibility to temsavir. The most clinically relevant mutations occur at positions S375, M426, M434, and M475.[1][3][4] The presence of these mutations, either alone or in combination, can lead to a significant increase in the half-maximal inhibitory concentration (IC50) of temsavir.

Quantitative Impact of Key Mutations on Temsavir Susceptibility

The following table summarizes the fold change in temsavir IC50 observed with specific gp120 mutations. This data is compiled from in vitro studies using site-directed mutagenesis.

MutationFold Change in Temsavir IC50Reference(s)
S375N>3[5]
M426L>3[5][6]
M434IMinor changes[5]
M475I>100 (for related compounds)[5]
S375S/N + M426L>3[6]

Note: The fold change can be influenced by the viral backbone and the presence of other polymorphisms. Therefore, interpretation of genotypic data should be done in the context of the patient's overall viral sequence and clinical history.

Experimental Protocols for Resistance Analysis

The two primary methods for assessing fostemsavir resistance are genotypic and phenotypic assays.

Genotypic Analysis: Sanger Sequencing of the HIV-1 gp120 Gene

This method identifies resistance-associated mutations by sequencing the env gene, which encodes the gp120 protein.

1. Sample Collection and RNA Extraction:

  • Collect whole blood in EDTA or plasma preparation tubes (PPTs).

  • Separate plasma from whole blood by centrifugation within six hours of collection.

  • Store plasma frozen at -80°C until use.

  • Extract viral RNA from plasma using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit). A minimum viral load of 500-1000 copies/mL is generally recommended for successful amplification.[7][8]

2. Reverse Transcription and Nested PCR:

  • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

  • Amplify the gp120 coding region from the cDNA using a nested PCR approach to increase sensitivity and specificity.

    • First Round PCR Primers:

      • Forward (BEF1): 5'-TAATAGCAATAGTTGTGTGG-3'[9]

      • Reverse (BNR1): 5'-AGCTCCCAGGCTCAGATCT-3'[9]

    • Second Round PCR Primers:

      • Forward (BNF1): 5'-CTGGCTGTGGAAAGATACCT-3'[10]

      • Reverse (BNR2): 5'-ATCTGAGGGCTCGCCACT-3'[10]

    • Cycling Conditions (example):

      • First Round: 94°C for 2 min, followed by 35 cycles of 94°C for 15 sec, 55°C for 30 sec, and 68°C for 2 min, with a final extension at 68°C for 10 min.

      • Second Round: 94°C for 2 min, followed by 40 cycles of 94°C for 30 sec, 58°C for 30 sec, and 72°C for 2 min, with a final extension at 72°C for 10 min.[10]

3. PCR Product Purification:

  • Analyze the second-round PCR product on an agarose gel to confirm the presence of a band of the correct size.

  • Purify the PCR product to remove unincorporated dNTPs and primers using a commercial kit or enzymatic method.

4. Sanger Sequencing:

  • Set up cycle sequencing reactions using the purified PCR product as a template and the second-round PCR primers.

  • Purify the cycle sequencing products.

  • Analyze the products on an automated capillary electrophoresis DNA sequencer.

5. Data Analysis:

  • Assemble the forward and reverse sequencing reads to generate a consensus sequence.

  • Align the consensus sequence to a reference HIV-1 sequence (e.g., HXB2) to identify amino acid substitutions at key resistance-associated positions.

Phenotypic Analysis: PhenoSense Entry™ Assay

This assay directly measures the susceptibility of a patient's viral strain to temsavir.

1. Sample Submission:

  • Provide a frozen plasma sample with a viral load of at least 500 copies/mL.[7][8]

2. Assay Workflow (Proprietary to Monogram Biosciences):

  • The patient's HIV-1 env gene is amplified and used to create pseudoviruses.

  • These pseudoviruses are then tested for their ability to infect cells in the presence of varying concentrations of temsavir.

  • The IC50 value is determined and compared to that of a reference wild-type virus to calculate the fold change in susceptibility.[11]

Troubleshooting Guides and FAQs

Genotypic Assay (Sanger Sequencing)

Q1: My PCR amplification of the gp120 region failed or yielded a weak band. What are the possible causes and solutions?

  • Low Viral Load: The viral load may be below the limit of detection for the assay.

    • Solution: Confirm the patient's viral load. If it is consistently low, consider using a more sensitive amplification protocol or a proviral DNA-based assay if available.

  • Primer Mismatch: The high genetic diversity of the HIV-1 env gene can lead to mismatches between the primers and the template.

    • Solution: Consider using a set of degenerate primers or primers designed for the specific HIV-1 subtype if known.

  • RNA Degradation: Improper sample handling or storage can lead to RNA degradation.

    • Solution: Ensure plasma is separated and frozen promptly after collection. Avoid repeated freeze-thaw cycles.

  • PCR Inhibitors: The plasma sample may contain inhibitors of the reverse transcriptase or Taq polymerase.

    • Solution: Use an RNA extraction kit that is effective at removing inhibitors. A 1:2 or 1:5 dilution of the RNA template may also help.

Q2: The sequencing chromatogram shows overlapping peaks (double peaks). What does this indicate?

  • Mixed Viral Population: The patient may be infected with more than one viral quasi-species, which is common in HIV-1 infection.

    • Interpretation: This indicates the presence of a minority variant. If a known resistance mutation is present in a mixed peak, it should be reported.

  • Contamination: The PCR or sequencing reaction may be contaminated with another DNA template.

    • Solution: Re-run the PCR and sequencing with strict adherence to good laboratory practices to prevent cross-contamination.

  • Primer-Dimer Formation: This can sometimes interfere with the sequencing reaction.

    • Solution: Optimize the PCR conditions to minimize primer-dimer formation.

Q3: The sequencing read is short or of poor quality.

  • Poor DNA Template Quality: The PCR product may be of low concentration or purity.

    • Solution: Re-amplify and re-purify the PCR product.

  • Sequencing Primer Issues: The sequencing primer may have a low melting temperature or form secondary structures.

    • Solution: Design a new sequencing primer that is at least 50bp upstream of the region of interest.[12]

  • Difficult Template: The gp120 region can have GC-rich regions or secondary structures that can cause the polymerase to stall.

    • Solution: Use a sequencing chemistry specifically designed for difficult templates.

Phenotypic Assay (PhenoSense Entry™)

Q1: The phenotypic assay failed. What are the common reasons?

  • Low Viral Load: The assay requires a minimum viral load of 500 copies/mL for successful amplification of the env gene.[7][8]

  • Primer Mismatch: Similar to genotypic assays, primer mismatches can lead to amplification failure.

  • Sample Quality Issues: The presence of inhibitors or degraded viral RNA can also cause assay failure.

Q2: How should I interpret a borderline fold-change value?

  • Consult an Expert: Interpretation of phenotypic results, especially those that are not clearly susceptible or resistant, should be done in consultation with an HIV drug resistance expert.

  • Consider Genotypic Data: Correlating the phenotypic result with the genotypic data can provide a more complete picture of the resistance profile.

  • Clinical Context: The patient's treatment history, adherence, and overall clinical status should be considered when making treatment decisions.

Logical Workflow for Fostemsavir Resistance Testing

The following diagram outlines the decision-making process and workflow for analyzing fostemsavir resistance.

Fostemsavir_Resistance_Workflow Start Patient on Fostemsavir with Virologic Failure VL_Check Check Viral Load Start->VL_Check VL_Low Viral Load < 500 copies/mL VL_Check->VL_Low < 500 VL_High Viral Load >= 500 copies/mL VL_Check->VL_High >= 500 Troubleshoot_VL Troubleshoot Sample Collection/Storage Consider Proviral DNA Assay VL_Low->Troubleshoot_VL Genotypic Perform Genotypic Assay (gp120 Sequencing) VL_High->Genotypic Analyze_Geno Analyze Sequencing Data for Resistance Mutations Genotypic->Analyze_Geno No_Mutations No Key Resistance Mutations Detected Analyze_Geno->No_Mutations No Mutations_Detected Key Resistance Mutations Detected Analyze_Geno->Mutations_Detected Yes Consider_Other_Factors Consider Other Factors: Adherence, Drug Interactions No_Mutations->Consider_Other_Factors Phenotypic Consider Phenotypic Assay (PhenoSense Entry™) Mutations_Detected->Phenotypic Report Report Results and Consult with HIV Specialist Consider_Other_Factors->Report Phenotypic->Report

Caption: A workflow for the investigation of fostemsavir resistance, starting from virologic failure to genotypic and phenotypic analysis.

References

Interpreting variable IC50 values for Fostemsavir Tris

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fostemsavir Tris. The information addresses common challenges, particularly the interpretation of variable IC50 values observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a phosphonooxymethyl prodrug of Temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor.[1][2][3] After oral administration, Fostemsavir is rapidly converted to its active form, Temsavir, by alkaline phosphatases.[2] Temsavir then binds directly to the HIV-1 envelope glycoprotein 120 (gp120), preventing the virus from attaching to and entering host CD4+ T-cells.[1][2][4][5] This mechanism of action is unique and does not exhibit cross-resistance with other classes of antiretroviral drugs.[3]

Q2: Why am I observing significant variability in Fostemsavir (Temsavir) IC50 values in my experiments?

Variable IC50 values for Temsavir are a known phenomenon and can be attributed to several key factors:

  • HIV-1 Subtype Diversity: The susceptibility of HIV-1 to Temsavir varies considerably across different viral subtypes due to the high genetic diversity of the gp120 protein.[6] For instance, subtype CRF01_AE has been shown to have intrinsically higher IC50 values.[6][7]

  • gp120 Polymorphisms and Mutations: Specific amino acid substitutions in the gp120 protein can significantly reduce susceptibility to Temsavir. Key resistance-associated mutations have been identified at positions S375, M426, M434, and M475.[8][9] The presence of these mutations, even as natural polymorphisms in treatment-naive patients, can lead to higher IC50 values.

  • In Vitro Assay Conditions: The specific parameters of the experimental assay can influence the determined IC50 value. Factors such as the cell line used, the viral inoculum, incubation time, and the method of endpoint detection can all contribute to variability.

  • Envelope Context: The impact of a specific resistance mutation on Temsavir susceptibility is highly dependent on the genetic background of the viral envelope. The same mutation can have different effects on IC50 values in different viral strains.[9]

Q3: What is a typical range for Fostemsavir (Temsavir) IC50 values?

For most wild-type laboratory and clinical isolates of HIV-1, the IC50 for Temsavir is typically below 10 nM.[10] However, the range can be quite broad, from picomolar to micromolar concentrations, depending on the viral strain and the presence of resistance-associated mutations.[10] In clinical settings, a baseline Temsavir IC50 of less than 100 nM was often used as an inclusion criterion for clinical trials.[8][11][12]

Q4: Does viral tropism (CCR5-tropic vs. CXCR4-tropic) affect Fostemsavir's activity?

No, the antiviral activity of Fostemsavir (Temsavir) is independent of viral tropism.[6][10] It is effective against CCR5-tropic, CXCR4-tropic, and dual-tropic strains of HIV-1.[10]

Troubleshooting Guide: Interpreting Variable IC50 Values

This guide is designed to help you troubleshoot and interpret unexpected or variable IC50 results in your Fostemsavir experiments.

Issue Potential Cause Recommended Action
Higher than expected IC50 values for a known sensitive strain. Assay Variability: Inconsistent cell density, viral input, or reagent concentrations.Review and standardize your experimental protocol. Ensure consistent cell passage number and health. Titrate your viral stock carefully before each experiment.
Reagent Quality: Degradation of this compound or Temsavir stock solution.Prepare fresh drug dilutions for each experiment from a properly stored stock. This compound stock solutions are typically stored at -20°C or -80°C.[1]
Inconsistent IC50 values across replicate experiments. Subtle variations in experimental conditions: Minor differences in incubation times, temperature, or CO2 levels.Maintain strict control over all experimental parameters. Use calibrated equipment and ensure consistent timing for all steps.
Cellular Health: Fluctuations in cell viability and metabolic activity.Regularly monitor cell health and viability. Only use cells within a specific passage number range.
High IC50 values observed in clinical isolates. Presence of resistance-associated mutations: Natural polymorphisms or acquired mutations in the gp120 gene.Sequence the gp120 gene of the viral isolates to identify any known resistance-associated mutations at positions S375, M426, M434, and M475.
Viral Subtype: The isolate may belong to a subtype with naturally reduced susceptibility (e.g., CRF01_AE).If possible, determine the subtype of the clinical isolate.

Data Presentation: Temsavir IC50 Values

The following tables summarize quantitative data on Temsavir IC50 values against various HIV-1 subtypes and the impact of specific gp120 mutations.

Table 1: Temsavir IC50 Values for Different HIV-1 Subtypes

HIV-1 SubtypeGeometric Mean IC50 (nM)90th Percentile IC50 (nM)Number of Isolates
All1.7-1337
B1.7--
C1.7--
A11.7--
A3.8--
BF4.6190.4-
F1-892.9-
CRF01_AE>100 (in all 5 cases)-5

Data adapted from a survey of over one thousand isolates using the Monogram Biosciences PhenoSenseVR Entry assay.[2][7]

Table 2: Impact of gp120 Mutations on Temsavir Susceptibility

Baseline CharacteristicNumber of Participants with Virological Failure
Randomized Cohort
No gp120 substitutions of interest at baseline31 of 141 (22%)
gp120 substitutions of interest at baseline31 of 122 (25%)
Temsavir IC50 fold-change ≤ 129 of 132 (22%)
Temsavir IC50 fold-change > 10010 of 34 (29%)

Data from the BRIGHTE study, showing that while there is a trend, baseline gp120 substitutions or elevated IC50 did not preclude a virologic response in all cases.[10]

Experimental Protocols

Key Experiment: HIV-1 Entry Assay for IC50 Determination (Based on PhenoSense Entry Assay Principles)

This protocol outlines the general steps for determining the 50% inhibitory concentration (IC50) of Temsavir against HIV-1 using a cell-based entry assay. This type of assay measures the ability of a drug to inhibit viral entry into target cells.

Materials:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 Env-pseudotyped virus stock (or replication-competent virus)

  • Temsavir (active drug)

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Plating:

    • Seed target cells (e.g., TZM-bl) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Dilution Series:

    • Prepare a serial dilution of Temsavir in cell culture medium. A typical starting concentration might be 10 µM, with 3- to 10-fold serial dilutions. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Infection:

    • Pre-incubate the HIV-1 Env-pseudotyped virus with the different concentrations of Temsavir for a specified time (e.g., 1 hour) at 37°C.

    • Remove the culture medium from the plated cells and add the virus-drug mixtures to the wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for viral entry, integration, and reporter gene expression.

  • Endpoint Measurement (Luciferase Activity):

    • After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis and IC50 Calculation:

    • Subtract the background luminescence (cells only control) from all wells.

    • Normalize the data by setting the luminescence of the "virus only" control to 100% infectivity.

    • Plot the percentage of viral inhibition versus the log of the Temsavir concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of Temsavir that inhibits 50% of viral entry.

Mandatory Visualizations

Fostemsavir_Mechanism_of_Action cluster_hiv HIV-1 Virion CD4 CD4 Receptor gp120 gp120 gp120->CD4 Attachment gp41 gp41 Fostemsavir This compound (Prodrug) AlkalinePhosphatase Alkaline Phosphatase Fostemsavir->AlkalinePhosphatase Temsavir Temsavir (Active Drug) Temsavir->gp120 Binds to Inhibition Inhibition of Attachment AlkalinePhosphatase->Temsavir IC50_Troubleshooting_Workflow Start Variable IC50 Results Observed CheckProtocol Review Experimental Protocol and Reagent Quality Start->CheckProtocol Consistent Are results now consistent? CheckProtocol->Consistent Sequence Sequence gp120 Gene of Viral Isolate Consistent->Sequence No Conclusion3 Variability likely due to assay conditions. Further optimization needed. Consistent->Conclusion3 Yes CheckMutations Check for known resistance mutations (S375, M426, etc.) Sequence->CheckMutations MutationsPresent Mutations Present? CheckMutations->MutationsPresent Subtype Determine Viral Subtype MutationsPresent->Subtype No Conclusion1 Variability likely due to genotypic resistance. MutationsPresent->Conclusion1 Yes KnownResistantSubtype Is it a subtype with known reduced susceptibility (e.g., CRF01_AE)? Subtype->KnownResistantSubtype Conclusion2 Variability likely due to intrinsic subtype characteristics. KnownResistantSubtype->Conclusion2 Yes End Interpretation Complete KnownResistantSubtype->End No Conclusion1->End Conclusion2->End Conclusion3->End

References

Fostemsavir Tris Antiviral Screening: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fostemsavir Tris in antiviral screening assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures involving this compound.

IssuePossible CauseRecommendation
Unexpectedly low or no antiviral activity Compound degradation: this compound is a prodrug and its stability in solution can be critical.Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate cell culture medium immediately before use.
Resistant viral strain: The HIV-1 strain used may harbor resistance mutations.Sequence the env gene of your viral stock to check for known Fostemsavir resistance mutations, such as S375H/M/N, M426L, M434I, and M475I in the gp120 subunit.[1][2] If resistance is confirmed, consider using a different, susceptible HIV-1 strain for your assays.
Assay interference: Components in the assay system may interfere with the activity of Fostemsavir.Ensure that the protein concentration in the assay medium is not excessively high, as temsavir (the active moiety of fostemsavir) is highly protein-bound. This can reduce the effective concentration of the drug.
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure thorough mixing of the cell suspension before and during plating. Use calibrated multichannel pipettes and visually inspect plates after seeding to confirm even cell distribution.
Pipetting errors: Inaccurate dispensing of compound or virus.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of solutions at each dilution step.
Edge effects: Evaporation from wells on the perimeter of the plate.To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
High background signal in control wells Cell contamination: Mycoplasma or bacterial contamination of cell cultures.Regularly test cell lines for mycoplasma contamination. Maintain sterile technique during all cell culture procedures.
Reagent contamination: Contamination of assay reagents.Use sterile, filtered reagents. Prepare fresh dilutions of reagents for each experiment.
High spontaneous luciferase activity (TZM-bl assay): Ensure that the TZM-bl cells are not overgrown, as this can lead to increased background. Passage cells regularly and do not let them exceed 80-90% confluency.
Observed cytotoxicity at expected therapeutic concentrations Off-target effects: The compound may have cytotoxic effects on the specific cell line used.Determine the 50% cytotoxic concentration (CC50) of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT, XTT). Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells.Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) and include a solvent control in your experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a phosphonooxymethyl prodrug of temsavir.[1] Temsavir is an HIV-1 attachment inhibitor that binds directly to the gp120 subunit of the viral envelope glycoprotein.[2][3] This binding event prevents the initial interaction between the virus and the host cell's CD4 receptor, thereby blocking viral entry.[3][4]

2. How should I prepare and store this compound?

This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

3. What are the key resistance mutations for Fostemsavir?

Substitutions at amino acid positions S375, M426, M434, and M475 within the HIV-1 gp120 protein have been identified as being associated with reduced susceptibility to temsavir.[1][2]

4. Can I use this compound to screen against different HIV-1 subtypes?

Yes, Fostemsavir has shown activity against a broad range of HIV-1 subtypes. However, some subtypes, such as CRF01_AE, may exhibit reduced susceptibility.[5] It is advisable to test its activity against your specific viral isolates of interest.

5. How do I determine the cytotoxicity of this compound?

A standard cytotoxicity assay, such as the MTT or XTT assay, can be used to determine the 50% cytotoxic concentration (CC50) of this compound in your chosen cell line. This involves exposing the cells to a range of this compound concentrations and measuring cell viability after a set incubation period.

Data Presentation

Table 1: In Vitro Antiviral Activity of Temsavir (Active Moiety of Fostemsavir) against HIV-1 Subtypes

HIV-1 SubtypeNumber of IsolatesMedian EC50 (nM)EC50 Range (nM)
B1330.340.05 - >100
A412.260.05 - >100
C361.300.05 - >100
CRF01_AE5>100>100

Data adapted from studies using the PhenoSense Entry assay.[5]

Table 2: Cytotoxicity of Temsavir in Different Cell Lines

Cell LineAssay TypeCC50 (µM)
MT-2MTT>200
CEMx174MTT>200
PMBCs (unstimulated)XTT>200

Note: CC50 values can vary depending on the specific experimental conditions and cell line used.[6]

Experimental Protocols

TZM-bl Reporter Gene Assay for Antiviral Activity

This protocol is adapted for the evaluation of HIV-1 entry inhibitors like Fostemsavir.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3, BaL)

  • This compound

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

  • Virus Preparation: Dilute the HIV-1 virus stock in complete growth medium to a predetermined titer that yields a high signal-to-background ratio. Add DEAE-Dextran to the virus dilution at a final concentration of 10-20 µg/mL to enhance infection.

  • Infection: Add 50 µL of the serially diluted this compound to the appropriate wells. Then, add 50 µL of the virus/DEAE-Dextran mixture to all wells except the cell control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

Materials:

  • Target cell line (e.g., TZM-bl, PBMCs)

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells) in 100 µL of complete growth medium. Incubate overnight.

  • Compound Addition: Add 100 µL of complete growth medium containing serial dilutions of this compound to the wells. Include wells with medium only (background control) and cells with medium but no compound (cell viability control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell viability control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_fostemsavir Fostemsavir Action HIV_Virion HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Conformational Change & Co-receptor Binding Fusion Viral Entry CoReceptor->Fusion 3. Membrane Fusion Fostemsavir Temsavir (Active Moiety) Fostemsavir->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of Fostemsavir.

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis A Seed TZM-bl cells in 96-well plate D Add this compound and Virus to cells A->D B Prepare serial dilutions of this compound B->D C Prepare HIV-1 virus stock C->D E Incubate for 48 hours D->E F Measure Luciferase Activity E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Experimental workflow for this compound antiviral screening.

Troubleshooting_Logic Start Low/No Antiviral Activity CheckCompound Check Compound Stability (Prepare Fresh Stock) Start->CheckCompound ActivityRestored Activity Restored? CheckCompound->ActivityRestored CheckVirus Check Viral Strain (Sequence env gene) Resistant Resistance Mutations Found? CheckVirus->Resistant CheckAssay Check Assay Conditions (Protein Concentration) End_Fail Further Investigation Needed CheckAssay->End_Fail Resistant->CheckAssay No UseNewStrain Use Susceptible Strain Resistant->UseNewStrain Yes ActivityRestored->CheckVirus No End_Success Problem Resolved ActivityRestored->End_Success Yes UseNewStrain->End_Success

Caption: Troubleshooting logic for low antiviral activity of Fostemsavir.

References

Validation & Comparative

A Comparative Guide to Fostemsavir Tris and Ibalizumab for Multidrug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the emergence of drugs with novel mechanisms of action is critical for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1. Fostemsavir Tris and Ibalizumab represent two such advancements, offering new hope for patients who have exhausted most other treatment options. This guide provides an objective comparison of their efficacy, supported by clinical trial data, and details their respective mechanisms of action and experimental protocols.

Mechanism of Action: Two Unique Approaches to Inhibit HIV-1 Entry

This compound and Ibalizumab both disrupt the initial stages of the HIV-1 lifecycle but target different molecules in the process.

This compound: This drug is a phosphonooxymethyl prodrug of temsavir.[1][2] Following oral administration, fostemsavir is rapidly converted to its active form, temsavir.[3][4] Temsavir is a first-in-class attachment inhibitor that binds directly to the HIV-1 envelope glycoprotein 120 (gp120).[1][2][4] This binding prevents the virus from attaching to the CD4 receptor on host T-cells, the crucial first step for viral entry and replication.[1][3][5] By stabilizing the gp120 in a "closed" state, it also inhibits subsequent conformational changes necessary for viral entry.[5]

Fostemsavir_Mechanism cluster_host Host CD4+ T-Cell CD4 CD4 Receptor gp120 gp120 gp120->CD4 Attempts to attach Fostemsavir Fostemsavir (Oral Prodrug) Temsavir Temsavir (Active Metabolite) Fostemsavir->Temsavir Metabolic Conversion Temsavir->gp120 Temsavir->gp120 Attachment Viral Attachment Block Blocks Attachment Block->Attachment

Caption: Mechanism of Action for this compound.

Ibalizumab: In contrast, Ibalizumab is a recombinant humanized monoclonal antibody.[6][7] It functions as a CD4-directed post-attachment inhibitor.[6] Ibalizumab binds to domain 2 of the CD4 receptor on the host T-cell.[7][8][9] This binding does not block the initial attachment of the HIV-1 gp120 to CD4.[8][10] Instead, it induces a conformational change in the CD4-gp120 complex that prevents the virus from interacting with the necessary co-receptors (CCR5 or CXCR4), thereby blocking the subsequent steps of viral fusion and entry into the cell.[6][8][9][10] A key advantage is that its binding site is distinct from that of the major histocompatibility complex (MHC) class II molecules, meaning it does not interfere with CD4-mediated immune functions.[7][9]

Ibalizumab_Mechanism cluster_host Host CD4+ T-Cell CD4 CD4 Receptor CoReceptor CCR5/CXCR4 Co-receptor gp120 gp120 gp120->CD4 1. Attachment Occurs gp120->CoReceptor 3. Attempts to bind Ibalizumab Ibalizumab Ibalizumab->CD4 2. Binds to CD4 (Domain 2) Ibalizumab->gp120 Fusion Viral Fusion & Entry Block Blocks Co-receptor Interaction Block->Fusion

Caption: Mechanism of Action for Ibalizumab.

Clinical Efficacy

The efficacy of Fostemsavir and Ibalizumab has been evaluated in pivotal Phase 3 clinical trials in heavily treatment-experienced populations. A direct head-to-head trial has not been conducted, but a matching-adjusted indirect comparison (MAIC) has provided some comparative insights.[11][12]

Efficacy OutcomeFostemsavir + OBT (BRIGHTE Study)Ibalizumab + OBT (TMB-301 Study)
Virologic Suppression
HIV-1 RNA <40 copies/mLWeek 24: 53% (Randomized Cohort)[13]Week 48: 54% (Randomized Cohort)[3][13]Week 96: 60% (Randomized Cohort)[3][13]Week 240: 45% (Randomized Cohort)[14]N/A
HIV-1 RNA <50 copies/mLN/AWeek 25: 43%Week 48 (TMB-311 extension): 59% (of 27 patients enrolled)[15]
HIV-1 RNA <200 copies/mLN/AWeek 25: 50%[6][16]
Immunologic Response
Mean CD4+ Cell Count IncreaseWeek 48: +139 cells/mm³ (Randomized Cohort)Week 96: +205 cells/mm³ (Randomized Cohort)[3][13]Week 240: +296 cells/mm³ (Randomized Cohort)[14]Week 25: +62 cells/mm³[16]
MAIC Results (Week 24) [12]
Odds of Virologic SuppressionNumerically higher (Odds Ratio: 1.44), but not statistically significant.[12]
Mean CD4+ Cell Count IncreaseSimilar increase of approx. 65 cells/mm³.[12]

OBT: Optimized Background Therapy

The BRIGHTE study of fostemsavir demonstrated durable virologic and immunologic responses through 240 weeks.[14] The TMB-301 trial for ibalizumab also showed significant reductions in viral load and increases in CD4 counts at 25 weeks, with sustained suppression in patients who continued into the TMB-311 extension study.[15][17]

Experimental Protocols

The clinical development of these drugs involved distinct trial designs tailored to the heavily treatment-experienced population.

Fostemsavir: The BRIGHTE Study (NCT02362503)

The Phase 3 BRIGHTE study was a two-cohort trial designed to evaluate the efficacy and safety of fostemsavir in HTE adults failing their current antiretroviral regimen.[13][18]

  • Randomized Cohort (RC): This cohort included 272 participants who had at least one, but no more than two, fully active antiretroviral classes remaining.[3][13] For the initial 8 days, patients received either fostemsavir (600 mg twice daily) or a placebo, in addition to their failing regimen (functional monotherapy period).[13] After Day 8, all participants received open-label fostemsavir plus an optimized background therapy (OBT).[13][14]

  • Non-Randomized Cohort (NRC): This cohort included 99 participants with no fully active approved antiretroviral options remaining.[3][13] They received open-label fostemsavir plus OBT from Day 1.[13]

  • Primary Endpoint: The primary endpoint for the randomized cohort was the mean change in HIV-1 RNA from Day 1 to Day 8.[19]

  • Key Secondary Endpoints: Included the proportion of participants with HIV-1 RNA <40 copies/mL at weeks 24, 48, and 96, and changes in CD4+ T-cell counts.[13]

BRIGHTE_Workflow cluster_RC Randomized Cohort (n=272) cluster_NRC Non-Randomized Cohort (n=99) Screening_RC Screening: HTE Adults 1-2 Active ARV Classes Randomize Randomization (Blinded) Screening_RC->Randomize Day1_RC Day 1-8: Functional Monotherapy Day8_RC Day 8: Primary Endpoint (HIV-1 RNA Change) FTR_Arm Fostemsavir 600mg BID + Failing Regimen Randomize->FTR_Arm PBO_Arm Placebo + Failing Regimen Randomize->PBO_Arm Week96 Week 24, 48, 96, 240: Open-Label Fostemsavir + OBT Day8_RC->Week96 Screening_NRC Screening: HTE Adults 0 Active ARV Classes Day1_NRC Day 1 Onward: Open-Label Fostemsavir + OBT Screening_NRC->Day1_NRC Week96_NRC Week 24, 48, 96, 240: Efficacy & Safety Analysis Day1_NRC->Week96_NRC TMB301_Workflow cluster_TMB TMB-301 Study (n=40) Screening Screening: HTE Adults with MDR HIV-1 Failing Current Regimen Control Days 0-6: Control Period (Monitor on Failing Regimen) Screening->Control Monotherapy Days 7-13: Functional Monotherapy Control->Monotherapy LoadingDose Day 7: 2000mg IV Ibalizumab + Failing Regimen PrimaryEP Day 14: Primary Endpoint (HIV-1 RNA Change) LoadingDose->PrimaryEP Maintenance Day 14 - Week 25: Maintenance Period PrimaryEP->Maintenance OBT_Start Day 14: Initiate OBT MaintDose From Day 21: 800mg IV Ibalizumab every 14 days OBT_Start->MaintDose SecondaryEP Week 25: Secondary Endpoints (Virologic Suppression, CD4 Change) MaintDose->SecondaryEP

References

Fostemsavir Tris: A Comparative Efficacy Analysis in Primary Cell Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Fostemsavir Tris against alternative HIV-1 entry and fusion inhibitors, with a focus on performance in primary cell isolates. The information herein is supported by experimental data to aid in research and drug development decisions.

Mechanism of Action: A Novel Approach to HIV-1 Inhibition

Fostemsavir is a phosphonooxymethyl prodrug of temsavir, its active form.[1][2][3][4][5][6][7] Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases in the gastrointestinal tract to release temsavir.[1][8] Temsavir is a first-in-class attachment inhibitor that exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein gp120.[3][8][9][10] This binding action locks the gp120 protein in a closed conformation, preventing its initial interaction with the host CD4+ T-cell receptor and thereby blocking the first step of the viral lifecycle.[1][8][10][11] This unique mechanism is effective against HIV-1 regardless of its co-receptor tropism (CCR5 or CXCR4).[4][8]

cluster_host Host Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor Attachment Attachment & Entry CD4->Attachment gp120 gp120 gp120->CD4 Attachment Blocked Fostemsavir Fostemsavir Temsavir Temsavir Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to & Inhibits

Caption: Fostemsavir is converted to active temsavir, which blocks HIV-1 gp120-CD4 interaction.

Comparative In Vitro Efficacy in Primary Cells

The potency of an antiviral agent is frequently measured by its 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by half. The table below summarizes the efficacy of temsavir in comparison to other entry and fusion inhibitors tested in primary human peripheral blood mononuclear cells (PBMCs).

DrugClassMechanism of ActionIC50 Range (Primary Isolates)Notes
Temsavir (active form of Fostemsavir)Attachment InhibitorBinds to HIV-1 gp120, preventing attachment to CD4 receptors.[1][3][4][8][9][10][11]<0.01 nM - 11.6 nM[12]Broadly active against multiple subtypes and viruses resistant to other ART classes.[8]
Ibalizumab Post-attachment InhibitorMonoclonal antibody that binds to domain 2 of the CD4 receptor, blocking viral entry post-attachment.[13][14][15]0.0004 - 0.152 µg/mL (approx. 0.002 - 1 nM)[14]Administered intravenously; resistance is associated with reduced maximal percent inhibition (MPI).[13][15]
Maraviroc Entry Inhibitor (CCR5 Antagonist)Binds to the host CCR5 co-receptor, preventing interaction with gp120.[16][17][18]Geometric Mean IC90: 2.0 nM[17]Active only against CCR5-tropic (R5) HIV-1; not effective against CXCR4-tropic (X4) or dual/mixed-tropic viruses.[18]
Enfuvirtide (T-20) Fusion InhibitorPeptide that binds to the gp41 subunit of the viral envelope, preventing membrane fusion.[19][20]IC50: ~24 nM (in cell fusion assay)[21]Susceptibility can be influenced by mutations in the gp41 HR1 region.[19]

Experimental Protocols: Antiviral Susceptibility Assay

The following outlines a generalized workflow for determining the in vitro susceptibility of HIV-1 primary isolates to antiviral agents using a peripheral blood mononuclear cell (PBMC) assay.

A Isolate PBMCs from healthy donor blood via density gradient centrifugation B Activate PBMCs with Phytohemagglutinin (PHA) and culture with Interleukin-2 (IL-2) A->B Step 1 C Infect activated PBMCs with cell-free HIV-1 primary isolates B->C Step 2 D Wash cells to remove unbound virus and add serial dilutions of antiviral compounds C->D Step 3 E Culture for 5-7 days at 37°C D->E Step 4 F Collect supernatant and quantify viral replication via HIV-1 p24 antigen ELISA E->F Step 5 G Calculate IC50 values by plotting % inhibition vs. drug concentration F->G Step 6

Caption: Standard experimental workflow for assessing antiviral efficacy in primary PBMCs.

Detailed Methodology:

  • PBMC Isolation and Activation: PBMCs are isolated from the blood of healthy, HIV-negative donors using a standard Ficoll-Paque density gradient centrifugation. The nonadherent cells are collected and stimulated for 2-3 days with phytohemagglutinin (PHA) in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and recombinant interleukin-2 (IL-2) to induce proliferation and expression of HIV receptors.[20]

  • Viral Infection: Activated PBMCs are infected with standardized stocks of HIV-1 primary isolates.

  • Drug Treatment: Following infection, cells are washed to remove excess virus and plated in 96-well microplates. Serial dilutions of the test compounds (e.g., temsavir) and reference inhibitors are added to the wells.

  • Incubation: The plates are incubated for 5-7 days at 37°C in a humidified CO2 incubator to allow for multiple rounds of viral replication in the control wells.

  • Quantification of Viral Replication: After the incubation period, cell-free supernatant is collected from each well. The amount of HIV-1 replication is measured by quantifying the level of the viral p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA).[22]

  • Data Analysis: The percentage of viral inhibition for each drug concentration is calculated relative to the virus control wells (no drug). The IC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data using a four-parameter nonlinear regression analysis.

Conclusion

This compound, through its active metabolite temsavir, demonstrates potent in vitro activity against a broad range of HIV-1 primary isolates. Its unique mechanism as a gp120 attachment inhibitor provides a high barrier to resistance and activity against strains resistant to other antiretroviral classes.[12][23] When compared to other entry and fusion inhibitors, temsavir's efficacy is notable for its potency and its broad applicability against viruses with different co-receptor tropisms, a key advantage over CCR5 antagonists like maraviroc. The data strongly supports its role as a critical therapeutic option for heavily treatment-experienced individuals with multi-drug resistant HIV-1 infection.

References

Fostemsavir Tris: A Comparative Analysis of Cross-Resistance with Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir tromethamine, a first-in-class HIV-1 attachment inhibitor, offers a novel mechanism of action for heavily treatment-experienced individuals with multidrug-resistant HIV-1. It is a prodrug of temsavir, which binds to the viral envelope glycoprotein 120 (gp120) and prevents the initial attachment of the virus to host CD4+ T-cells.[1][2] This unique mechanism suggests a low potential for cross-resistance with other existing antiretroviral (ARV) classes. This guide provides a comprehensive comparison of fostemsavir's cross-resistance profile with other ARVs, supported by experimental data from pivotal clinical trials and in vitro studies.

Mechanism of Action of Fostemsavir

Fostemsavir's active metabolite, temsavir, targets the gp120 subunit of the HIV-1 envelope protein. By binding to a highly conserved region near the CD4-binding site, temsavir locks the gp120 in a closed conformation, preventing the necessary conformational changes for viral attachment and entry into the host cell.[1][2] This mechanism is distinct from other ARV classes that target later stages of the viral life cycle, such as reverse transcription, integration, or protease activity.

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HIV_Entry_and_Fostemsavir_MOA HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Viral Entry Viral Entry CCR5_CXCR4->Viral Entry Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to gp120 No Entry Attachment Blocked

Caption: Mechanism of HIV-1 entry and Fostemsavir's inhibitory action.

Cross-Resistance Profile of Fostemsavir

Clinical and in vitro studies have consistently demonstrated a lack of cross-resistance between fostemsavir and other classes of ARVs.[1][3] This is attributed to its unique target and mechanism of action.

Entry Inhibitors

The most direct comparisons for cross-resistance are with other entry inhibitors, such as the CD4-directed post-attachment inhibitor ibalizumab and the CCR5 antagonist maraviroc. Studies have shown that fostemsavir retains activity against HIV-1 strains resistant to these agents, and vice versa.

A key study analyzed plasma samples from participants in the BRIGHTE (fostemsavir) and MOTIVATE (maraviroc) trials who experienced virologic failure. The results indicated that decreased susceptibility to temsavir was not linked to resistance to either ibalizumab or maraviroc.[4][5][6]

Table 1: In Vitro Susceptibility of Temsavir and Other Entry Inhibitors Against Resistant HIV-1 Envelopes

Viral Envelope StatusAntiretroviral AgentFold Change (FC) in EC50/IC50Conclusion on Cross-ResistanceReference
Ibalizumab-ResistantTemsavirNo significant changeNo cross-resistance[4]
Maraviroc-ResistantTemsavirNo significant changeNo cross-resistance[4][5]
Temsavir-Reduced SusceptibilityIbalizumabNo significant changeNo cross-resistance[4]
Temsavir-Reduced SusceptibilityMaravirocNo significant changeNo cross-resistance[4][5]

Note: Fold change values are compared to wild-type reference strains. "No significant change" indicates that the fold change remained within the susceptible range.

Other ARV Classes (NRTIs, NNRTIs, PIs, INSTIs)

In vitro studies have shown that temsavir is active against a range of HIV-1 isolates that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[3] The presence of resistance-associated mutations for these classes does not impact the in vitro activity of temsavir.

Fostemsavir Resistance-Associated Mutations

Resistance to fostemsavir is primarily associated with mutations in the gp120-encoding region of the env gene. The key resistance-associated mutations (RAMs) that have been identified are S375N, M426L, and M434I.[2]

A study conducted in Botswana on HIV-1 subtype C strains from both treatment-naïve and treatment-experienced individuals found the following prevalence of these mutations:

Table 2: Prevalence of Fostemsavir Resistance-Associated Mutations in a Botswana Cohort (HIV-1 Subtype C)

MutationPrevalence in Treatment-Naïve Individuals (n=1282)Prevalence in Treatment-Experienced Individuals with Virologic Failure (n=213)Reference
M426L1.1%1.4%[7]
M434I9.8%10.3%[7]
S375TNot reported as a predominant mutationNot reported as a predominant mutation[8]

Note: The S375T mutation, while associated with reduced susceptibility, was not found to be as prevalent in this specific cohort as M434I and M426L.

It is important to note that the presence of these mutations does not always confer high-level resistance, and the clinical impact can be influenced by the overall genetic background of the virus.[2]

Clinical Efficacy in the Presence of Baseline Resistance (BRIGHTE Study)

The pivotal Phase 3 BRIGHTE study evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study included a randomized cohort (RC) and a non-randomized cohort (NRC).[9][10]

The virologic response rates in the BRIGHTE study demonstrate the efficacy of fostemsavir in a population with extensive baseline resistance to other ARVs.

Table 3: Virologic Response (HIV-1 RNA <40 copies/mL) in the BRIGHTE Study at Week 96

Patient CohortBaseline CharacteristicsVirologic Response RateReference
Randomized Cohort (n=272)Had 1 or 2 fully active ARV classes remaining60%[9]
Non-randomized Cohort (n=99)Had no fully active ARV classes remaining37%[9]
Subgroup Analysis (Randomized Cohort)
Baseline CD4 count <50 cells/mm³54%[11]
Baseline CD4 count ≥50 cells/mm³63%[11]
Baseline HIV-1 RNA ≥100,000 copies/mL49%[11]
Baseline HIV-1 RNA <100,000 copies/mL65%[11]

These results indicate that fostemsavir, in combination with an optimized background therapy, can achieve high rates of virologic suppression even in patients with limited or no other active treatment options.[9][10]

Experimental Protocols

Phenotypic Susceptibility Testing (PhenoSense™ Entry Assay)

The in vitro susceptibility of HIV-1 envelopes to temsavir and other entry inhibitors is often determined using the PhenoSense™ Entry assay.

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PhenoSense_Entry_Assay cluster_protocol PhenoSense™ Entry Assay Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of env gene rna_extraction->rt_pcr cloning Cloning of env gene into expression vector rt_pcr->cloning transfection Co-transfection of HEK293 cells with env vector and HIV-1 genomic vector (lacking env) cloning->transfection pseudovirus Production of Env-pseudotyped viruses transfection->pseudovirus infection Infection of target cells (e.g., U87.CD4.CCR5/CXCR4) in the presence of serial dilutions of ARV pseudovirus->infection luciferase Measurement of luciferase activity (reporter gene in genomic vector) infection->luciferase ec50 Calculation of EC50/IC50 values luciferase->ec50 end Fold-Change in Susceptibility ec50->end

Caption: Workflow for the PhenoSense™ Entry Assay.

This assay involves the following key steps:

  • Viral RNA Extraction: RNA is extracted from patient plasma samples.

  • RT-PCR and Amplification: The env gene, encoding the gp160 envelope protein, is reverse transcribed and amplified by PCR.

  • Cloning: The amplified env gene is cloned into an expression vector.

  • Pseudovirus Production: HEK293 cells are co-transfected with the env-containing expression vector and an HIV-1 genomic vector that is deficient in env but contains a luciferase reporter gene. This results in the production of replication-incompetent viral particles pseudotyped with the patient-derived envelope proteins.

  • Infection and Drug Susceptibility: Target cells expressing CD4 and the appropriate co-receptors (CCR5 or CXCR4) are infected with the pseudoviruses in the presence of serial dilutions of the antiretroviral drug being tested.

  • Data Analysis: After a set incubation period, luciferase activity is measured, which is proportional to the level of viral entry. The drug concentration that inhibits 50% of viral entry (EC50 or IC50) is calculated. The fold change in susceptibility is determined by comparing the EC50/IC50 of the patient-derived virus to that of a wild-type reference virus.[12]

Site-Directed Mutagenesis

To investigate the specific impact of single amino acid substitutions on drug susceptibility, site-directed mutagenesis is employed.

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Site_Directed_Mutagenesis cluster_protocol Site-Directed Mutagenesis Workflow start Wild-type env expression vector primer_design Design of mutagenic primers containing the desired mutation start->primer_design pcr PCR amplification of the entire plasmid using the mutagenic primers primer_design->pcr digestion Digestion of the parental (wild-type) methylated DNA template with DpnI pcr->digestion transformation Transformation of the mutated plasmid into competent E. coli digestion->transformation sequencing Sequencing to confirm the presence of the desired mutation transformation->sequencing end Mutant env expression vector sequencing->end

Caption: Workflow for site-directed mutagenesis of the HIV-1 env gene.

This technique allows researchers to introduce specific mutations into the env gene cloned in a plasmid vector. The resulting mutant envelope proteins can then be expressed in the PhenoSense™ Entry Assay to determine the precise effect of the mutation on the susceptibility to temsavir or other ARVs. This method was crucial in confirming that reverting resistance-associated mutations for temsavir restored susceptibility without affecting resistance to co-dosed agents like ibalizumab or maraviroc.[4][5]

Conclusion

References

A Comparative Guide to Genotypic and Phenotypic Resistance Assays for Fostemsavir Tris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fostemsavir Tris, a first-in-class attachment inhibitor, offers a critical therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1. Its novel mechanism of action, targeting the viral envelope glycoprotein gp120, necessitates specific approaches to resistance testing. This guide provides a comprehensive comparison of genotypic and phenotypic assays for this compound, alongside a look at assays for alternative therapies, supported by experimental data and detailed protocols.

Understanding Fostemsavir Resistance

Fostemsavir is a prodrug of temsavir, which binds to the gp120 subunit of the HIV-1 envelope protein, preventing the initial attachment of the virus to the host CD4+ T-cell. Resistance to Fostemsavir is primarily associated with amino acid substitutions in the gp120 protein, particularly at key positions S375, M426, M434, and M475.[1] These mutations can reduce the binding affinity of temsavir, thereby diminishing its antiviral activity.

Genotypic vs. Phenotypic Resistance Assays: An Overview

Two primary methodologies are employed to assess HIV-1 drug resistance: genotypic and phenotypic assays.[2]

  • Genotypic Assays: These assays identify specific genetic mutations in the viral genome that are known to confer drug resistance.[2] For Fostemsavir, this involves sequencing the env gene, which encodes the gp120 protein, to detect resistance-associated mutations (RAMs). Genotypic testing is generally faster, less expensive, and more sensitive for detecting mixtures of wild-type and resistant virus compared to phenotypic testing.[3]

  • Phenotypic Assays: These assays directly measure the susceptibility of a patient's viral strain to a specific drug.[2] This is achieved by culturing the virus in the presence of varying concentrations of the drug and determining the concentration required to inhibit viral replication by 50% (IC50). The result is often expressed as a fold change (FC) in IC50 compared to a wild-type reference strain. Phenotypic assays provide a direct measure of drug susceptibility but are more complex, time-consuming, and costly.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to Fostemsavir resistance, providing a comparative look at the impact of mutations and the prevalence of resistance.

Table 1: Impact of gp120 Mutations on Temsavir Phenotypic Susceptibility

gp120 MutationFold Change (FC) in Temsavir IC50Reference
S375M>3[5]
M426L>100 (to related compounds)[6]
M434IMinor fold changes[6]
M475I>100 (to related compounds)[6]
Multiple MutationsVariable, often synergistic increase in FC[5]

Table 2: Prevalence of Fostemsavir Resistance-Associated Mutations (RAMs) in HIV-1 Subtype C

PopulationOverall Prevalence of Fostemsavir RAMs (95% CI)Most Prevalent Mutations (Prevalence ≥1.0%)Reference
ART-Naïve Individuals (n=1,282)13.3% (11.5–15.3)M434I (9.8%), M475I (5.9%), M426L (1.1%)[7][8]
ART-Experienced with Virologic Failure (n=213)13.6% (9.6–18.9)M434I (9.8%), M475I (5.9%), M426L (1.1%)[7][8]

Table 3: Comparison of Virologic Suppression Rates for Fostemsavir and Alternatives in Heavily Treatment-Experienced Patients

Treatment RegimenStudyVirologic Suppression Rate (HIV-1 RNA <40 copies/mL)ComparisonReference
Fostemsavir + OBTBRIGHTE (Week 96)60% (Randomized Cohort)-[1]
Ibalizumab + OBTTMB-301 (Week 24)43%Indirect comparison showed numerically higher odds of suppression with Fostemsavir, though not statistically significant.[9]
Lenacapavir + OBTCAPELLA (Week 26)81%Indirect comparison suggested higher odds of virologic suppression with Lenacapavir.

Experimental Protocols

Detailed, step-by-step protocols for proprietary assays like Monogram's PhenoSense Entry are not publicly available. However, the following sections outline the generalized experimental workflows for genotypic and phenotypic resistance testing for Fostemsavir.

Genotypic Resistance Assay for Fostemsavir (HIV-1 env Gene Sequencing)

This workflow describes the key steps involved in sequencing the HIV-1 env gene to identify Fostemsavir resistance-associated mutations.

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA or PPT tubes.

    • Separate plasma by centrifugation within six hours of collection.

    • Store plasma frozen at -20°C or lower. A minimum viral load of 500-1000 copies/mL is generally required for successful amplification.[3]

  • Viral RNA Extraction:

    • Extract viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[10]

  • Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

    • Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme.

    • Amplify the gp120-coding region of the env gene from the cDNA using specific primers. This is often a nested PCR approach to increase sensitivity and specificity.

  • PCR Product Purification:

    • Purify the amplified DNA to remove primers, dNTPs, and other reaction components. This can be done using enzymatic methods (e.g., ExoSAP-IT) or column-based kits.

  • DNA Sequencing:

    • Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) methods.[11] NGS can offer higher sensitivity for detecting minor resistant variants.[12]

  • Sequence Analysis:

    • Assemble and edit the raw sequence data to obtain a consensus sequence for the gp120 region.

    • Compare the patient-derived sequence to a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.

    • Interpret the identified mutations for their association with Fostemsavir resistance using databases such as the Stanford University HIV Drug Resistance Database.

Phenotypic Resistance Assay for Fostemsavir (e.g., PhenoSense Entry)

The following outlines the general principles of a phenotypic assay to measure Fostemsavir susceptibility.

  • Sample Preparation:

    • Similar to genotypic testing, plasma is collected from the patient and viral RNA is extracted. A viral load of at least 500 copies/mL is typically required.[13]

  • Generation of Recombinant Virus:

    • The patient-derived env gene (or a fragment containing the gp120 coding region) is amplified by RT-PCR.

    • This amplified genetic material is inserted into a viral vector that lacks its own envelope gene but contains a reporter gene (e.g., luciferase).

    • These vectors are then used to produce replication-defective viral particles that have the patient's gp120 on their surface.

  • Drug Susceptibility Testing:

    • Target cells (e.g., CD4+ T-cell lines) are infected with the recombinant virus in the presence of serial dilutions of temsavir.

    • A control infection is performed with a wild-type, drug-sensitive reference virus.

  • Measurement of Viral Replication:

    • After a set incubation period, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis and Interpretation:

    • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient's virus and the reference virus.

    • The result is reported as the fold change (FC) in IC50, which is the ratio of the patient's IC50 to the reference virus's IC50. A higher fold change indicates reduced susceptibility to the drug.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to Fostemsavir resistance testing.

Fostemsavir Mechanism of Action and Resistance

Fostemsavir_Mechanism cluster_host Host CD4+ T-Cell cluster_hiv HIV-1 CD4 CD4 Receptor Attachment Attachment gp120 gp120 gp120->CD4 Binds to gp41 gp41 Resistance Resistance (Reduced Binding) Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Metabolized Temsavir->gp120 Binds to Temsavir->Attachment Blocks Temsavir->Resistance Reduced binding Fusion Viral Fusion & Entry Attachment->Fusion Mutations gp120 Mutations (S375, M426, M434, M475) Mutations->gp120 Alters structure

Caption: Fostemsavir's mechanism of action and the development of resistance.

Genotypic Resistance Assay Workflow

Genotypic_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of env gene rna_extraction->rt_pcr purification PCR Product Purification rt_pcr->purification sequencing DNA Sequencing (Sanger or NGS) purification->sequencing analysis Sequence Data Analysis sequencing->analysis report Resistance Report (Identified Mutations) analysis->report

Caption: A generalized workflow for HIV-1 genotypic resistance testing.

Phenotypic Resistance Assay Workflow

Phenotypic_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR of env gene rna_extraction->rt_pcr cloning Cloning into Viral Vector rt_pcr->cloning virus_production Recombinant Virus Production cloning->virus_production drug_exposure Infection of Target Cells with Drug Dilutions virus_production->drug_exposure readout Measure Reporter Gene (e.g., Luciferase) drug_exposure->readout analysis Calculate IC50 & Fold Change readout->analysis report Susceptibility Report (Fold Change) analysis->report

Caption: A generalized workflow for HIV-1 phenotypic resistance testing.

Comparison with Alternatives: Ibalizumab and Lenacapavir

For heavily treatment-experienced patients, alternatives to Fostemsavir include the CD4-directed post-attachment inhibitor Ibalizumab and the capsid inhibitor Lenacapavir.

  • Ibalizumab: As a monoclonal antibody that binds to the CD4 receptor, resistance to Ibalizumab also involves changes in the HIV-1 envelope glycoprotein that affect its interaction with the CD4-Ibalizumab complex. While the resistance pathways are distinct from Fostemsavir, cross-resistance is generally not observed.[6] Resistance testing for Ibalizumab is not as standardized as for other antiretrovirals and often relies on phenotypic assays.

  • Lenacapavir: This first-in-class capsid inhibitor has a novel mechanism of action, and therefore, no cross-resistance with other antiretroviral classes, including Fostemsavir, is expected.[14] Resistance testing for Lenacapavir involves sequencing the viral gag gene, which encodes the capsid protein.

Direct head-to-head comparisons of the performance of resistance assays for these drugs are limited. However, the choice of assay (genotypic vs. phenotypic) for each drug depends on its mechanism of action and the established understanding of its resistance pathways.

Conclusion

Both genotypic and phenotypic assays play a crucial role in guiding the use of this compound in clinical practice. Genotypic testing is a valuable tool for identifying known resistance-associated mutations in the gp120 coding region of the env gene, offering a rapid and cost-effective method to inform treatment decisions. Phenotypic assays, such as the PhenoSense Entry assay, provide a direct measure of viral susceptibility and are particularly useful in complex cases or when the genotypic profile does not clearly predict the response to therapy. The selection of an appropriate resistance testing strategy, in conjunction with a patient's treatment history and viral load, is essential for optimizing the therapeutic benefits of Fostemsavir and other novel antiretrovirals in the management of multidrug-resistant HIV-1.

References

Comparative Efficacy of Fostemsavir Tris Against Diverse HIV-1 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Fostemsavir Tris, an HIV-1 attachment inhibitor, against a range of HIV-1 subtypes. For comparative analysis, this guide includes data on other entry inhibitors with distinct mechanisms of action: ibalizumab, a CD4 post-attachment inhibitor, and maraviroc and cenicriviroc, both CCR5 co-receptor antagonists. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and spectrum of activity of these antiretroviral agents.

Introduction to HIV-1 Entry Inhibitors

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction induces conformational changes in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4. Subsequent conformational changes in the gp41 transmembrane glycoprotein mediate the fusion of the viral and cellular membranes, leading to viral entry. Entry inhibitors disrupt this cascade at various stages, offering a critical mechanism of action against HIV-1, particularly for multi-drug resistant strains.

This compound is a prodrug of temsavir , which directly binds to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding prevents the initial attachment of the virus to the CD4 receptor, thereby inhibiting the first step of viral entry[1].

Ibalizumab is a humanized monoclonal antibody that binds to domain 2 of the CD4 receptor. This binding event occurs after the initial attachment of gp120 to CD4 but prevents the conformational changes necessary for the virus to engage with co-receptors, thus acting as a post-attachment inhibitor[2][3][4][5].

Maraviroc and Cenicriviroc are small molecule antagonists of the CCR5 co-receptor. By binding to CCR5, they prevent the interaction between gp120 and this co-receptor, a critical step for the entry of CCR5-tropic (R5) HIV-1 strains[6][7][8][9]. Cenicriviroc also exhibits antagonist activity at the CCR2 receptor[4][9].

Comparative In Vitro Efficacy

The following tables summarize the in vitro efficacy of temsavir (the active form of fostemsavir), ibalizumab, maraviroc, and cenicriviroc against a panel of HIV-1 subtypes. Efficacy is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 1: In Vitro Efficacy of Temsavir (active form of Fostemsavir) against HIV-1 Subtypes

HIV-1 SubtypeNumber of IsolatesGeometric Mean IC50 (nM)Median IC50 (nM)90th Percentile IC50 (nM)
All 1337 1.7 0.8 75.4
A-3.8--
A117--4.3
B881--47.6
C156--22.9
F1-17.913.8892.9
BF-4.6-190.4
CRF01_AE5>100>100>100

Data extracted from a study utilizing the PhenoSense® Entry assay.

Table 2: In Vitro Efficacy of Ibalizumab against HIV-1 Subtypes

HIV-1 Subtype/CladeNumber of Isolates/PseudotypesMedian EC50 (µg/mL)EC50 Range (µg/mL)
Group M 150.0080.0004 - 0.6
A--0.02 - 0.23
B170.012-
C--0.02 - 0.23
D--0.02 - 0.23
CRF01_AE--0.02 - 0.23
CRF_AG--0.02 - 0.23
G--0.02 - 0.23
Clinical Isolates (R5-tropic) 430.080.02 - 0.16
Clinical Isolates (DM-tropic in R5 cells) 330.080.01 - 0.14
Clinical Isolates (DM-tropic in X4 cells) 290.090.07 - 0.23
Clinical Isolate (X4-tropic) 10.11-

Data compiled from multiple studies using cell culture and single-cycle infection assays[10][11].

Table 3: In Vitro Efficacy of Maraviroc against HIV-1 Subtypes

HIV-1 Subtype/GroupNumber of IsolatesGeometric Mean IC90 (nM)Mean/Median IC50 (nM)IC50 Range (nM)
Group M (Clades A-J) ---0.1 - 1.25
Group O 40-1.33 (mean) / 1.23 (median)0.003 - 3.22
Group N 2--2.87 - 47.5
Primary Isolates (mixed clades) 432.0--
A1-10-
B1-2-
C1-2-

Data from studies on primary clinical isolates and reference strains[8][12][13].

Table 4: In Vitro Efficacy of Cenicriviroc against HIV-1

HIV-1 IsolateAssay ConditionIC50 (nM)
R5-tropic HIV-1 BaLPM-1 cells~20 (inhibitory concentration used)

Data is limited as Cenicriviroc is also being investigated for other indications. The value presented is the inhibitory concentration used in an in vitro study[4][9].

Experimental Protocols

The majority of the in vitro efficacy data for HIV-1 entry inhibitors is generated using phenotypic assays that measure the ability of a drug to inhibit viral replication in cell culture. The PhenoSense® Entry Assay (Monogram Biosciences) is a widely used method for this purpose.

Detailed Protocol for the PhenoSense® Entry Assay:

  • Patient Sample Processing:

    • Viral RNA is extracted from a patient's plasma sample. The patient's viral load should ideally be ≥500 copies/mL for optimal results.

    • The HIV-1 env gene, which codes for the gp160 envelope protein (gp120 and gp41), is amplified from the viral RNA using reverse transcription-polymerase chain reaction (RT-PCR)[7].

  • Construction of Pseudoviruses:

    • The amplified patient-derived env genes are inserted into an HIV-1 genomic vector that lacks its own env gene but contains a luciferase reporter gene.

    • These vectors are then used to transfect host cells, resulting in the production of replication-defective pseudoviruses that carry the patient's envelope proteins on their surface and the luciferase gene in their core[3][7].

  • Infection and Drug Susceptibility Testing:

    • Target cells (e.g., U87 cells expressing CD4 and a specific co-receptor like CCR5 or CXCR4) are infected with the patient-derived pseudoviruses in the presence of serial dilutions of the antiretroviral drug being tested (e.g., temsavir, ibalizumab, maraviroc).

    • The infection is allowed to proceed for a single round of replication.

  • Quantification of Viral Replication:

    • After a set incubation period, the target cells are lysed, and the activity of the luciferase enzyme is measured.

    • The amount of light produced is directly proportional to the level of viral replication.

  • Data Analysis and Interpretation:

    • The luciferase activity at each drug concentration is compared to the activity in the absence of the drug (control).

    • A dose-response curve is generated, and the IC50 value is calculated. This is the drug concentration that reduces luciferase activity (and thus viral replication) by 50%.

    • The results are often reported as a "fold change," which is the ratio of the IC50 of the patient's virus to the IC50 of a wild-type, drug-sensitive reference virus[7].

Mechanisms of Action and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action of the discussed HIV-1 entry inhibitors and a typical experimental workflow for assessing their efficacy.

Fostemsavir_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment (Blocked) gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to gp120

Caption: Mechanism of action of Fostemsavir.

Ibalizumab_Mechanism gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Occurs CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 3. Co-receptor Binding (Blocked) Ibalizumab Ibalizumab Ibalizumab->CD4 2. Binds to CD4 Domain 2

Caption: Mechanism of action of Ibalizumab.

Maraviroc_Cenicriviroc_Mechanism gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Occurs CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding (Blocked) Maraviroc_Cenicriviroc Maraviroc / Cenicriviroc Maraviroc_Cenicriviroc->CCR5 2. Binds to CCR5

Caption: Mechanism of action of Maraviroc and Cenicriviroc.

PhenoSense_Workflow cluster_prep Virus Preparation cluster_assay Infection Assay cluster_analysis Data Analysis A 1. Isolate viral RNA from patient plasma B 2. RT-PCR amplification of env gene A->B C 3. Clone env gene into luciferase reporter vector B->C D 4. Transfect host cells to produce pseudoviruses C->D E 5. Infect target cells with pseudovirus D->E F 6. Add serial dilutions of antiretroviral drug E->F G 7. Measure luciferase activity F->G H 8. Generate dose-response curve G->H I 9. Calculate IC50 and Fold Change H->I

Caption: Experimental workflow for the PhenoSense® Entry Assay.

Summary and Conclusion

Fostemsavir, through its active metabolite temsavir, demonstrates potent in vitro activity against a broad range of HIV-1 subtypes. The available data indicates high susceptibility for the majority of viral isolates tested, with the notable exception of CRF01_AE. When compared to other entry inhibitors, fostemsavir offers a distinct mechanism of action by targeting the initial attachment of the virus to the CD4 receptor.

Ibalizumab, a post-attachment inhibitor, also exhibits broad activity against various HIV-1 subtypes, including those with different co-receptor tropisms. Maraviroc and cenicriviroc are effective against CCR5-tropic HIV-1; however, their efficacy is limited to this specific viral population.

The choice of an entry inhibitor in a clinical setting will depend on several factors, including the patient's treatment history, the presence of drug resistance mutations, and the viral co-receptor tropism. The in vitro efficacy data presented in this guide, in conjunction with detailed clinical trial results, can aid researchers and drug development professionals in the continued evaluation and positioning of these important antiretroviral agents. The development of new compounds that target different steps in the viral entry process remains a crucial area of research in the ongoing effort to combat HIV-1 infection.

References

Comparative Analysis of HIV-1 Entry Inhibitors: Fostemsavir Tris vs. Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antiretroviral therapy, inhibiting the entry of the human immunodeficiency virus type 1 (HIV-1) into host cells remains a critical strategy, particularly for treatment-experienced patients with multidrug-resistant virus. This guide provides a detailed comparative analysis of two prominent entry inhibitors: Fostemsavir Tris, a first-in-class attachment inhibitor, and Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist. This document outlines their distinct mechanisms of action, presents a quantitative comparison of their clinical efficacy based on pivotal trial data, and details the experimental protocols for key assays used in their evaluation.

Mechanisms of Action: A Tale of Two Targets

This compound and Maraviroc both prevent HIV-1 from entering host CD4+ T cells, but they achieve this by targeting different molecules in the viral entry cascade.

This compound: Fostemsavir is a prodrug that is rapidly converted to its active form, temsavir, in the body.[1][2] Temsavir is an HIV-1 attachment inhibitor that directly binds to the viral envelope glycoprotein 120 (gp120).[2][3] This binding event prevents the initial interaction between gp120 and the host cell's CD4 receptor, a crucial first step for viral entry.[3][4][5] By blocking this attachment, temsavir effectively halts the subsequent conformational changes in gp120 that are necessary for the virus to engage with co-receptors (CCR5 or CXCR4) and fuse with the host cell membrane.[2]

Maraviroc: In contrast, Maraviroc is a CCR5 co-receptor antagonist .[6] It does not target the virus directly but instead binds to a host cell protein, the CCR5 co-receptor, which is present on the surface of various immune cells, including T cells and macrophages.[7] Maraviroc is a negative allosteric modulator of the CCR5 receptor. Its binding induces a conformational change in CCR5, which in turn prevents the HIV-1 gp120 protein from interacting with this co-receptor.[7] This blockade is specific to CCR5-tropic (R5) strains of HIV-1, which utilize this particular co-receptor for entry.[8] Maraviroc has no activity against CXCR4-tropic (X4) or dual/mixed-tropic viruses.[9]

Visualizing the Mechanisms of Viral Entry Inhibition

The distinct mechanisms of Fostemsavir (acting through its active metabolite temsavir) and Maraviroc can be visualized through the following signaling pathway diagrams.

Fostemsavir_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T Cell HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 attachment blocked CCR5 CCR5 Co-receptor Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Metabolite) Fostemsavir->Temsavir converted to Temsavir->gp120 binds to

Caption: Mechanism of Fostemsavir (Temsavir).

Maraviroc_Mechanism cluster_virus HIV-1 Virion (R5-tropic) cluster_cell Host CD4+ T Cell HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 initial attachment CCR5 CCR5 Co-receptor gp120->CCR5 co-receptor binding blocked Maraviroc Maraviroc Maraviroc->CCR5 binds to

Caption: Mechanism of Maraviroc.

Clinical Efficacy: A Head-to-Head Comparison of Pivotal Trials

The clinical efficacy of Fostemsavir and Maraviroc has been demonstrated in heavily treatment-experienced patient populations through the BRIGHTE and MOTIVATE studies, respectively.

Virologic Suppression

The primary measure of efficacy for antiretroviral agents is the proportion of patients achieving virologic suppression, typically defined as an HIV-1 RNA level below a certain threshold (e.g., <50 or <40 copies/mL).

Clinical TrialDrug RegimenWeek 24Week 48Week 96Week 240
BRIGHTE (Randomized Cohort) Fostemsavir + OBT53% (<40 copies/mL)[9]54% (<40 copies/mL)[9]60% (<40 copies/mL)[9]45% (<40 copies/mL)[7]
MOTIVATE 1 & 2 (Pooled) Maraviroc (BID) + OBT~45% (<50 copies/mL)[10]44% (<50 copies/mL)[1]41% (<50 copies/mL)[11]N/A
BRIGHTE (Randomized Cohort) Placebo + OBTN/AN/AN/AN/A
MOTIVATE 1 & 2 (Pooled) Placebo + OBTN/A17% (<50 copies/mL)[1]N/AN/A

OBT: Optimized Background Therapy; BID: Twice Daily

Immunologic Response

The restoration of immune function is a key goal of antiretroviral therapy, measured by the change in CD4+ T-cell counts from baseline.

Clinical TrialDrug RegimenMean CD4+ T-Cell Increase from Baseline
Week 24
BRIGHTE (Randomized Cohort) Fostemsavir + OBT+100-138 cells/mm³[12]
MOTIVATE 1 & 2 (Pooled) Maraviroc (BID) + OBT+110 cells/mm³[10]
MOTIVATE 1 & 2 (Pooled) Placebo + OBTN/A

In Vitro Susceptibility and Resistance

In Vitro Activity
DrugTargetIn Vitro Potency
Temsavir HIV-1 gp120EC50 values of <10 nM against a vast majority of viral isolates.[13]
Maraviroc Human CCR5IC50 values of 3.3 nM, 7.2 nM, and 5.2 nM for MIP-1α, MIP-1β, and RANTES binding, respectively.[14] Geometric mean IC90 of 13.7 nM against 200 pseudotyped viruses.[14]
Resistance and Cross-Resistance

Resistance to Fostemsavir is associated with mutations in the gp120 gene, specifically at amino acid positions 375, 426, 434, and 475, which are near the temsavir binding site.[15] Resistance to Maraviroc can occur through two primary mechanisms: the emergence of pre-existing or newly mutated CXCR4-tropic virus, or through mutations in the V3 loop of gp120 that allow the virus to utilize the Maraviroc-bound conformation of CCR5.[11]

Importantly, clinical evidence suggests a lack of cross-resistance between temsavir and Maraviroc.[15][16] This is expected given their different mechanisms of action and binding sites.

Experimental Protocols

The following are representative protocols for key assays used to characterize and compare HIV-1 entry inhibitors like Fostemsavir and Maraviroc.

HIV-1 Entry (Pseudovirus) Assay

This assay measures the ability of a drug to inhibit viral entry into target cells.

HIV_Entry_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Prepare target cells (e.g., TZM-bl cells) Prepare target cells (e.g., TZM-bl cells) Pre-incubate cells with inhibitor dilutions Pre-incubate cells with inhibitor dilutions Prepare target cells (e.g., TZM-bl cells)->Pre-incubate cells with inhibitor dilutions Prepare serial dilutions of inhibitor (Fostemsavir/Maraviroc) Prepare serial dilutions of inhibitor (Fostemsavir/Maraviroc) Prepare serial dilutions of inhibitor (Fostemsavir/Maraviroc)->Pre-incubate cells with inhibitor dilutions Prepare HIV-1 pseudovirus stock Prepare HIV-1 pseudovirus stock Add pseudovirus to cell-inhibitor mixture Add pseudovirus to cell-inhibitor mixture Prepare HIV-1 pseudovirus stock->Add pseudovirus to cell-inhibitor mixture Pre-incubate cells with inhibitor dilutions->Add pseudovirus to cell-inhibitor mixture Incubate for 48 hours at 37°C Incubate for 48 hours at 37°C Add pseudovirus to cell-inhibitor mixture->Incubate for 48 hours at 37°C Lyse cells Lyse cells Incubate for 48 hours at 37°C->Lyse cells Measure luciferase activity (or other reporter) Measure luciferase activity (or other reporter) Lyse cells->Measure luciferase activity (or other reporter) Calculate IC50 values Calculate IC50 values Measure luciferase activity (or other reporter)->Calculate IC50 values

Caption: Workflow for an HIV-1 Entry Assay.

Detailed Methodology:

  • Cell Preparation: Seed TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 Tat promoter) in 96-well plates and incubate overnight.

  • Inhibitor Preparation: Prepare serial dilutions of Fostemsavir or Maraviroc in cell culture medium.

  • Incubation: Add the diluted inhibitors to the cells and incubate for 1 hour at 37°C.

  • Infection: Add a predetermined amount of HIV-1 Env-pseudotyped virus to each well.

  • Culture: Incubate the plates for 48 hours at 37°C.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.

HIV-1 Co-receptor Tropism Assay (Phenotypic)

This assay determines whether a patient's HIV-1 strain uses CCR5, CXCR4, or both co-receptors for entry, which is essential before initiating Maraviroc therapy.[17][18]

Detailed Methodology:

  • Sample Collection: Obtain a plasma sample from the patient.

  • RNA Extraction and Amplification: Extract viral RNA and amplify the env gene, which encodes gp120.

  • Pseudovirus Production: Generate pseudoviruses carrying the patient's env proteins.

  • Infection of Target Cells: Infect two types of cell lines: one expressing CD4 and CCR5, and another expressing CD4 and CXCR4.

  • Detection: After a set incubation period, measure viral replication in each cell line (e.g., via a reporter gene like luciferase).

  • Tropism Determination: If the virus replicates only in the CCR5-expressing cells, it is classified as R5-tropic. If it replicates only in the CXCR4-expressing cells, it is X4-tropic. If it replicates in both, it is considered dual/mixed-tropic.

gp120-CD4 Binding Assay (ELISA-based)

This assay quantifies the ability of an inhibitor like temsavir to block the interaction between gp120 and CD4.[13][14]

Detailed Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with recombinant soluble CD4 (sCD4) and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Inhibitor and gp120 Incubation: In a separate plate, pre-incubate recombinant gp120 with serial dilutions of the inhibitor (temsavir).

  • Binding Reaction: Transfer the gp120-inhibitor mixture to the sCD4-coated plate and incubate to allow binding.

  • Washing: Wash the plate to remove unbound proteins.

  • Detection: Add a primary antibody against gp120, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a substrate that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal and calculate the concentration of inhibitor required to block 50% of the gp120-CD4 binding.

CCR5 Binding Assay (Radioligand Displacement)

This assay measures the ability of a compound like Maraviroc to bind to the CCR5 receptor and displace a known radiolabeled ligand.[19][20]

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CCR5 receptor.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β) and varying concentrations of the test compound (Maraviroc).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) as a measure of its binding affinity for CCR5.

Summary and Conclusion

This compound and Maraviroc represent two distinct and valuable approaches to inhibiting HIV-1 entry. Fostemsavir, through its active metabolite temsavir, directly targets the viral gp120 protein, preventing its attachment to the host cell's CD4 receptor. This mechanism is independent of viral co-receptor tropism. In contrast, Maraviroc targets the host's CCR5 co-receptor, making it effective only against CCR5-tropic HIV-1 strains.

Clinical trial data from the BRIGHTE and MOTIVATE studies demonstrate that both drugs, when added to an optimized background regimen, lead to significant and sustained virologic suppression and immunologic recovery in heavily treatment-experienced patients. The lack of cross-resistance between the two agents underscores their different mechanisms and supports their potential use in combination or sequentially in patients with complex treatment histories.

The experimental protocols outlined in this guide provide a framework for the in vitro and clinical evaluation of these and other HIV-1 entry inhibitors. A thorough understanding of their mechanisms, comparative efficacy, and the methods used for their characterization is essential for researchers and clinicians working to develop and deploy novel antiretroviral therapies.

References

Fostemsavir Tris: A Novel HIV-1 Attachment Inhibitor with No Cross-Resistance to Other Antiretroviral Classes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

Fostemsavir tromethamine (FTR), a first-in-class HIV-1 attachment inhibitor, offers a new mechanism of action for heavily treatment-experienced (HTE) adults with multidrug-resistant (MDR) HIV-1. Administered orally, fostemsavir is a prodrug of temsavir (TMR), which prevents HIV-1 from attaching to host CD4+ T cells by binding to the viral envelope glycoprotein 120 (gp120).[1][2] This unique mode of action provides a critical advantage in the management of HIV-1 infection: the absence of cross-resistance with other existing classes of antiretroviral (ARV) drugs.[1][3][4] This guide provides a comprehensive overview of the data supporting the lack of cross-resistance for fostemsavir, detailed experimental methodologies, and a comparison with other antiretroviral agents.

In Vitro Susceptibility Data: Maintaining Potency Against Resistant Strains

Temsavir has demonstrated consistent antiviral activity against a broad range of HIV-1 subtypes and viruses resistant to other major antiretroviral drug classes. While extensive quantitative data from head-to-head comparative studies against a comprehensive panel of resistant isolates is not fully available in the public domain, clinical and in vitro studies have consistently reported its lack of cross-resistance.

A pivotal phase 3 trial, the BRIGHTE study, evaluated the efficacy of fostemsavir in HTE patients with MDR HIV-1. The study enrolled patients with documented resistance to at least four of the six available ARV classes.[2] The positive outcomes of this study, including significant reductions in HIV-1 RNA levels and increases in CD4+ T-cell counts, provide strong in vivo evidence of fostemsavir's activity against strains resistant to other drugs.[1][2]

The following table summarizes the in vitro activity of temsavir against HIV-1 isolates with resistance to other ARV classes, based on available data. It is important to note that specific fold-change values against a wide array of mutations are not consistently published.

Antiretroviral Class ResistanceTemsavir (FTR's active form) In Vitro ActivityKey Findings
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) No significant loss of susceptibility observed.Temsavir's mechanism of targeting viral entry is distinct from the inhibition of reverse transcription.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Remains active against NNRTI-resistant strains.The binding site of temsavir on gp120 is unrelated to the NNRTI binding pocket on reverse transcriptase.
Protease Inhibitors (PIs) Activity is maintained against PI-resistant isolates.As an attachment inhibitor, temsavir acts before the stages of viral maturation targeted by PIs.
Integrase Strand Transfer Inhibitors (INSTIs) No cross-resistance has been identified.Temsavir's action precedes the integration of viral DNA into the host genome, the step blocked by INSTIs.
Entry Inhibitors (e.g., Maraviroc, Ibalizumab) No cross-resistance observed.While all target viral entry, their specific mechanisms and binding sites differ. Temsavir binds to gp120, maraviroc to the CCR5 co-receptor, and ibalizumab to the CD4 receptor.[5]

Experimental Protocols

The primary method for assessing the in vitro susceptibility of HIV-1 to fostemsavir is the PhenoSense Entry assay , a specialized phenotypic resistance assay.

PhenoSense Entry Assay Protocol

This assay measures the ability of a patient's HIV-1 virus to replicate in the presence of various concentrations of an antiretroviral drug.

1. Sample Collection and Preparation:

  • Collect whole blood in lavender-top (EDTA) tubes.

  • Separate plasma from cells by centrifugation within six hours of collection.

  • Store plasma frozen at -20°C or lower until analysis. A minimum viral load of 500 copies/mL is generally required for successful testing.

2. Viral RNA Extraction and Amplification:

  • Isolate viral RNA from the patient's plasma sample.

  • The HIV-1 gp160 envelope gene, which encodes for gp120, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

3. Construction of Recombinant Pseudoviruses:

  • The amplified patient-derived gp160 gene is inserted into a proviral DNA vector that lacks the corresponding region of the envelope gene. This vector also contains a luciferase reporter gene.

  • The resulting recombinant DNA is used to produce pseudoviruses that express the patient's envelope glycoproteins on their surface.

4. Drug Susceptibility Testing:

  • The recombinant pseudoviruses are used to infect target cells that express the CD4 receptor and co-receptors (CCR5 and CXCR4).

  • The infection is carried out in the presence of serial dilutions of temsavir.

  • A reference virus with known susceptibility to temsavir is tested in parallel.

5. Measurement of Viral Replication:

  • After a set incubation period, the cells are lysed, and luciferase activity is measured. The amount of light produced is proportional to the level of viral replication.

6. Data Analysis and Interpretation:

  • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient's virus and the reference virus.

  • The result is reported as a fold change (FC) in IC50, which is the ratio of the IC50 of the patient's virus to the IC50 of the reference virus. A higher fold change indicates reduced susceptibility to the drug.

Visualizing the Mechanism and Experimental Workflow

To better understand the unique mechanism of fostemsavir and the process of evaluating its lack of cross-resistance, the following diagrams are provided.

Fostemsavir_Mechanism cluster_HIV HIV-1 Virion cluster_TCell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment Blocked Fostemsavir Fostemsavir Tris (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Metabolism Temsavir->gp120 Binds to gp120

Figure 1. Mechanism of action of this compound.

The diagram above illustrates how this compound is converted to its active form, Temsavir, which then binds to the gp120 protein on the surface of HIV-1. This binding event prevents the virus from attaching to the CD4 receptor on host T-cells, thereby blocking a critical step in the viral lifecycle.

Cross_Resistance_Workflow start Patient Plasma Sample with Multi-Drug Resistant HIV-1 rna_extraction Viral RNA Extraction & gp160 Amplification start->rna_extraction recombinant_virus Generation of Recombinant Pseudoviruses rna_extraction->recombinant_virus phenosense PhenoSense Entry Assay recombinant_virus->phenosense temsavir_testing Test against Temsavir phenosense->temsavir_testing other_arv_testing Test against other ARVs (NRTI, NNRTI, PI, INSTI) phenosense->other_arv_testing data_analysis Calculate IC50 Fold Change temsavir_testing->data_analysis other_arv_testing->data_analysis conclusion Conclusion: No Cross-Resistance data_analysis->conclusion

Figure 2. Experimental workflow to validate the lack of cross-resistance.

This workflow outlines the key steps involved in demonstrating that Fostemsavir retains its activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs. The process culminates in the analysis of drug susceptibility data to confirm the absence of cross-resistance.

Conclusion

References

Fostemsavir Tris: A Comparative Analysis of Efficacy in Heavily Treatment-Experienced HIV-1 Patient Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fostemsavir tris's performance against other antiretroviral agents for heavily treatment-experienced (HTE) individuals with multidrug-resistant HIV-1. The information presented is supported by experimental data to aid in research and development efforts.

Introduction

Heavily treatment-experienced (HTE) people living with HIV-1 (PLWH) have limited therapeutic options due to extensive drug resistance, intolerance, or safety concerns with existing antiretroviral (ARV) agents. This population is at a high risk of clinical progression and mortality.[1] Fostemsavir, a first-in-class HIV-1 attachment inhibitor, represents a significant advancement for these patients.[1][2] It is a prodrug that is converted in the body to its active moiety, temsavir, which offers a novel mechanism of action with no demonstrated cross-resistance to other ARV classes.[2][3][4]

Fostemsavir is approved in combination with other antiretrovirals for the treatment of multidrug-resistant HIV-1 infection in HTE adults who are failing their current regimen.[1][5] Its unique mechanism targets the initial step of the viral lifecycle, preventing the virus from attaching to host CD4+ T-cells.[5][6]

Mechanism of Action

Fostemsavir is rapidly metabolized into temsavir.[3] Temsavir directly binds to the HIV-1 envelope glycoprotein 120 (gp120), a protein essential for the virus to attach to the CD4 receptor on host T-cells.[1][3][7] By binding to a conserved pocket adjacent to the CD4 binding site, temsavir locks the gp120 protein in a "closed" or inactive conformation.[7] This action prevents the initial attachment and subsequent entry of the virus into the host cell, thereby inhibiting viral replication.[1][5][7]

Fostemsavir_Mechanism_of_Action Fostemsavir Mechanism of Action cluster_0 HIV-1 Virion cluster_1 Host Cell HIV HIV-1 gp120 gp120 Glycoprotein CD4_receptor CD4 Receptor gp120->CD4_receptor Attachment Blocked Host_Cell Host T-Cell CD4_receptor->Host_Cell On surface of Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Moiety) Fostemsavir->Temsavir Temsavir->gp120 Binds to gp120

Caption: Fostemsavir's mechanism of action.

Comparative Efficacy in HTE Population

The efficacy of fostemsavir has been primarily evaluated in the Phase 3 BRIGHTE study, which enrolled HTE adults with multidrug-resistant HIV-1.[1][8] This study demonstrated significant and sustained virologic and immunologic responses.

Clinical Trial Efficacy: Fostemsavir vs. Alternatives

The following table summarizes the primary efficacy outcomes from the BRIGHTE study and compares them with data from studies of other agents used in HTE populations, such as ibalizumab. A direct head-to-head trial is not available; this comparison is based on separate clinical trials and a matching-adjusted indirect comparison (MAIC).[9][10]

Treatment Regimen Trial N Primary Endpoint Virologic Suppression (HIV-1 RNA <40 copies/mL) Mean CD4+ Cell Count Increase (cells/mm³)
Fostemsavir + OBTBRIGHTE (Randomized Cohort)272Day 8 HIV-1 RNA Change53% at Week 24, 60% at Week 96+90 at Week 24, +205 at Week 96
Placebo + Failing RegimenBRIGHTE (Randomized Cohort)69Day 8 HIV-1 RNA ChangeN/AN/A
Ibalizumab + OBTTMB-30140Week 25 HIV-1 RNA <50 copies/mL43% at Week 25+48 at Week 25
MAIC Adjusted Comparison BRIGHTE vs. TMB-301 Week 24 OR: 1.44 (95% CI, 0.74-2.80) Mean Diff: 7.05 (95% CI, -60.88 to 74.98)

OBT: Optimized Background Therapy; N: Number of participants; OR: Odds Ratio; CI: Confidence Interval. Data from BRIGHTE and TMB-301 trials.[8][9][10]

In the BRIGHTE study, after 8 days of functional monotherapy, participants treated with fostemsavir had a significantly greater decrease in blood HIV-RNA levels compared to those on placebo.[6] By week 96, 60% of participants receiving fostemsavir plus an optimized background therapy achieved an undetectable HIV viral load.[8]

In Vitro Susceptibility in Patient Isolates

The in vitro activity of temsavir has been evaluated against a broad range of HIV-1 clinical isolates. While the majority of isolates are highly susceptible, a wide range of susceptibility has been observed, which is linked to the significant diversity in the HIV-1 gp120 protein.[11][12]

Temsavir IC50 Values Across HIV-1 Subtypes

The following table summarizes the in vitro susceptibility of 1,337 global HIV-1 clinical isolates to temsavir, presented as the half-maximal inhibitory concentration (IC50).

HIV-1 Subtype Number of Isolates Median IC50 (nM) 90th Percentile IC50 (nM)
All 13370.875.4
B8810.747.6
C1560.622.9
A1170.44.3
BF362.5190.4
F11813.8892.9
CRF01_AE5>100>100

Data from analysis using the PhenoSense® Entry assay.[12][13]

Notably, 80.1% of the 1,337 isolates exhibited IC50s below 10 nM, indicating high susceptibility.[12] However, certain subtypes, such as CRF01_AE, showed reduced susceptibility.[12][13] This variability underscores the importance of phenotypic testing in guiding treatment decisions for HTE patients.

Experimental Protocols

The determination of fostemsavir's efficacy against patient isolates relies on phenotypic drug susceptibility assays. These assays provide a direct measure of how well a drug inhibits viral replication.[14][15]

Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)

A common method for assessing the susceptibility of HIV-1 to antiretroviral drugs is the use of recombinant virus assays, such as the PhenoSense® assay.[12][15]

Objective: To measure the concentration of an antiretroviral drug required to inhibit 50% of HIV-1 replication (IC50) for a patient's specific viral strain.

Methodology:

  • RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • RT-PCR Amplification: The viral gene sequences encoding for relevant proteins (e.g., protease, reverse transcriptase, or, for fostemsavir, the envelope protein) are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[14][16]

  • Recombinant Vector Creation: The amplified patient-derived gene sequences are inserted into a proviral DNA vector from which the corresponding gene has been deleted. This vector also contains a reporter gene, such as luciferase.[16]

  • Transfection and Virus Production: The recombinant DNA is transfected into host cells, which then produce replication-defective viral particles containing the patient's viral proteins.[16][17]

  • Infection of Target Cells: Target cells are infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral drug being tested (e.g., temsavir).

  • Quantification of Viral Replication: After a single round of replication, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The light output is proportional to the amount of viral replication.[16]

  • IC50 Determination: The drug concentration that reduces reporter gene activity by 50% is calculated. This value is then compared to the IC50 of a drug-sensitive reference virus to determine the fold change in susceptibility.[15][16]

Phenotypic_Assay_Workflow Workflow for a Phenotypic Drug Susceptibility Assay start Patient Plasma Sample rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of Target Gene (e.g., env) rna_extraction->rt_pcr ligation 3. Ligation into Vector rt_pcr->ligation vector_prep HIV Vector DNA (Target Gene Deleted, Luciferase Reporter) vector_prep->ligation transfection 4. Transfection into Host Cells ligation->transfection virus_production 5. Production of Recombinant Virus transfection->virus_production infection 6. Infection of Target Cells with Serial Drug Dilutions virus_production->infection measurement 7. Measure Luciferase Activity infection->measurement calculation 8. Calculate IC50 (Fold Change vs. Reference) measurement->calculation end Susceptibility Profile calculation->end

Caption: Phenotypic drug susceptibility assay workflow.

Treatment Landscape for HTE Patients

Fostemsavir joins a limited arsenal of drugs available for HTE patients. These agents target different stages of the HIV-1 lifecycle, providing options for constructing a viable suppressive regimen.

HTE_Treatment_Landscape Antiretroviral Options for HTE HIV-1 Patients cluster_entry Entry/Attachment Inhibitors cluster_other Other Novel Mechanisms HTE_Patient Heavily Treatment-Experienced (HTE) Patient with Multidrug-Resistant HIV-1 Fostemsavir Fostemsavir (gp120 Attachment Inhibitor) HTE_Patient->Fostemsavir Treatment Option Ibalizumab Ibalizumab (CD4 Post-Attachment Inhibitor) HTE_Patient->Ibalizumab Treatment Option Maraviroc Maraviroc (CCR5 Antagonist) HTE_Patient->Maraviroc Treatment Option (CCR5-tropic virus) Enfuvirtide Enfuvirtide (Fusion Inhibitor) HTE_Patient->Enfuvirtide Treatment Option Lenacapavir Lenacapavir (Capsid Inhibitor) HTE_Patient->Lenacapavir Treatment Option

Caption: Antiretroviral options for HTE patients.

Conclusion

Fostemsavir provides a critical therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1. Its novel mechanism of action, which prevents viral attachment to host cells, has demonstrated significant and durable efficacy in clinical trials, leading to high rates of virologic suppression and immune reconstitution in a population with few remaining treatment choices.[1][2][4]

In vitro data confirm that temsavir, the active form of fostemsavir, is highly potent against the majority of HIV-1 isolates across various subtypes. However, the existence of natural polymorphisms in the gp120 protein can lead to reduced susceptibility in some viral strains, highlighting the utility of phenotypic resistance testing.[11][12] Compared to other agents for HTE patients like ibalizumab, indirect comparisons suggest fostemsavir offers robust efficacy.[10] As a result, fostemsavir is a vital component in the construction of effective antiretroviral regimens for patients who have exhausted most other options.

References

Safety Operating Guide

Navigating the Safe Disposal of Fostemsavir Tris in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Fostemsavir Tris, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor BMS-626529, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established disposal protocols minimizes risks associated with this compound, which is classified with specific health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligned with safety data sheet (SDS) recommendations.

Hazard Identification and Safety Precautions

This compound is identified as a substance that may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, strict adherence to safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Use eye protection.

  • Face Protection: Use face protection.[3]

In case of accidental exposure, the following first aid measures should be taken immediately:

  • Skin Contact: Wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse.[3]

  • Eye Contact: Flush eyes with plenty of water.

  • Inhalation: Move to fresh air.

Quantitative Data Summary
ParameterValueSource
CAS Number864953-39-9[3]
Molecular FormulaC29H37N8O11P[3]
Molecular Weight704.62 g/mol [3]
Storage (In solvent)-80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[4]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[3] The following steps provide a general framework for laboratory personnel.

1. Waste Segregation and Collection:

  • Solid Waste: Place any solid this compound waste, such as contaminated personal protective equipment (gloves, lab coats), absorbent materials from spills, or empty vials, into a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not attempt to wash it down the drain or discard it in regular trash.

2. Container Management:

  • Ensure all waste containers are in good condition and are compatible with this compound.

  • Keep waste containers securely closed except when adding waste.

  • Label all containers clearly with "Hazardous Waste" and the specific contents, including "this compound."

3. Spill Management:

  • In the event of a spill, wear appropriate PPE.

  • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into a sealed, labeled hazardous waste container.

  • For solid spills, carefully sweep or vacuum the material into a sealed, labeled hazardous waste container. Avoid creating dust.

  • Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS office.

4. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. They will ensure the waste is transported and disposed of in compliance with all relevant regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Fostemsavir Tris

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Fostemsavir Tris is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is the phosphonooxymethyl prodrug of BMS-626529 and functions as a novel HIV-1 attachment inhibitor by targeting the gp120 protein.[1][2][3][4][5] Its handling requires strict adherence to safety protocols to mitigate potential risks.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[6]

  • Reproductive Toxicity: May damage fertility or the unborn child.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.[6]
Hand Protection Protective GlovesChemically resistant gloves are required.[6]
Body Protection Impervious ClothingA lab coat or other protective clothing that prevents skin contact.[6]
Respiratory Self-contained breathing apparatusRequired in case of fire.[6]

Engineering Controls and Safe Handling Practices

Proper laboratory setup and procedures are critical for safety.

Control TypeRequirement
Ventilation Ensure adequate ventilation in the work area.[6]
Safety Stations Provide an accessible safety shower and eye wash station.[6]
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[6]
Storage Keep the container tightly sealed in a cool, well-ventilated area. Store locked up and away from direct sunlight and ignition sources.[6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

ScenarioProcedure
Spillage Use full personal protective equipment. Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Absorb with liquid-binding material and decontaminate surfaces with alcohol.[6]
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[6]
Skin Contact Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and seek medical advice.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused Product Dispose of contents and container in accordance with local, state, and federal regulations.[6]
Contaminated Materials Dispose of contaminated absorbent materials and PPE as hazardous waste according to institutional and local guidelines.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_setup Prepare Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment clean_decontaminate Decontaminate Work Surfaces handle_experiment->clean_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response (Skin, Eye, Inhalation) handle_experiment->emergency_exposure clean_dispose_waste Dispose of Liquid and Solid Waste (Follow Local Regulations) clean_decontaminate->clean_dispose_waste clean_doff_ppe Doff and Dispose of PPE clean_dispose_waste->clean_doff_ppe clean_wash Wash Hands Thoroughly clean_doff_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.